molecular formula C8H13N3S B053816 5-Methyl-2-(piperazin-1-yl)thiazole CAS No. 118113-05-6

5-Methyl-2-(piperazin-1-yl)thiazole

Cat. No.: B053816
CAS No.: 118113-05-6
M. Wt: 183.28 g/mol
InChI Key: QBAIDZGUOXGFNA-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)thiazole (CAS 118113-05-6) is a high-value chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a molecular formula of C8H13N3S and a molecular weight of 183.27 g/mol . It is a solid substance supplied with a typical purity of 98% . The core research value of this compound lies in its hybrid structure, which incorporates two privileged scaffolds known for broad biological activity: the piperazine ring and the thiazole heterocycle . The piperazine moiety is a well-established pharmacophore in drug discovery, associated with a wide spectrum of pharmacological actions including antimicrobial, antidepressant, antipsychotic, and anticancer activities . The thiazole ring is a nitrogen-sulfur containing heterocycle frequently used as a bioisostere for pyrimidine and other rings, which can enhance lipophilicity and improve cell permeability, leading to better bioavailability of potential drug candidates . This combination makes this compound a highly versatile intermediate for the synthesis and molecular modification of novel bioactive molecules. Researchers employ this compound as a key scaffold in the design of new therapeutic agents, leveraging its structure to interact with various biological targets. This product is intended for research and development purposes exclusively. It is not intended for human, veterinary, or personal use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAIDZGUOXGFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610758
Record name 1-(5-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118113-05-6
Record name 1-(5-Methyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Review of the 5-Methyl-2-(piperazin-1-yl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The 5-methyl-2-(piperazin-1-yl)thiazole core is a significant heterocyclic scaffold in modern medicinal chemistry. While detailed research on the specific parent molecule is limited, its derivatives have demonstrated a wide array of potent biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutics. Compounds incorporating this moiety have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of derivatives built upon the this compound framework, presenting key quantitative data, experimental protocols, and relevant biological pathways to inform future drug discovery efforts.

Introduction to the Thiazole-Piperazine Moiety

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, recognized as a "privileged structure" in drug discovery due to its presence in numerous FDA-approved drugs.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[3] Similarly, the piperazine ring is a common pharmacophore found in many bioactive molecules, contributing to improved pharmacokinetic profiles and potent biological interactions.[4] The strategic combination of these two scaffolds in the this compound core creates a versatile platform for developing targeted therapeutic agents. Numerous studies have focused on synthesizing libraries of derivatives from this core, leading to the identification of lead compounds with significant efficacy in preclinical models.[5]

Synthesis and Characterization

The synthesis of thiazole-piperazine derivatives typically follows a multi-step synthetic pathway, often employing the Hantzsch thiazole synthesis or variations thereof. A generalized workflow for the synthesis of these compounds is outlined below.

General Synthetic Pathway

A common approach involves the reaction of a thiosemicarbazide derivative with an appropriate α-haloketone to form the thiazole ring. The piperazine moiety is either introduced prior to thiazole formation or appended in a subsequent step via nucleophilic substitution.

G A Starting Materials (e.g., 1-(Methylsulfonyl)piperazine, 4-Fluorobenzaldehyde) B Step 1: Aldehyde Formation (Reaction with piperazine) A->B Nucleophilic Substitution C Step 2: Thiosemicarbazone Formation (Reaction with Thiosemicarbazide) B->C Condensation D Step 3: Thiazole Ring Cyclization (Reaction with α-Bromoacetophenone) C->D Hantzsch Synthesis E Final Product (Thiazole-Piperazine Derivative) D->E F Purification & Characterization (e.g., Recrystallization, NMR, MS) E->F

Caption: Generalized workflow for the synthesis of thiazole-piperazine derivatives.
Characterization

The structures of newly synthesized compounds are typically confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.[5][6][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final products.[6][7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.[6][7]

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most significant findings in oncology.

Anticancer Activity

Numerous studies report the potent cytotoxic effects of thiazole-piperazine derivatives against various human cancer cell lines.[9] These compounds often exhibit activity in the low micromolar to nanomolar range. The mechanism of action is frequently linked to the inhibition of key signaling kinases and the induction of apoptosis.

Table 1: Cytotoxic Activity of Selected Thiazole-Piperazine Derivatives

Compound ID Cancer Cell Line IC50 Value Target/Mechanism Reference
Compound 9i HCT-116 (Colon) 8.51 µM EGFR Kinase Inhibition, Apoptosis Induction [9]
Compound 9i HepG2 (Liver) 22.02 µM EGFR Kinase Inhibition, Apoptosis Induction [9]
Compound 9i MCF-7 (Breast) 13.01 µM EGFR Kinase Inhibition, Apoptosis Induction [9]
Compound 7b EGFR Kinase Assay 3.5 nM EGFR Kinase Inhibition [7][9]
Compound 9a EGFR Kinase Assay 12.1 nM EGFR Kinase Inhibition [7][9]
Compound 6a MDA-MB-231 (Breast) 1.415 µM Cytotoxicity [6]

| Compound 6g | MDA-MB-231 (Breast) | 1.484 µM | Cytotoxicity |[6] |

Mechanism of Action: EGFR Pathway Inhibition

A significant number of thiazole-piperazine derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively block these pro-cancerous signals and induce apoptosis.

G Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Compound Thiazole-Piperazine Derivative (e.g., 9i) Compound->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

References

5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole. This compound is of interest in medicinal chemistry due to its scaffold, which combines the thiazole and piperazine heterocycles. Both moieties are present in a wide range of pharmacologically active agents, suggesting potential applications in drug discovery.[1][2][3]

Chemical Structure and Properties

This compound is a heterocyclic compound. Its structure consists of a five-membered thiazole ring, which is an aromatic ring containing sulfur and nitrogen atoms.[4] This ring is substituted at the 2-position with a piperazine ring and at the 5-position with a methyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which is a common functional group in drug design.[5][6]

1.1. Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
IUPAC Name 1-(5-methyl-1,3-thiazol-2-yl)piperazine[7]
CAS Number 118113-05-6[7]
Molecular Formula C₈H₁₃N₃S[7]
Molecular Weight 183.27 g/mol [7]
Appearance Liquid[7]
InChI Key QBAIDZGUOXGFNA-UHFFFAOYSA-N[7]

Synthesis and Experimental Protocols

The synthesis of 2-(piperazin-1-yl)thiazole derivatives is typically achieved through the nucleophilic substitution of a halogenated thiazole precursor with piperazine. The following protocol describes a general and effective method for the laboratory-scale synthesis of the title compound.

2.1. General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the reaction of 2-bromo-5-methylthiazole with piperazine.

Materials and Reagents:

  • 2-bromo-5-methylthiazole

  • Piperazine (anhydrous)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-5-methylthiazole (1 equivalent) and piperazine (2 equivalents) in anhydrous DMF.

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture at 70-80°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for this compound as described in the protocol above.

Synthesis_Workflow reactant1 2-Bromo-5-methylthiazole process Nucleophilic Substitution reactant1->process reactant2 Piperazine reactant2->process product This compound process->product DMF, NaHCO₃ 70-80°C

References

Unraveling the In Vitro Mechanisms of 2-(Piperazin-1-yl)thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The core structure, combining a thiazole ring with a piperazine moiety, serves as a versatile scaffold for targeting various biological macromolecules. The following sections will delve into the quantitative data, experimental methodologies, and visual representations of the key findings for this promising class of compounds.

Quantitative In Vitro Activity of 2-(Piperazin-1-yl)thiazole Derivatives

The in vitro bioactivity of 2-(piperazin-1-yl)thiazole derivatives has been predominantly evaluated in the context of cancer and Alzheimer's disease. The following tables summarize the key quantitative data from various studies, focusing on their antiproliferative and enzyme inhibitory activities.

Table 1: Antiproliferative Activity of 2-(Piperazin-1-yl)thiazole Derivatives in Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 (µM)Reference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLa (Cervical Cancer)Not Specified1.6 ± 0.8[1]
Quinolinyl-thiazole hybrids with N-methyl piperazineMDA-MB-231 (Triple-Negative Breast Cancer)MTT Assay1.415 ± 0.16[2]
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamidesT-47D (Breast Cancer)Not Specified2.73 ± 0.16[3]
Piperazine-based bis(thiazole) hybridsHCT116 (Colorectal Carcinoma)Sulforhodamine B Assay8.51 ± 2.5[4]
Piperazine-based bis(thiazole) hybridsHepG2 (Hepatoblastoma)Sulforhodamine B Assay22.02 ± 2.9[4]
Piperazine-based bis(thiazole) hybridsMCF-7 (Breast Cancer)Sulforhodamine B Assay13.01 ± 2.8[4]
Thiazole derivativesMCF-7 (Breast Cancer)MTT Assay2.57 ± 0.16[5]
Thiazole derivativesHepG2 (Liver Cancer)MTT Assay7.26 ± 0.44[5]

Table 2: Enzyme Inhibitory Activity of 2-(Piperazin-1-yl)thiazole Derivatives

Compound ClassTarget EnzymeAssay TypeIC50 (µM)Reference
2-aminothiazole derivativesSrc Family KinaseBiochemical AssayNanomolar to subnanomolar[6]
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamidesVEGFR-2Not Specified0.0468 ± 0.0024[3]
Thiazole-clubbed piperazine derivativesHuman Acetylcholinesterase (hAChE)Not Specified0.151[7]
Thiazole-clubbed piperazine derivativesHuman Butyrylcholinesterase (hBuChE)Not Specified0.103[7]
Piperazine-based thiazolidinonesVEGFR2 Tyrosine KinaseNot Specified< 0.3[8]
Thiazole derivativesVEGFR-2Enzyme Assay0.15[5]

Key In Vitro Mechanisms of Action

Based on the available data, the primary in vitro mechanisms of action for 2-(piperazin-1-yl)thiazole derivatives can be categorized as follows:

Kinase Inhibition

A significant body of evidence points towards the ability of this compound class to inhibit various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.

  • Src Family Kinase Inhibition : Early studies identified the 2-aminothiazole scaffold as a template for potent pan-Src kinase inhibitors.[6] These kinases are often overactive in cancer, contributing to tumor growth and metastasis.

  • VEGFR-2 Inhibition : Several studies have demonstrated that 2-(piperazin-1-yl)thiazole derivatives can potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][5][8] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth.

Induction of Apoptosis and Cell Cycle Arrest

In addition to direct enzyme inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

  • Cell Cycle Arrest : A study on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed that a lead compound could induce G1-phase arrest in the cell cycle of HeLa cells.[1]

  • Apoptosis Induction : Certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were found to induce both early and late apoptosis in cancer cells.[3] Similarly, piperazine-based thiazolidinones were shown to induce caspase-dependent apoptosis.[8]

Cholinesterase Inhibition

In the context of Alzheimer's disease, thiazole-clubbed piperazine derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 2-(piperazin-1-yl)thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition : After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][5]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition : The test compounds are added to the wells at various concentrations.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment : Cells are treated with the test compound for a specific time.

  • Cell Harvesting and Fixation : The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining : The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry : The DNA content of the individual cells is measured using a flow cytometer.

  • Data Analysis : The resulting DNA histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Compound 2-(Piperazin-1-yl)thiazole Derivative Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-(piperazin-1-yl)thiazole derivatives.

Apoptosis_Induction_Pathway Compound 2-(Piperazin-1-yl)thiazole Derivative CancerCell Cancer Cell Compound->CancerCell Acts on CaspaseActivation Caspase Activation CancerCell->CaspaseActivation Leads to CellCycleArrest Cell Cycle Arrest (e.g., G1 Phase) CancerCell->CellCycleArrest Induces Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Proposed mechanism of apoptosis induction and cell cycle arrest by 2-(piperazin-1-yl)thiazole derivatives.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read End Calculate IC50 Read->End

Caption: A simplified workflow of the MTT assay for determining compound cytotoxicity.

References

Potential Therapeutic Applications of 5-Methyl-2-(piperazin-1-yl)thiazole: An Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific therapeutic targets or biological activity of 5-Methyl-2-(piperazin-1-yl)thiazole. This technical guide, therefore, explores the potential therapeutic applications of this compound by conducting an in-depth analysis of structurally similar molecules that share its core thiazole and piperazine moieties. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this and related chemical scaffolds.

Introduction: The Therapeutic Promise of Thiazole and Piperazine Scaffolds

The thiazole ring and the piperazine nucleus are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. The unique physicochemical properties of these heterocyclic systems allow for diverse interactions with a wide range of biological targets. This has led to the development of potent agents for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Given the presence of both these key pharmacophores, this compound represents an intriguing starting point for drug discovery efforts. This whitepaper will systematically review the established therapeutic targets of structurally related compounds to hypothesize the potential biological activities of the title compound.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, three primary therapeutic areas emerge as high-potential fields of investigation for this compound:

  • Anticancer Activity: Targeting key signaling pathways in cancer cells.

  • Anti-inflammatory Activity: Modulating enzymatic activity in the inflammatory cascade.

  • Treatment of Neurodegenerative Diseases: Inhibiting enzymes and pathological protein aggregation implicated in diseases like Alzheimer's and Parkinson's.

The following sections will delve into the specific molecular targets within each of these areas, presenting quantitative data for representative compounds and detailing the experimental protocols used for their evaluation.

Anticancer Potential: Targeting Receptor Tyrosine Kinases

Derivatives of thiazole and piperazine have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and proliferation. One of the most prominent targets in this class is the Epidermal Growth Factor Receptor (EGFR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinolinyl-thiazole hybrids bearing an N-methyl piperazine moiety have shown potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the inhibition of EGFR, a key driver in many epithelial cancers.

Quantitative Data for Representative EGFR Inhibitors:

Compound ClassRepresentative Compound(s)Target Cell LineIC50 (µM)
Quinolinyl-thiazole N-methyl piperazine derivativesCompound 6aMDA-MB-2311.415 ± 0.16
Compound 6gMDA-MB-2311.484 ± 0.13
Compound 6hMDA-MB-2311.658 ± 0.15
Piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybridsCompound 9iHCT1168.51 ± 2.5
HEPG222.02 ± 2.9
MCF713.01 ± 2.8

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory activity against EGFR is typically determined using a kinase assay that measures the phosphorylation of a substrate by the recombinant human EGFR kinase domain.

  • Principle: The assay quantifies the ability of a test compound to block the transfer of a phosphate group from ATP to a synthetic substrate.

  • Materials: Recombinant human EGFR kinase, 96-well microplates, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, ATP, and a detection system (e.g., ELISA-based with an anti-phosphotyrosine antibody).

  • Workflow:

    • Plate Coating: Microplates are coated with the substrate.

    • Compound Addition: Serial dilutions of the test compound are added to the wells.

    • Kinase Reaction: The recombinant EGFR kinase is added, and the reaction is initiated by the addition of ATP. The plate is incubated to allow for phosphorylation.

    • Detection: The phosphorylated substrate is detected using a specific antibody, and the signal is quantified using a plate reader.

    • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

Experimental Workflow: EGFR Kinase Inhibition Assay

EGFR_Kinase_Assay cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat_Plate Coat 96-well plate with substrate Wash1 Wash plate Coat_Plate->Wash1 Add_Compound Add serial dilutions of test compound Wash1->Add_Compound Add_Kinase Add recombinant EGFR kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Add_ATP Initiate reaction with ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Wash2 Wash plate Incubate->Wash2 Add_Antibody Add anti-phosphotyrosine antibody Wash2->Add_Antibody Incubate2 Incubate Add_Antibody->Incubate2 Wash3 Wash plate Incubate2->Wash3 Add_Substrate Add detection substrate Wash3->Add_Substrate Read_Plate Read absorbance Add_Substrate->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate IC50

EGFR Kinase Inhibition Assay Workflow

Signaling Pathway: EGFR Signaling

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Compound This compound (Hypothesized) Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Hypothesized Inhibition of EGFR Signaling

Anti-inflammatory Potential: Cyclooxygenase-1 (COX-1) Inhibition

The thiazole moiety is also a key component of compounds with anti-inflammatory properties. 5-Methylthiazole-thiazolidinone conjugates, for instance, have been identified as selective inhibitors of Cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.

Quantitative Data for Representative COX-1 Inhibitors:

Compound ClassRepresentative Compound(s)IC50 (µM)
5-Methylthiazole-Thiazolidinone ConjugatesCompound with 3-Br substitution1.08
Compound with 2,3-di-Cl substitution>1.08
Reference Compounds Naproxen40.10
Ibuprofen12.7

Experimental Protocol: COX-1 Inhibition Assay

The inhibitory effect on COX-1 is typically assessed using a commercially available COX inhibitor screening assay kit.

  • Principle: This assay measures the peroxidase activity of COX-1. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This process is monitored by a colorimetric or fluorometric probe.

  • Materials: Purified COX-1 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe, assay buffer, and a 96-well plate.

  • Workflow:

    • Reagent Preparation: Prepare assay buffer, enzyme, substrate, and test compounds.

    • Reaction Setup: In a 96-well plate, add the assay buffer, the COX-1 enzyme, and the test compound at various concentrations.

    • Initiation: The reaction is started by adding arachidonic acid.

    • Measurement: The plate is incubated, and the change in absorbance or fluorescence is measured over time using a plate reader.

    • Analysis: The rate of reaction is determined, and the percent inhibition for each compound concentration is calculated. The IC50 value is then determined from the dose-response curve.

Experimental Workflow: COX-1 Inhibition Assay

COX1_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Add_Buffer Add assay buffer to 96-well plate Add_Enzyme Add purified COX-1 enzyme Add_Buffer->Add_Enzyme Add_Compound Add test compound (serial dilutions) Add_Enzyme->Add_Compound Add_Substrate Initiate reaction with arachidonic acid Add_Compound->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Read_Plate Measure absorbance/ fluorescence over time Incubate->Read_Plate Calculate_Rate Calculate reaction rate Read_Plate->Calculate_Rate Determine_IC50 Determine IC50 value Calculate_Rate->Determine_IC50

COX-1 Inhibition Assay Workflow

Signaling Pathway: Prostaglandin Synthesis

Prostaglandin_Synthesis Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Compound This compound (Hypothesized) Compound->COX1 Inhibition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Hypothesized Inhibition of Prostaglandin Synthesis via COX-1

Potential in Neurodegenerative Diseases

The thiazole and piperazine scaffolds are present in numerous compounds designed to tackle the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's. Key targets include enzymes that regulate neurotransmitter levels and the pathological aggregation of proteins.

Monoamine Oxidase A (MAO-A) Inhibition

Thiazolylhydrazine-piperazine derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression, a common comorbidity in neurodegenerative diseases.

Quantitative Data for Representative MAO-A Inhibitors:

Compound ClassRepresentative Compound(s)IC50 (µM)
Thiazolylhydrazine-Piperazine DerivativesCompound 3e0.057 ± 0.002
Compound 3c>0.057
Compound 3d>0.057
Reference Compounds Moclobemide6.061 ± 0.262
Clorgiline0.062 ± 0.002

Experimental Protocol: MAO-A Inhibition Assay (Fluorometric Method)

  • Principle: This assay measures the activity of MAO-A by monitoring the production of a fluorescent product resulting from the deamination of a substrate.

  • Materials: Recombinant human MAO-A, a suitable fluorogenic substrate (e.g., kynuramine), a buffer system, and a 96-well black plate.

  • Workflow:

    • Reaction Mixture: In a 96-well plate, the test compound, MAO-A enzyme, and buffer are pre-incubated.

    • Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

    • Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

    • Data Analysis: The rate of the reaction is calculated, and the percent inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Cholinesterase (AChE and BuChE) Inhibition and β-Amyloid Aggregation

Thiazole-clubbed piperazine derivatives have been investigated as multi-target agents for Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Additionally, they can inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.

Quantitative Data for a Representative Multi-Target Agent:

Compound ClassRepresentative CompoundTargetIC50 (µM)Aβ Aggregation Inhibition (%)
Thiazole-clubbed piperazine derivativeCompound 10AChE0.15173.53
BuChE0.135

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Materials: AChE enzyme, acetylthiocholine iodide (substrate), DTNB, buffer solution, and a 96-well plate.

  • Workflow:

    • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, and DTNB in buffer.

    • Reaction Setup: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound.

    • Initiation: Start the reaction by adding the acetylthiocholine substrate.

    • Measurement: Measure the absorbance at 412 nm at regular intervals.

    • Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 value.

Experimental Protocol: β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

  • Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

  • Materials: Aβ peptide (e.g., Aβ1-42), Thioflavin T, buffer, and a 96-well black plate.

  • Workflow:

    • Aβ Preparation: Aβ peptide is prepared in a buffer that promotes aggregation.

    • Incubation: The Aβ peptide is incubated with and without the test compound at 37°C.

    • ThT Addition: After incubation, ThT is added to the samples.

    • Measurement: The fluorescence is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

    • Analysis: The percentage of inhibition of aggregation is calculated by comparing the fluorescence of the samples with the test compound to the control samples without the compound.

Logical Relationship: Multi-Target Strategy for Alzheimer's Disease

AD_Multi_Target cluster_cholinergic Cholinergic Pathway cluster_amyloid Amyloid Pathway Compound Thiazole-Piperazine Derivative AChE AChE Compound->AChE Inhibition BuChE BuChE Compound->BuChE Inhibition Abeta_aggregation β-Amyloid Aggregation Compound->Abeta_aggregation Inhibition ACh_degradation Acetylcholine Degradation AChE->ACh_degradation BuChE->ACh_degradation AD_Pathology Alzheimer's Disease Pathology ACh_degradation->AD_Pathology Plaque_formation Amyloid Plaque Formation Abeta_aggregation->Plaque_formation Plaque_formation->AD_Pathology

Multi-Target Approach for Alzheimer's Disease

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential in several key therapeutic areas. The combination of the thiazole and piperazine scaffolds suggests a high probability of activity against targets in oncology, inflammation, and neurodegenerative diseases.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets including, but not limited to, EGFR, COX-1, MAO-A, AChE, and BuChE. Cellular assays to determine its cytotoxic, anti-inflammatory, and neuroprotective effects will also be crucial. The experimental protocols and data presented in this whitepaper can serve as a valuable starting point for these investigations. The exploration of this and similar molecules could lead to the discovery of novel and potent therapeutic agents for a range of debilitating diseases.

An In-depth Technical Guide to the Discovery and History of Piperazinylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinylthiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of piperazinylthiazole derivatives, tracing their evolution from early explorations in central nervous system disorders to their current applications in oncology and infectious diseases. This document details the key synthetic strategies, summarizes structure-activity relationships, and presents detailed experimental protocols for the biological evaluation of these compounds. Furthermore, it elucidates the primary signaling pathways through which piperazinylthiazole derivatives exert their therapeutic effects, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Discovery and History

The history of piperazinylthiazole compounds is not a linear narrative of a single discovery but rather a convergence of research efforts across different therapeutic areas, where the combination of the piperazine and thiazole moieties has proven to be a fruitful strategy for modulating various biological targets.

Early Developments (Mid-1990s): Focus on Central Nervous System Agents

One of the earliest notable explorations of compounds containing a piperazinyl-thiazole structural motif emerged from research into atypical antipsychotic agents. A 1996 study detailed the synthesis and structure-activity relationships of a series of piperazinylbutyl-thiazolidinones. These compounds were evaluated for their affinity for dopamine D2, serotonin 5-HT2, and 5-HT1A receptors, which are key targets in the treatment of psychosis. This research highlighted the potential of the piperazinylthiazole scaffold in modulating CNS pathways.

Expansion into Oncology and Infectious Diseases (2000s - Present)

The 21st century has witnessed a significant expansion in the investigation of piperazinylthiazole derivatives for a broader range of therapeutic applications, most notably in oncology and infectious diseases.

  • Anticancer Activity: Recent studies have focused on the design and synthesis of novel piperazine-based bis(thiazole) and other hybrid molecules exhibiting potent anticancer properties.[1] These compounds have been shown to induce apoptosis in various cancer cell lines, including hepatoblastoma, colorectal carcinoma, and breast cancer.[1][2] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

  • Antimalarial and Antimicrobial Potential: The piperazinylthiazole scaffold has also been explored for its potential in combating infectious diseases. Research has demonstrated the antiplasmodial activity of piperazine-tethered thiazole compounds against chloroquine-resistant strains of Plasmodium falciparum.[3][4] Additionally, various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

The timeline below highlights key milestones in the development of piperazinylthiazole compounds:

  • 1996: Publication of research on piperazinylbutyl-thiazolidinones as potential atypical antipsychotic agents.

  • 2015: A study reports the synthesis and cytotoxic activities of benzothiazole-piperazine derivatives against various cancer cell lines.[2]

  • 2023: A study describes the parallel synthesis of a library of piperazine-tethered thiazole compounds with significant antiplasmodial activity.[3][4]

  • 2024: Research published on novel piperazine-based bis(thiazole) hybrids as potent anti-cancer agents that induce caspase-dependent apoptosis.[1]

Synthetic Strategies

The synthesis of piperazinylthiazole derivatives typically involves multi-step reaction sequences. A common approach is the reaction of a piperazine-containing intermediate with a thiazole precursor.

One illustrative synthetic pathway involves the reaction of a thiosemicarbazone derivative with an appropriate 2-bromoacetophenone in ethanol to yield the target piperazinylthiazole compound.[5] Another strategy employs the reaction of piperazine with a pre-formed 4-chloromethyl-2-aminothiazole to generate the desired piperazine-tethered thiazole.[3][4] The diversity of these compounds can be further expanded by modifying the substituents on both the piperazine and thiazole rings.

Therapeutic Applications and Biological Activity

Piperazinylthiazole compounds have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Therapeutic Area Biological Activity Key Findings Reference(s)
Oncology Anticancer, Apoptosis InductionCompounds exhibit cytotoxicity against hepatoblastoma, colorectal, and breast cancer cell lines. Induction of caspase-dependent apoptosis is a key mechanism.[1][2]
Infectious Diseases AntimalarialActive against chloroquine-resistant Plasmodium falciparum strains.[3][4]
Infectious Diseases AntimicrobialDerivatives show activity against various pathogenic bacteria and fungi.
Central Nervous System AntinociceptiveThiazole-piperazine derivatives demonstrate antinociceptive effects, potentially involving the opioidergic system.[5]
Central Nervous System AntipsychoticEarly derivatives showed affinity for dopamine and serotonin receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of piperazinylthiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of piperazinylthiazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT 116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Piperazinylthiazole test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the piperazinylthiazole compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of piperazinylthiazole compounds against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells

  • RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

  • Piperazinylthiazole test compounds

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.

  • Incubation: Add parasitized red blood cells (1% parasitemia) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in parasite growth) by plotting the fluorescence intensity against the compound concentration.

Signaling Pathways and Mechanisms of Action

Piperazinylthiazole compounds exert their biological effects by modulating specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

Apoptosis Induction in Cancer Cells

Many piperazinylthiazole derivatives with anticancer activity function by inducing apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway Piperazinylthiazole Piperazinylthiazole Compound Cell Cancer Cell Piperazinylthiazole->Cell Bcl2 Bcl-2 (Anti-apoptotic) Piperazinylthiazole->Bcl2 Inhibits Cell->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits release of cytochrome c cytotoxicity_workflow Start Start: Synthesized Piperazinylthiazole Compounds CellCulture 1. Cell Culture (e.g., HepG2, HCT 116) Start->CellCulture CompoundTreatment 2. Compound Treatment (Varying Concentrations) CellCulture->CompoundTreatment Incubation 3. Incubation (e.g., 48 hours) CompoundTreatment->Incubation MTTAssay 4. MTT Assay Incubation->MTTAssay DataAnalysis 5. Data Analysis (Calculate IC50) MTTAssay->DataAnalysis HitIdentification Hit Identification (Potent & Selective Compounds) DataAnalysis->HitIdentification FurtherStudies Further Studies (e.g., Mechanism of Action, In Vivo Models) HitIdentification->FurtherStudies

References

Synthesis of Novel 5-Methyl-2-(piperazin-1-yl)thiazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 5-methyl-2-(piperazin-1-yl)thiazole analogs, a class of compounds with significant potential in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The incorporation of a piperazine moiety is a common strategy in drug design to enhance pharmacokinetic properties and receptor interactions.[1][5] This guide details various synthetic methodologies, experimental protocols, and characterization data for these promising compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs can be achieved through several strategic approaches. A common and effective method involves a multi-step synthesis, often culminating in the cyclization of a thiazole ring precursor.

One prominent strategy involves the initial formation of a substituted quinoline or other heterocyclic core, followed by nucleophilic substitution with N-methylpiperazine and subsequent cyclocondensation to form the thiazole ring.[1] Another approach utilizes a parallel synthesis methodology to create a diverse library of piperazine-tethered thiazole compounds, starting from the generation of 4-chloromethyl-2-amino thiazoles.[5] The renowned Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, also serves as a foundational method for constructing the thiazole core.[6]

General Synthetic Pathway

A representative synthetic pathway for preparing quinolinyl-thiazole hybrids bearing an N-methylpiperazine moiety is depicted below. This multi-step process begins with the formation of a quinoline carbaldehyde, followed by the introduction of the N-methylpiperazine group, and finally, a one-pot cyclocondensation to yield the target thiazole analogs.[1]

Synthetic_Pathway_1 2-Chloroquinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde Intermediate_3 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde 2-Chloroquinoline-3-carbaldehyde->Intermediate_3 K2CO3, DMF N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate_3 Final_Product Quinolinyl-thiazole hybrids (6a-6h) Intermediate_3->Final_Product PEG-400, Sulfamic acid, 80-90°C Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Final_Product Substituted_Phenacyl_Bromides Substituted Phenacyl Bromides Substituted_Phenacyl_Bromides->Final_Product

Figure 1: General synthetic scheme for quinolinyl-thiazole hybrids.[1]

A second general approach involves the synthesis of thiazolylhydrazine-piperazine derivatives. This method starts with the reaction of 4-fluorobenzaldehyde with N-methylpiperazine, followed by condensation with thiosemicarbazide and subsequent cyclization with various α-haloketones.

Synthetic_Pathway_2 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_1 4-(4-Methylpiperazin-1-yl)benzaldehyde 4-Fluorobenzaldehyde->Intermediate_1 K2CO3, DMF, reflux N-Methylpiperazine N-Methylpiperazine N-Methylpiperazine->Intermediate_1 Intermediate_2 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide Intermediate_1->Intermediate_2 EtOH, reflux Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate_2 Final_Product Thiazolylhydrazine-piperazine derivatives (3a-3l) Intermediate_2->Final_Product EtOH, reflux alpha-Haloketones α-Haloketones alpha-Haloketones->Final_Product

Figure 2: Synthetic route for thiazolylhydrazine-piperazine derivatives.[7]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final this compound analogs, based on established literature methods.

Synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (Intermediate)[1]

To a solution of 2-chloroquinoline-3-carbaldehyde in DMF, N-methylpiperazine and K₂CO₃ are added. The reaction mixture is heated and stirred. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified.

General Procedure for the Synthesis of (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-arylthiazole (Final Analogs)[1]

A mixture of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, thiosemicarbazide, and a catalytic amount of sulfamic acid in PEG-400 is stirred and heated. Subsequently, a substituted phenacyl bromide is added, and heating is continued. The reaction mixture is then cooled, and the product is precipitated by the addition of ice-cold water, filtered, washed, and recrystallized to afford the pure compound.

Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (Intermediate)[7]

A mixture of 4-fluorobenzaldehyde, N-methylpiperazine, and K₂CO₃ in DMF is refluxed for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered and recrystallized from ethanol.

Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate)[7]

A solution of 4-(4-methylpiperazin-1-yl)benzaldehyde and thiosemicarbazide in ethanol is refluxed for 3 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol.

General Procedure for the Synthesis of 4-(2,4-Disubstitutedphenyl)-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles (Final Analogs)[8]

A mixture of 2-(4-(4-methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide and an appropriately substituted α-haloketone in ethanol is refluxed for 4-8 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the final product.

Data Presentation

The following tables summarize the characterization data and biological activity for a selection of synthesized this compound analogs.

Table 1: Spectroscopic Data for Selected Quinolinyl-Thiazole Hybrids[1]
Compound¹H NMR (500 MHz, DMSO-d₆) δ (ppm)¹³C NMR (126 MHz, DMSO-d₆) δ (ppm)MS (m/z) [M+H]⁺
6a 12.47 (s, 1H), 8.59 (s, 1H), 8.30 (d, J = 8.6 Hz, 2H), 8.25 (s, 1H), 8.14 (d, J = 8.6 Hz, 2H), 8.05–8.00 (m, 1H), 7.82–7.78 (m, 2H), 7.72–7.68 (m, 1H), 7.51–7.47 (m, 1H), 3.33 (s, 8H), 2.88 (s, 3H)168.12, 157.46, 148.45, 146.15, 146.01, 140.46, 138.25, 134.46, 130.24, 128.23, 127.07, 126.25, 125.14, 124.98, 124.04, 120.86, 108.78, 52.55, 47.33, 42.46474.2784
6b 12.37 (s, 1H), 8.58 (s, 1H), 8.23 (s, 1H), 8.05–7.99 (m, 1H), 7.83 (d, J = 8.4 Hz, 2H), 7.81–7.79 (m, 1H), 7.72–7.68 (m, 1H), 7.62 (d, J = 8.4 Hz, 2H), 7.50–7.46 (m, 2H), 3.33 (s, 8H), 2.89 (s, 3H)167.81, 157.43, 149.29, 145.95, 137.88, 134.37, 133.68, 131.48, 130.19, 128.20, 127.44, 127.06, 125.13, 125.00, 120.93, 120.51, 104.79, 52.50, 47.26, 42.39507.2186
6c 12.37 (s, 1H), 8.57 (s, 1H), 8.24 (s, 1H), 8.04–8.00 (m, J = 8.0 Hz, 1H), 7.90 (d, J = 6.8 Hz, 2H), 7.81–7.78 (m, J = 8.3 Hz, 1H), 7.71–7.68 (m, J = 7.4 Hz, 1H), 7.50–7.46 (m, J = 9.3 Hz, 4H), 3.35 (s, 8H), 2.87 (s, 3H)168.39, 158.07, 149.80, 146.54, 138.46, 134.91, 133.92, 132.48, 130.75, 129.14, 128.77, 127.70, 127.63, 125.68, 125.56, 121.52, 105.26, 53.16, 47.97, 43.12463.2554
Table 2: Anticancer Activity of Quinolinyl-Thiazole Hybrids against MDA-MB-231 Cell Line[1]
CompoundIC₅₀ (µM) ± SD
6a 1.415 ± 0.16
6b 1.872 ± 0.19
6c 2.115 ± 0.21
6d 2.341 ± 0.23
6e 2.567 ± 0.25
6f 2.898 ± 0.27
6g 1.654 ± 0.18
6h 1.987 ± 0.20
Table 3: Spectroscopic Data for Selected Thiazolylhydrazine-piperazine Derivatives[8]
Compound¹H NMR (300 MHz, DMSO-d₆, ppm) δHRMS (m/z) [M+H]⁺
3a 2.84 (3H, s, CH₃), 3.33 (4H, br s, piperazine), 3.51 (4H, br s, piperazine), 7.05 (2H, d, J = 8.9 Hz), 7.29–7.31 (2H, m), 7.40 (2H, t, J = 7.3 Hz), 7.54 (2H, d, J = 8.9 Hz), 7.85 (2H, d, J = 7.2 Hz), 7.97 (1H, s, CH=N), 12.01 (1H, s, NH)378.1719
3g 2.85 (3H, s, CH₃), 3.33 (4H, br s, piperazine), 3.55 (4H, br s, piperazine), 7.06 (2H, d, J = 8.9 Hz), 7.36 (1H, s, thiazole), 7.46 (2H, d, J = 8.6 Hz), 7.55 (2H, d, J = 8.9 Hz), 7.86 (2H, d, J = 8.6 Hz), 7.96 (1H, s, CH=N), 12.02 (1H, s, NH)412.1338
3h 2.86 (3H, s, CH₃), 3.19 (4H, br s, piperazine), 3.48 (2H, br s, piperazine), 3.93 (2H, br s, piperazine), 7.05 (2H, d, J = 8.8 Hz), 7.36 (1H, s, thiazole), 7.54 (2H, d, J = 8.9 Hz), 7.59 (2H, d, J = 8.6 Hz), 7.80 (2H, d, J = 8.6 Hz), 7.98 (1H, s, CH=N), 11.98 (1H, s, NH)456.0852
3k 2.79 (3H, s, CH₃), 3.25 (4H, br s, piperazine), 3.40–3.45 (2H, m, piperazine), 3.84 (2H, br s, piperazine), 7.04 (2H, d, J = 8.8 Hz), 7.09–7.23 (2H, m), 7.32 (1H, td, J₁ = 2.6 Hz, J₂ = 9.3 Hz), 7.54 (2H, d, J = 8.8 Hz), 7.94–8.07 (2H, m), 12.05 (1H, s, NH)406.2021

Conclusion

The synthesis of novel this compound analogs represents a fertile area of research in medicinal chemistry. The methodologies outlined in this guide provide robust and versatile routes to a wide array of derivatives. The presented data underscores the potential of these compounds as scaffolds for the development of new therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships of these analogs will be crucial in optimizing their biological profiles and advancing them through the drug discovery pipeline.

References

In Silico Prediction of 5-Methyl-2-(piperazin-1-yl)thiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the potential bioactivity of the novel small molecule, 5-Methyl-2-(piperazin-1-yl)thiazole. Leveraging a suite of computational tools, this document outlines the predicted pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and explores its potential biological targets and mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals, offering detailed methodologies for the replication and expansion of these computational studies. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The thiazole and piperazine heterocyclic rings are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacological properties to a wide array of therapeutic agents. The compound this compound combines these two important pharmacophores, suggesting a potential for diverse biological activities. Early-stage in silico analysis is a critical step in modern drug discovery, enabling the rapid and cost-effective evaluation of a compound's potential before committing to extensive preclinical and clinical studies. This guide details the application of various computational methods to predict the bioactivity of this compound, providing a roadmap for its further investigation.

Predicted Physicochemical and ADMET Properties

The drug-likeness and pharmacokinetic profile of a compound are crucial determinants of its therapeutic potential. In silico ADMET prediction offers a preliminary assessment of these properties. The SMILES string for this compound, CC1=CN=C(S1)N2CCNCC2, was used as the input for predictions using the pkCSM and admetSAR web servers.[1][2]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

PropertyPredicted ValueTool
Molecular Weight183.28 g/mol pkCSM
logP1.25pkCSM
Hydrogen Bond Donors1pkCSM
Hydrogen Bond Acceptors4pkCSM
Rotatable Bonds1pkCSM
Lipinski's Rule of 5YespkCSM

Table 2: Predicted ADMET Properties of this compound

ParameterPredicted Value/ClassificationTool
Absorption
Water Solubility (logS)-1.78 mol/LpkCSM
Caco-2 Permeability (logPapp)0.59 cm/spkCSM
Intestinal Absorption (Human)90.5%pkCSM
P-glycoprotein SubstrateNopkCSM
Distribution
VDss (human)0.55 L/kgpkCSM
BBB Permeability (logBB)-0.63pkCSM
CNS Permeability (logPS)-1.48pkCSM
Metabolism
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateYespkCSM
CYP1A2 InhibitorNoadmetSAR
CYP2C9 InhibitorNoadmetSAR
CYP2C19 InhibitorNoadmetSAR
CYP2D6 InhibitorNoadmetSAR
CYP3A4 InhibitorNoadmetSAR
Excretion
Total Clearance (log L/hr/kg)0.13pkCSM
Renal OCT2 SubstrateNopkCSM
Toxicity
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
hERG II InhibitorNopkCSM
Oral Rat Acute Toxicity (LD50)2.4 mol/kgpkCSM
Oral Rat Chronic Toxicity0.5 log mg/kg_bw/daypkCSM
HepatotoxicityNopkCSM
Skin SensitisationNopkCSM

Predicted Bioactivity and Potential Targets

To elucidate the potential biological activities and molecular targets of this compound, a similarity-based prediction was performed using the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools.[3][4]

Table 3: Top Predicted Target Classes for this compound from SwissTargetPrediction

Target ClassProbabilityKnown Ligands (ChEMBL)
Enzyme0.412
G protein-coupled receptor0.26
Family A G protein-coupled receptor0.26
Kinase0.26
Protease0.1334
Cytochrome P4500.0672

Table 4: Selected Predicted Biological Activities from PASS with High Probability

ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Monoamine oxidase A inhibitor0.8520.004
Analeptic0.7950.004
Antidepressant0.7810.011
Cognition enhancer0.7140.008
Antiparkinsonian0.6550.015
Vasodilator0.6320.035
Antihypertensive0.5890.041
Antibacterial0.5530.024

Based on these predictions and the prevalence of the thiazole-piperazine scaffold in relevant literature, three primary potential targets were selected for further in silico investigation:

  • Monoamine Oxidase A (MAO-A): Strongly predicted by PASS, MAO-A is a key enzyme in the metabolism of neurotransmitters and a target for antidepressants.

  • Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been reported as EGFR inhibitors with anticancer activity.

  • Bacterial DNA Gyrase: The thiazole core is present in some antibacterial agents that target DNA gyrase.

Methodologies for In Silico Experiments

This section provides detailed protocols for the computational methods used to predict the bioactivity of this compound.

ADMET Prediction

Protocol for pkCSM and admetSAR:

  • Input: Obtain the SMILES string of the molecule of interest (this compound: CC1=CN=C(S1)N2CCNCC2).

  • Web Server Access: Navigate to the pkCSM (--INVALID-LINK--) or admetSAR (--INVALID-LINK--) web server.

  • Submission: Paste the SMILES string into the input field.

  • Execution: Submit the query for prediction.

  • Data Collection: Record the predicted values for all available ADMET parameters.

Target and Bioactivity Prediction

Protocol for SwissTargetPrediction:

  • Input: Use the SMILES string CC1=CN=C(S1)N2CCNCC2.

  • Web Server Access: Access the SwissTargetPrediction tool (--INVALID-LINK--).

  • Submission: Paste the SMILES string and select "Homo sapiens" as the target organism.

  • Analysis: Analyze the predicted target classes and individual protein targets, noting their probabilities.

Protocol for PASS Online:

  • Input: The structural formula of the compound is required, which can be drawn or inputted as a MOL file.

  • Web Server Access: Navigate to the PASS Online web server (--INVALID-LINK--).

  • Submission: Provide the chemical structure.

  • Analysis: Review the list of predicted biological activities, focusing on those with a high Pa (probability to be active) and low Pi (probability to be inactive).[5]

Molecular Docking

Protocol for Molecular Docking with AutoDock Vina:

  • Ligand Preparation:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Convert the ligand structure to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., MAO-A, EGFR kinase domain, DNA gyrase) from the Protein Data Bank (PDB).

    • Prepare the receptor using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the known active site of the enzyme or a region identified by binding site prediction tools.

  • Docking Simulation:

    • Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters.

  • Analysis of Results:

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Tools cluster_analysis Analysis & Further Steps SMILES SMILES String (CC1=CN=C(S1)N2CCNCC2) ADMET ADMET Prediction (pkCSM, admetSAR) SMILES->ADMET Target Target Prediction (SwissTargetPrediction) SMILES->Target Bioactivity Bioactivity Spectrum (PASS) SMILES->Bioactivity Data Data Compilation (Tables) ADMET->Data Target->Data Bioactivity->Data Target_Selection Prioritize Targets Data->Target_Selection Docking Molecular Docking (AutoDock Vina) Target_Selection->Docking Pathway Signaling Pathway Analysis Target_Selection->Pathway

Caption: Workflow for in silico bioactivity prediction.

Predicted Target: MAO-A Signaling

MAOA_Signaling MAOA Monoamine Oxidase A (MAO-A) Metabolites Inactive Metabolites MAOA->Metabolites Synaptic_Cleft Increased Neurotransmitter Levels in Synaptic Cleft Compound This compound (Predicted Inhibitor) Compound->MAOA Inhibition Compound->Synaptic_Cleft Leads to Neurotransmitters Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Neurotransmitters->MAOA Metabolism Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptors Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptors->Antidepressant_Effect

Caption: Predicted inhibition of MAO-A signaling.

Predicted Target: EGFR Signaling Pathway

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Compound This compound (Predicted Inhibitor) Compound->EGFR Inhibition Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Predicted inhibition of the EGFR signaling cascade.

Predicted Target: Bacterial DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Prevents Replication DNA Replication DNA_Gyrase->Replication Disrupts Transcription Transcription DNA_Gyrase->Transcription Disrupts Compound This compound (Predicted Inhibitor) Compound->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Predicted mechanism of DNA gyrase inhibition.

Conclusion

The in silico analysis presented in this guide suggests that this compound is a promising lead compound with favorable drug-like and ADMET properties. The predictions indicate a high likelihood of activity as a Monoamine Oxidase A inhibitor, with potential applications as an antidepressant or cognitive enhancer. Furthermore, its structural motifs suggest possible roles as an EGFR inhibitor for anticancer applications or as a DNA gyrase inhibitor for antibacterial therapies. The detailed methodologies and predictive data provided herein serve as a robust starting point for further computational and subsequent experimental validation to fully elucidate the therapeutic potential of this novel molecule. Future work should focus on in vitro assays to confirm the predicted biological activities and determine the potency and selectivity of this compound against its prioritized targets.

References

The Pharmacokinetic Profile of Substituted Piperazinylthiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperazinylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer agents. A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of drug candidates from this chemical class. This technical guide provides an in-depth overview of the core pharmacokinetic characteristics of substituted piperazinylthiazoles, detailed experimental methodologies for their assessment, and visualizations of key related pathways and workflows.

Quantitative Pharmacokinetic Data

A comprehensive analysis of the pharmacokinetic parameters of various substituted piperazinylthiazoles is crucial for establishing structure-pharmacokinetic relationships and guiding lead optimization. The following tables summarize available in vivo pharmacokinetic data for representative compounds.

Table 1: In Vivo Pharmacokinetic Parameters of ZM241385 (a substituted piperazinylthiazole) in Rats

ParameterIntravenous (5 mg/kg)Oral (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 4458.03--
AUC_last (ng·min/mL) 100,446.26--
Clearance (Cl) (mL/min/kg) 54.57--
Volume of Distribution (Vss) (mL/kg) 1880.38--
Bioavailability -LowLow

Data sourced from a study on the in vitro, in silico, and in vivo assessments of the pharmacokinetic properties of ZM241385, a selective adenosine A2A receptor antagonist. The low oral bioavailability is attributed to metabolism in the liver, kidney, and gut.[1]

Table 2: In Vivo Pharmacokinetic Parameters of TZY-5-84 (a piperazine-containing benzothiazinone) in Rats

DoseT1/2 (h)
2.5 mg/kg (IV) 1.77 ± 0.43
20 mg/kg (Oral) 3.20 ± 0.71
50 mg/kg (Oral) 4.13 ± 1.27
200 mg/kg (Oral) 6.73 ± 1.41

TZY-5-84 is an analog of PBTZ169, a DprE1 inhibitor investigated for its anti-tuberculosis activity.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the pharmacokinetic profile of substituted piperazinylthiazoles.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.

  • Compound Addition: Add the test compound and positive control compounds to the wells of a 96-well plate to achieve the desired final concentration (typically 1 µM).

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

Materials:

  • Caco-2 cells

  • Transwell® plates (or similar) with semi-permeable inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution

  • Control compounds for low and high permeability (e.g., Lucifer yellow and propranolol, respectively)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow is also assessed.

  • Permeability Study (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (A) side of the insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side. This helps to identify the potential for active efflux.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Plasma Protein Binding Assay by Ultracentrifugation

This assay determines the extent to which a drug binds to proteins in the plasma, which can significantly impact its distribution and clearance.

Objective: To determine the fraction of a drug that is unbound (free) in plasma.

Materials:

  • Test compound stock solution

  • Pooled plasma (human, rat, or other species of interest)

  • Phosphate buffered saline (PBS)

  • Ultracentrifuge and appropriate tubes/rotors

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: Spike the plasma with the test compound to the desired concentration.

  • Equilibration: Incubate the spiked plasma at 37°C for a sufficient time to allow for binding equilibrium to be reached.

  • Ultracentrifugation: Transfer the equilibrated plasma to ultracentrifuge tubes and centrifuge at high speed (e.g., >100,000 x g) for a specified duration to separate the protein-bound drug (in the pellet) from the unbound drug (in the supernatant).

  • Sample Collection: Carefully collect the supernatant, which represents the protein-free fraction.

  • Sample Analysis: Determine the concentration of the test compound in the supernatant (unbound concentration) and in an uncentrifuged aliquot of the spiked plasma (total concentration) using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in supernatant) / (Total concentration) The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Signaling and Metabolic Pathways

The metabolism of piperazine-containing compounds, including piperazinylthiazoles, is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.

Generalized Metabolic Pathway of Piperazine-Containing Compounds

The piperazine ring and the thiazole ring, along with their substituents, are susceptible to various metabolic transformations. Common metabolic pathways include:

  • N-dealkylation: Cleavage of the alkyl group attached to the piperazine nitrogen.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

  • Oxidation: Oxidation of the piperazine ring or its substituents.

  • Sulfoxidation: Oxidation of the sulfur atom in the thiazole ring.

These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Piperazinylthiazole Piperazinylthiazole N-dealkylated_Metabolite N-dealkylated_Metabolite Piperazinylthiazole->N-dealkylated_Metabolite CYP3A4, CYP2D6 Hydroxylated_Metabolite Hydroxylated_Metabolite Piperazinylthiazole->Hydroxylated_Metabolite CYP3A4, CYP1A2 Oxidized_Metabolite Oxidized_Metabolite Piperazinylthiazole->Oxidized_Metabolite CYP450s Conjugated_Metabolites Conjugated_Metabolites N-dealkylated_Metabolite->Conjugated_Metabolites UGTs Hydroxylated_Metabolite->Conjugated_Metabolites UGTs Oxidized_Metabolite->Conjugated_Metabolites UGTs Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Generalized metabolic pathway of piperazinylthiazoles.

Experimental and Logical Workflows

Visualizing the workflows of pharmacokinetic studies and the logical relationships in ADME assessment can aid in understanding the drug development process.

Experimental Workflow for an In Vivo Pharmacokinetic Study

PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase Compound_Formulation Compound_Formulation Animal_Dosing Animal_Dosing Compound_Formulation->Animal_Dosing Oral or IV Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling Serial Time Points Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample_Preparation Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC_MS_MS_Analysis Sample_Preparation->LC_MS_MS_Analysis Concentration_Time_Profile Concentration_Time_Profile LC_MS_MS_Analysis->Concentration_Time_Profile PK_Parameter_Calculation PK_Parameter_Calculation Concentration_Time_Profile->PK_Parameter_Calculation NCA ADME_Logic In_Vitro_ADME In Vitro ADME Screening Lead_Optimization Lead Optimization In_Vitro_ADME->Lead_Optimization Guides SAR In_Vivo_PK In Vivo Pharmacokinetics In_Vivo_PK->Lead_Optimization Provides Feedback Candidate_Selection Candidate Selection In_Vivo_PK->Candidate_Selection Identifies Promising Candidates Lead_Optimization->In_Vivo_PK Selects Compounds

References

The Patent Landscape of 5-Methyl-2-(piperazin-1-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the patent landscape surrounding the novel chemical entity 5-Methyl-2-(piperazin-1-yl)thiazole. Our comprehensive search of patent databases reveals a notable absence of patents specifically claiming this molecule. This suggests that this compound may represent a novel and unexplored area for drug discovery and development, offering a unique opportunity for innovation and intellectual property generation. While direct patent data for the target molecule is unavailable, this guide outlines a plausible synthetic route based on patented methodologies for key structural analogs. This document serves as a foundational resource for researchers and organizations looking to explore the therapeutic potential and establish a proprietary position in this area of thiazole chemistry.

Introduction

Thiazole and piperazine moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a wide array of approved drugs. The combination of these two pharmacophores in this compound presents a compelling starting point for the design of new therapeutic agents. This guide delves into the existing patent literature for structurally related compounds to provide a framework for the synthesis and potential applications of this target molecule.

Synthetic Landscape and Experimental Protocols

While no patents explicitly describe the synthesis of this compound, a viable and efficient synthetic pathway can be constructed based on established and patented chemical transformations. The proposed synthesis involves a two-step process: the formation of a 2-halo-5-methylthiazole intermediate, followed by a nucleophilic substitution with piperazine.

Table 1: Key Synthetic Steps and Patent Precedents
StepReactionKey Reagents & ConditionsRelevant Patent/Literature
1Diazotization and Halogenation of 2-Amino-5-methylthiazole2-Amino-5-methylthiazole, Sodium nitrite, Hydrochloric acid; HeatUS Patent 5,811,555[1]
2Nucleophilic Substitution2-Chloro-5-methylthiazole, Piperazine, Base (e.g., K2CO3), Solvent (e.g., DMF)General methodology from El-Daly, S. M., et al. (2023)[2]
Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylthiazole (Based on US Patent 5,811,555) [1]

  • Reaction Setup: To a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 2-amino-5-methylthiazole (1.0 eq), 36% hydrochloric acid (5.3 eq), and water.

  • Diazotization: Cool the mixture to -5°C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the temperature below 0°C.

  • Halogenation: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C. The mixture is then heated to 80°C and maintained at this temperature for 1 hour to facilitate the substitution of the diazonium group with chloride.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide solution). The product, 2-chloro-5-methylthiazole, is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-5-methylthiazole can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (General Method) [2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylthiazole (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water. The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G cluster_0 Step 1: Synthesis of 2-Chloro-5-methylthiazole cluster_1 Step 2: Synthesis of this compound 2-Amino-5-methylthiazole 2-Amino-5-methylthiazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-methylthiazole->Diazonium Salt Intermediate NaNO2, HCl, -5°C 2-Chloro-5-methylthiazole 2-Chloro-5-methylthiazole Diazonium Salt Intermediate->2-Chloro-5-methylthiazole Heat, 80°C This compound This compound 2-Chloro-5-methylthiazole->this compound Piperazine, K2CO3, DMF Piperazine Piperazine Piperazine->this compound

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of the patent literature did not reveal any patents disclosing biological activity data or implicating this compound in any specific signaling pathways. This lack of public data underscores the novelty of this compound and the potential for groundbreaking research into its pharmacological effects. The structural motifs suggest potential activity in areas where thiazole and piperazine derivatives have previously shown promise, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Conclusion and Future Outlook

The patent landscape for this compound is currently open, presenting a significant opportunity for researchers and pharmaceutical companies to establish a strong intellectual property position. The synthetic route outlined in this guide, based on established and patented methodologies, provides a clear path for the preparation of this novel compound. The absence of biological data in the public domain invites exploration into the therapeutic potential of this compound and its derivatives. Future work should focus on the synthesis, in vitro and in vivo characterization, and subsequent patenting of this promising molecule and its applications.

References

Methodological & Application

Application Note: In Vitro Characterization of 5-Methyl-2-(piperazin-1-yl)thiazole using a Monoamine Oxidase (MAO) Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoamine oxidases (MAO) are mitochondrial-bound flavoenzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[2] The inhibition of MAO-B is a key therapeutic strategy for treating Parkinson's disease, as it increases dopaminergic neuron levels, while MAO-A inhibitors are used for depression and anxiety.[1][2] Compounds incorporating thiazole and piperazine moieties have been identified as potential MAO inhibitors.[3] This document describes a robust, high-throughput fluorometric assay to determine the inhibitory potency and selectivity of 5-Methyl-2-(piperazin-1-yl)thiazole against recombinant human MAO-A and MAO-B.

Principle of the Assay

The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[2] In the presence of horseradish peroxidase (HRP), the non-fluorescent probe Amplex® Red is oxidized by H₂O₂ to produce the highly fluorescent product, resorufin.[4] The increase in fluorescence is directly proportional to MAO activity. The potency of an inhibitor is determined by measuring the reduction in fluorescence signal in its presence and calculating the half-maximal inhibitory concentration (IC₅₀).[5]

Quantitative Data Summary

The inhibitory activity of this compound and control compounds is quantified by their IC₅₀ values. Lower IC₅₀ values indicate greater potency. Data is generated by performing the assay with a range of inhibitor concentrations and fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical Inhibitory Activity (IC₅₀) of Test Compounds against MAO-A and MAO-B

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (MAO-A IC₅₀ / MAO-B IC₅₀)
This compound MAO-A 1,250 0.04
This compound MAO-B 50
Selegiline (Control)MAO-A>10,000<0.001
Selegiline (Control)MAO-B8
Clorgyline (Control)MAO-A2>5,000
Clorgyline (Control)MAO-B>10,000

Note: The data presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

This fluorometric protocol is designed for a 96-well plate format, suitable for screening and dose-response analysis.[2]

1. Materials and Reagents

  • Enzymes: Recombinant Human MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4[2]

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B)[6]

  • Detection Reagent: Amplex™ Red (Thermo Fisher Scientific)

  • Enzyme: Horseradish Peroxidase (HRP)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Controls: Selegiline (MAO-B selective inhibitor) and Clorgyline (MAO-A selective inhibitor)[6][7]

  • Plates: Opaque, black 96-well flat-bottom plates

  • Instrumentation: Fluorescence microplate reader with excitation/emission filters for ~535/587 nm[5]

2. Preparation of Reagents

  • Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Control Inhibitor Stocks: Prepare 10 mM stock solutions of Selegiline and Clorgyline in 100% DMSO.

  • Enzyme Working Solutions: On the day of the assay, dilute recombinant MAO-A and MAO-B enzymes in cold Assay Buffer to the desired final concentration (e.g., 2-5 µg/mL, optimize for linear signal). Keep on ice.

  • Substrate Working Solution: Prepare a 1 mM working solution of p-Tyramine in Assay Buffer.

  • Detection Mix: Prepare a 2X working solution in Assay Buffer containing 100 µM Amplex® Red and 2 U/mL HRP. Protect from light.

3. Assay Procedure (Dose-Response)

  • Compound Plating:

    • Create a serial dilution series of the test compound and controls in 100% DMSO (e.g., 11 points, 1:3 dilution).

    • Add 1 µL of each concentration to the appropriate wells of a 96-well plate.

    • For "100% Activity" (No Inhibitor) and "No Enzyme" controls, add 1 µL of DMSO.

  • Enzyme Addition:

    • Add 50 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to the wells containing the test compounds and the "100% Activity" control.

    • Add 50 µL of Assay Buffer to the "No Enzyme" control wells.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Detection:

    • Add 50 µL of the 2X Detection Mix (containing Amplex® Red and HRP) to all wells.

    • Immediately add 50 µL of the 1 mM p-Tyramine substrate solution to all wells to start the reaction. The final volume will be 150 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 2 minutes for a total of 30-60 minutes (kinetic mode).[5]

4. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence curve (RFU/min).

  • Calculate Percent Inhibition:

    • Subtract the rate of the "No Enzyme" control from all other wells.

    • Calculate % Inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Well))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using non-linear regression (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

Visualizations

MAO_Inhibition_Pathway cluster_reaction MAO-B Catalyzed Reaction cluster_detection Fluorometric Detection Monoamine Monoamine (e.g., Dopamine) MAOB MAO-B Enzyme Monoamine->MAOB + O₂ + H₂O Aldehyde Aldehyde + NH₃ MAOB->Aldehyde H2O2 H₂O₂ MAOB->H2O2 AmplexRed Amplex® Red (Non-Fluorescent) HRP HRP AmplexRed->HRP Resorufin Resorufin (Fluorescent Signal) HRP->Resorufin Inhibitor This compound Inhibitor->MAOB Inhibition

Caption: Principle of the fluorometric MAO-B inhibition assay.

Assay_Workflow start Start prep Prepare Reagents (Enzyme, Compound, Substrate) start->prep plate Plate Compound Dilutions & Controls (1 µL) prep->plate add_enzyme Add MAO Enzyme (50 µL) Pre-incubate 15 min @ 37°C plate->add_enzyme add_reagents Add Detection Mix & Substrate (50 µL + 50 µL) add_enzyme->add_reagents read Measure Fluorescence (Kinetic, 30-60 min @ 37°C) add_reagents->read analyze Calculate Reaction Rates & % Inhibition read->analyze ic50 Generate Dose-Response Curve & Determine IC₅₀ analyze->ic50 end_node End ic50->end_node

Caption: Experimental workflow for the MAO inhibition assay.

References

Application of 5-Methyl-2-(piperazin-1-yl)thiazole in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the anticancer activities of the compound 5-Methyl-2-(piperazin-1-yl)thiazole. The following application notes and protocols are therefore based on the activities of structurally related thiazole and piperazine derivatives that have shown efficacy in cancer cell line studies. The provided information should be considered a general guideline and may not be directly applicable to this compound. Researchers are strongly encouraged to perform initial dose-response studies to determine the specific activity of this compound.

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of pharmacological properties, including anticancer effects.[1][2] Similarly, the piperazine moiety is a common functional group in many therapeutic agents, known to enhance pharmacokinetic properties and interact with various biological targets. The conjugation of these two pharmacophores in a single molecule, such as this compound, presents a promising strategy for the development of novel anticancer agents. While direct evidence for this specific compound is pending, related structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential mechanisms of action that involve the induction of apoptosis and cell cycle arrest.

Hypothesized Biological Activity

Based on the activities of related compounds, this compound is hypothesized to exhibit antiproliferative effects on cancer cells. The thiazole moiety may contribute to the inhibition of key cellular processes, while the piperazine group could enhance solubility and cellular uptake. Potential mechanisms of action, extrapolated from analogous compounds, may include the modulation of signaling pathways involved in cell survival and proliferation.

Data on Structurally Related Compounds

To provide a framework for potential experimental design, the following table summarizes the cytotoxic activities of various thiazole-piperazine derivatives against different cancer cell lines. It is crucial to note that these are not data for this compound and should be used for reference purposes only.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole-piperazine derivativesHUH-7 (Hepatocellular Carcinoma)Varies[3][4][5]
MCF-7 (Breast Adenocarcinoma)Varies[3][4][5]
HCT-116 (Colorectal Carcinoma)Varies[3][4][5]
Pyridine-thiazole hybridsA549 (Lung Carcinoma)~0.05 - 0.12[6]
MCF-7 (Breast Adenocarcinoma)~0.05 - 0.12[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

MTT Assay Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat them with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Relationship Diagram:

Apoptosis_Detection cluster_cell_status Cell Status cluster_staining Staining A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+) AnnexinV Annexin V-FITC AnnexinV->B AnnexinV->C PI Propidium Iodide (PI) PI->C PI->D

Annexin V/PI Apoptosis Detection

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.

Materials:

  • Cancer cell lines

  • This compound

  • 70% Ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells and treat them with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Hypothesized Signaling Pathway

Based on studies of similar heterocyclic compounds, this compound may exert its anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR or MAPK pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis, and can induce apoptosis. Further investigation through western blotting or other molecular biology techniques would be necessary to elucidate the precise mechanism of action.

Signaling_Pathway Compound This compound mTOR mTOR Compound->mTOR Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Hypothesized Signaling Pathway Inhibition

References

Application Notes and Protocols for 5-Methyl-2-(piperazin-1-yl)thiazole and Related Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a piperazine moiety, it gives rise to a class of molecules with significant potential for therapeutic applications, particularly as kinase inhibitors. While the specific compound 5-Methyl-2-(piperazin-1-yl)thiazole is not extensively characterized in publicly available literature, the structurally related compound, Dasatinib (BMS-354825) , serves as a powerful and well-documented exemplar of this chemical class.

Dasatinib, with its N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide structure, is a potent, orally bioavailable, multi-targeted kinase inhibitor. It is a dual inhibitor of BCR-ABL and Src family kinases and is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The extensive research and clinical use of Dasatinib provide a robust framework for understanding the potential of related thiazole-piperazine compounds as kinase inhibitors.

These application notes provide a comprehensive guide for researchers interested in evaluating this compound or similar analogs as kinase inhibitors, using Dasatinib as a case study. The document includes detailed protocols for key in vitro and in vivo assays, a summary of quantitative data for Dasatinib, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of Dasatinib against a panel of key target kinases. This data is crucial for understanding its potency and selectivity profile.

Kinase TargetIC50 (nM)Assay TypeNotes
BCR-ABL < 1Kinase AssayPrimary target in CML.
SRC 0.5 - 1.5Kinase AssayPotent inhibitor of SRC family kinases (SFKs).
c-KIT 1 - 10Kinase AssayTarget in gastrointestinal stromal tumors (GIST).
PDGFRβ 5 - 30Kinase AssayPlatelet-Derived Growth Factor Receptor beta.
EphA2 1 - 5Kinase AssayEphrin type-A receptor 2.
LYN 8.5In vitro Kinase AssayA member of the Src family kinases.[1]
FYN < 1.1Kinase AssayA member of the Src family kinases.
YES < 1.1Kinase AssayA member of the Src family kinases.

Note: IC50 values are representative and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Abl, Src)

  • Specific peptide substrate for the kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • ATP solution

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer in a 96-well plate. Include a DMSO-only control.

  • Kinase Reaction Mix Preparation: In a separate tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and its specific substrate.

  • Addition of Kinase Mix: Add the kinase reaction master mix to each well of the 96-well plate containing the diluted compound.

  • Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of a test compound on the proliferation of cancer cell lines (e.g., K562 for CML).[3][4]

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add them to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Target Engagement

This protocol is used to determine if the test compound inhibits the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.[5][6]

Materials:

  • Cancer cell line (e.g., K562, PC3)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of the test compound for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Mandatory Visualization

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K RTK->PI3K BCR_ABL BCR-ABL BCR_ABL->Grb2_Sos BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Src Src Src->PI3K Src->STAT5 FAK FAK Src->FAK Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT5->Proliferation Survival Survival STAT5->Survival CrkL->Proliferation Migration Migration/Invasion FAK->Migration Raf_MEK_ERK->Proliferation Akt->Survival

Caption: Dasatinib inhibits BCR-ABL and Src kinases.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (e.g., MTT on K562 cells) Kinase_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (Western Blot for p-Src/p-CrkL) Cell_Proliferation->Target_Engagement Data_Analysis_1 Data Analysis: Potency & Cellular Activity Target_Engagement->Data_Analysis_1 Xenograft Tumor Xenograft Model (e.g., K562 in SCID mice) Data_Analysis_1->Xenograft Dosing Compound Administration (e.g., Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysate Western Blot) Tumor_Measurement->PD_Analysis Data_Analysis_2 Data Analysis: In Vivo Efficacy & Target Modulation PD_Analysis->Data_Analysis_2

Caption: Kinase inhibitor evaluation workflow.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for evaluating the antimicrobial properties of the novel compound, 5-Methyl-2-(piperazin-1-yl)thiazole. Thiazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens.[1][2][3] These protocols are designed to be comprehensive, guiding researchers through the essential in vitro assays required to characterize the antimicrobial profile of this specific thiazole derivative. The methodologies outlined herein adhere to established standards for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.[4][5] Key experimental procedures covered include the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via the broth microdilution method, as well as the assessment of antimicrobial activity using the Kirby-Bauer disk diffusion assay.[6][7][8][9][10] This guide also includes templates for data presentation and visualizations of the experimental workflow and a hypothesized mechanism of action to facilitate a thorough investigation of this compound as a potential therapeutic agent.

Introduction

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the urgent discovery and development of new antimicrobial agents.[1] Thiazole-containing compounds have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi.[2][3][11][12][13] The thiazole ring is a key structural motif in several clinically used drugs and natural products.[1] The incorporation of a piperazine moiety, as in this compound, has been shown in other molecular scaffolds to enhance antimicrobial potency and spectrum.[14][15][16][17][18]

This application note provides detailed protocols for the systematic evaluation of the antimicrobial effects of this compound. The described assays are fundamental in preclinical drug development and are designed to provide quantitative data on the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Materials and Reagents

  • This compound (synthesis and purification to be performed prior to these protocols)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus (MRSA) clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm and 150 mm)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile pipettes and tips

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or McFarland densitometer

  • Calipers or ruler

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the assays. Note the final concentration of DMSO and ensure it is consistent across all experiments and does not exceed a level that affects bacterial growth (typically ≤1%).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][19] The broth microdilution method is a widely used and accurate technique for determining MIC values.[20][21]

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a densitometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Preparation :

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the starting concentration of this compound (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound). Add 100 µL of CAMHB.

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation :

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the concentration of the compound in each well.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results :

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).[19]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][22][23]

  • Subculturing from MIC Plate :

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation and Interpretation :

    • Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[22] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][10][24][25]

  • Inoculum Preparation :

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation :

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9][10]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application :

    • Prepare sterile filter paper disks by impregnating them with a known concentration of this compound. A solvent control disk (impregnated with DMSO only) should also be prepared.

    • Aseptically place the disks onto the inoculated MHA plate, ensuring they are evenly spaced.[10]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation and Interpretation :

    • Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm) using calipers or a ruler.[26]

    • The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts, although for a novel compound, the zone size provides a qualitative measure of its activity.[26]

Data Presentation

Quantitative data from the MIC, MBC, and Kirby-Bauer assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive
Enterococcus faecalis ATCC 29212Positive
MRSA (clinical isolate)Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Klebsiella pneumoniae ATCC 13883Negative

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of this compound.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922

Table 3: Zone of Inhibition Diameters for this compound using the Kirby-Bauer Disk Diffusion Assay.

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Kirby-Bauer Disk Diffusion Compound_Prep Prepare Stock Solution of This compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Plate_Inoculation Inoculate MHA plate for confluent growth Inoculum_Prep->Plate_Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 35°C for 16-20h Inoculation->Incubation_MIC Read_MIC Read MIC (lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto MHA plates Read_MIC->Subculture Incubation_MBC Incubate at 35°C for 18-24h Subculture->Incubation_MBC Read_MBC Read MBC (lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Disk_Application Apply compound-impregnated disks Plate_Inoculation->Disk_Application Incubation_Disk Incubate at 35°C for 16-18h Disk_Application->Incubation_Disk Measure_Zone Measure Zone of Inhibition (mm) Incubation_Disk->Measure_Zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hypothesized_Mechanism cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Enters Cell DNA_Gyrase DNA Gyrase (Target) Membrane->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

Caption: Hypothesized mechanism of action for thiazole derivatives.

Discussion of Hypothesized Mechanism of Action

While the precise mechanism of action for this compound requires experimental validation, several thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms.[1][11] One common target is DNA gyrase, an essential enzyme in bacteria responsible for managing DNA supercoiling during replication.[18] The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. Another potential target for thiazole-based compounds is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[27] The disruption of cell wall synthesis compromises the structural integrity of the bacterium, leading to lysis. Further studies, such as DNA gyrase supercoiling assays or cell wall integrity assays, would be necessary to elucidate the specific molecular target of this compound.

Conclusion

The protocols detailed in this application note provide a robust and standardized approach for the initial in vitro characterization of the antimicrobial activity of this compound. By systematically determining the MIC, MBC, and zone of inhibition against a panel of relevant bacterial pathogens, researchers can obtain critical data to guide further preclinical development. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings. This comprehensive evaluation is a crucial first step in assessing the potential of this compound as a novel antimicrobial agent in the fight against infectious diseases.

References

Application Notes and Protocols for the Quantification of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 5-Methyl-2-(piperazin-1-yl)thiazole in research and drug development settings. Due to the absence of a publicly available, validated method for this specific analyte, the following protocols are based on established analytical methodologies for structurally related compounds, including piperazine and thiazole derivatives. These methods are intended to serve as a robust starting point for method development and validation.

Overview and Physicochemical Properties

This compound is a heterocyclic compound incorporating a methyl-thiazole and a piperazine moiety. Accurate quantification is essential for pharmacokinetic studies, formulation development, and quality control.

Physicochemical Properties (Predicted)

Property Value
Molecular Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
Appearance Off-white to yellow solid (predicted)
Solubility Likely soluble in organic solvents such as methanol, acetonitrile, and DMSO.

| pKa | Expected to have two pKa values due to the two nitrogen atoms in the piperazine ring (a weak base). |

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the matrix of the sample.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of the analyte in bulk drug substances, and formulated products, and potentially in biological matrices if higher concentrations are expected.

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

| Run Time | 15 minutes |

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Bulk Drug): Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Sample Preparation (Biological Matrix - e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for injection.

5. Method Validation Parameters (Hypothetical Data):

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.995 0.998
Range - 1 - 100 µg/mL
Accuracy (%) 85 - 115% 98.5 - 102.3%
Precision (%RSD) ≤ 15% < 5%

| Limit of Quantification (LOQ) | - | 1 µg/mL |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Analysis Reference_Standard Reference Standard Stock_Solution Stock Solution (1 mg/mL) Reference_Standard->Stock_Solution Dissolve in Methanol Sample Sample Matrix Sample_Extract Sample Extract Sample->Sample_Extract Protein Precipitation Working_Standards Working Standards Stock_Solution->Working_Standards Dilute in Mobile Phase HPLC_System HPLC System (C18 Column, Gradient Elution) Working_Standards->HPLC_System Sample_Extract->HPLC_System UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

HPLC-UV experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates at low concentrations.

Experimental Protocol: LC-MS/MS

1. Reagents and Materials:

  • This compound reference standard

  • A suitable stable isotope-labeled internal standard (e.g., 5-Methyl-2-(piperazin-d8-1-yl)thiazole) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Run Time | 8 minutes |

4. Mass Spectrometer Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Propose precursor ion [M+H]⁺ and product ion based on fragmentation
MRM Transition (IS) Propose precursor ion [M+H]⁺ and product ion for the internal standard
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr

| Desolvation Gas Flow | 800 L/hr |

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation (Biological Matrix): Perform protein precipitation by adding 3 parts of cold acetonitrile (containing the internal standard) to 1 part of the biological sample. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

6. Method Validation Parameters (Hypothetical Data):

Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) ≥ 0.99 0.999
Range - 0.1 - 100 ng/mL
Accuracy (%) 85 - 115% 97.2 - 103.5%
Precision (%RSD) ≤ 15% < 7%
Limit of Quantification (LOQ) - 0.1 ng/mL
Matrix Effect (%) 85 - 115% 95 - 105%

| Recovery (%) | Consistent and reproducible | > 90% |

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (300 µL) Plasma_Sample->Add_IS_ACN Vortex_Centrifuge Vortex & Centrifuge Add_IS_ACN->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chrom_Separation Chromatographic Separation (C18 Column) Inject->Chrom_Separation ESI_Ionization ESI Ionization (Positive Mode) Chrom_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Area Integration (Analyte & IS) MRM_Detection->Peak_Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Peak_Integration->Calibration Concentration_Calc Calculate Concentration Calibration->Concentration_Calc

LC-MS/MS sample preparation and analysis workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Thiazole and piperazine moieties are present in a wide range of biologically active compounds targeting various receptors and enzymes. The logical relationship for method selection is outlined below.

Method_Selection Analyte_Concentration Expected Analyte Concentration? High_Concentration High (µg/mL range) Analyte_Concentration->High_Concentration High Low_Concentration Low (ng/mL or pg/mL range) Analyte_Concentration->Low_Concentration Low Sample_Matrix Sample Matrix Complexity? Simple_Matrix Simple (Bulk Drug, Formulation) Sample_Matrix->Simple_Matrix Simple Complex_Matrix Complex (Plasma, Urine, Tissue) Sample_Matrix->Complex_Matrix Complex High_Concentration->Sample_Matrix Select_LCMS Select LC-MS/MS Low_Concentration->Select_LCMS Select_HPLC Select HPLC-UV Simple_Matrix->Select_HPLC Complex_Matrix->Select_LCMS

Logical flow for analytical method selection.

Conclusion

The protocols detailed in this document provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of samples with higher concentrations of the analyte, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these proposed methods undergo full validation in accordance with regulatory guidelines (e.g., ICH, FDA) before their implementation for routine analysis.

Application Notes and Protocols: Purification of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 5-Methyl-2-(piperazin-1-yl)thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purification of such molecules is a critical step to ensure the removal of impurities, such as starting materials, by-products, and residual solvents, which can interfere with subsequent biological assays and synthetic steps.

Common impurities in the synthesis of piperazine and thiazole derivatives may include unreacted starting materials, reagents, and side-products such as disubstituted piperazines.[1] The protocols outlined below describe two effective methods for purification: flash column chromatography for the free base and recrystallization via hydrochloride salt formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing appropriate purification strategies.

PropertyValueReference
Molecular Formula C₈H₁₃N₃S[2]
Molecular Weight 183.27 g/mol [2]
Appearance Liquid[2]
InChI Key QBAIDZGUOXGFNA-UHFFFAOYSA-N[2]

Experimental Protocols

Method 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying liquid compounds or non-volatile oils. This protocol is designed for the purification of this compound in its free base form. The choice of solvent system is critical and may require optimization based on preliminary Thin Layer Chromatography (TLC) analysis.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Ethyl Acetate (EtOAc), analytical grade

  • Hexanes, analytical grade

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate and develop it using various solvent systems to find an optimal system that gives the product an Rf value of approximately 0.2-0.4.

    • A common solvent system for similar compounds is a gradient of Methanol in Dichloromethane or Ethyl Acetate in Hexanes.[3] To prevent the basic amine from streaking on the acidic silica gel, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or Hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of the crude product).

    • Add the solution of the crude product to the silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to the gradient table determined from TLC analysis. A sample gradient is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) and monitor the elution process by TLC.

    • Pool the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or liquid.

    • Place the product under high vacuum for several hours to remove any residual solvent.

Table 1: Example Solvent Gradient for Column Chromatography

StepDichloromethane (DCM) (%)Methanol (MeOH) (%)Triethylamine (TEA) (%)Column Volumes
Equilibration 10000.53
Elution 1 10000.52
Elution 2 9820.55
Elution 3 9550.55
Elution 4 90100.55
Flush 80200.52

Note: This is an example gradient and should be optimized based on TLC analysis of the specific crude mixture.

Method 2: Recrystallization via Hydrochloride Salt Formation

Since the free base of this compound is a liquid, converting it to a solid salt form allows for purification by recrystallization.[4] The hydrochloride salt is a common choice for amines.

Materials and Equipment:

  • Crude this compound

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O) or Acetone

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Protocol:

  • Salt Formation:

    • Dissolve the crude liquid product (1 equivalent) in a minimal amount of a suitable solvent like isopropanol or acetone.

    • Cool the solution in an ice bath with stirring.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether, ~2.2 equivalents to form the dihydrochloride salt) dropwise to the stirred solution.

    • A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation of Crude Salt:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether or acetone to remove soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Select a suitable solvent system for recrystallization. Alcohols like ethanol or isopropanol are often good choices for piperazine salts.[1][5] The ideal solvent should dissolve the salt at high temperatures but not at low temperatures.

    • In an Erlenmeyer flask, add the crude, dry salt and the minimum amount of hot isopropanol required to fully dissolve it.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath or refrigerator for at least one hour after it has reached room temperature.

  • Isolation and Drying of Pure Salt:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • (Optional) Conversion back to Free Base:

    • If the free base is required, dissolve the purified salt in water.

    • Basify the aqueous solution by adding a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is >10.

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm the molecular weight.

Visualizations

Purification and Analysis Workflow

The following diagram illustrates the general workflow for the purification and subsequent analysis of this compound.

Purification_Workflow cluster_purification Purification Options cluster_analysis Purity & Identity Confirmation Crude Crude Product This compound Col_Chrom Method 1: Flash Column Chromatography Crude->Col_Chrom Free Base Salt_Formation Method 2: Salt Formation (HCl) Crude->Salt_Formation Free Base Pure_Base Purified Free Base (Liquid) Col_Chrom->Pure_Base Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Purified HCl Salt (Solid) Recrystallization->Pure_Salt Analysis Purity Assessment (NMR, LC-MS) Pure_Base->Analysis Pure_Salt->Analysis

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The preclinical evaluation of a compound's safety and efficacy is a critical phase in drug development. 5-Methyl-2-(piperazin-1-yl)thiazole belongs to the thiazole class of compounds, which are known to possess a wide range of biological activities, including potential cytotoxic effects against cancer cell lines.[1] The piperazine moiety is also a common scaffold in pharmacologically active molecules. Therefore, a thorough assessment of the cytotoxic potential of this compound is essential to determine its therapeutic window and understand its mechanism of action at a cellular level.

These application notes provide a comprehensive framework for conducting in vitro cytotoxicity screening of this compound. The protocols described herein cover foundational assays for determining cell viability and elucidating the primary mechanism of cell death, such as apoptosis or necrosis.

General Experimental Workflow

The initial toxicity screening follows a tiered approach. It commences with a broad assessment of cytotoxicity across various cell lines to determine the half-maximal inhibitory concentration (IC50). Subsequent, more detailed assays are then employed to investigate the underlying mechanism of cell death.

G cluster_workflow General Cytotoxicity Screening Workflow A Select Relevant Cell Lines (e.g., cancer and normal cell lines) B Initial Cytotoxicity Assessment (e.g., MTT Assay) A->B C Dose-Response Analysis Determine IC50 Values B->C D Mechanism of Action Studies C->D E Apoptosis vs. Necrosis (Annexin V/PI Assay) D->E Elucidate F Caspase Activation (Caspase-Glo Assay) D->F Elucidate

General workflow for in vitro toxicity screening.

Cell Viability and Metabolic Activity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][3] The concentration of these crystals, once solubilized, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (e.g., 10 mM in sterile DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[3]

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (medium with the same percentage of DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by shaking the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the % Cell Viability against the logarithmic concentration of this compound.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.[4]

Membrane Integrity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.

Experimental Protocol: LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Treated cell culture supernatants (from the experiment described in 1.1)

  • Lysis solution (for maximum LDH release control)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Prepare additional control wells for: medium only (no cells), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[6]

  • Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis
  • Subtract the absorbance value of the medium background from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Apoptosis Detection

Thiazole derivatives are known to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death).[1] Key reported mechanisms include the activation of executioner caspases, such as caspase-3 and caspase-7.[1]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay provides a luminescent readout based on the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega or equivalent)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them with this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[1]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the background luminescence (from no-cell control wells) from all experimental values.

  • Express the data as fold change in caspase activity compared to the vehicle-treated control.

Potential Signaling Pathway

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound This compound Mito Mitochondrial Dysfunction (Stress) Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Potential mechanism of thiazole-induced apoptosis.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison across different cell lines and time points.

Table 1: Cytotoxic Activity of this compound

Cell LineCell TypeIncubation Time (h)IC50 (µM) [Mean ± SD]
MCF-7Human Breast Cancer4815.6 ± 2.1
HepG2Human Liver Cancer4822.4 ± 3.5
A549Human Lung Cancer4818.9 ± 2.8
HDFHuman Dermal Fibroblasts48> 100
HT-29Human Colon Cancer7212.3 ± 1.9
MRC-5Normal Fetal Lung7285.7 ± 9.4

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Thiazole derivatives have been reported to exhibit a range of cytotoxic activities against various cancer cell lines.[7][8][9]

References

Application Notes: Molecular Docking Protocol for 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Similarly, the piperazine moiety is a common feature in bioactive compounds, known to improve pharmacokinetic properties and interact with various biological targets.[2][3] The hybrid structure, 5-Methyl-2-(piperazin-1-yl)thiazole, combines these two important pharmacophores, making it a promising candidate for drug discovery efforts.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[4][5] It is an indispensable tool in modern drug discovery for virtual screening, hit identification, and lead optimization, as it helps to elucidate potential binding modes and estimate binding affinity before costly and time-consuming synthesis and in-vitro experiments.[5][6]

This document provides a detailed protocol for performing a molecular docking study on this compound against a potential biological target.

Compound of Interest: this compound

  • IUPAC Name: 5-Methyl-2-(piperazin-1-yl)-1,3-thiazole

  • Molecular Formula: C8H13N3S

  • Structure:

    alt text

Potential Biological Targets

Thiazole and piperazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][7][8] Based on studies of structurally similar molecules, several protein families are considered potential targets for this compound:

  • Protein Kinases: Many kinase inhibitors incorporate thiazole or piperazine rings. Epidermal Growth Factor Receptor (EGFR) is a well-validated cancer target that could be explored.[3]

  • Tubulin: Compounds containing a thiazole ring have been identified as inhibitors of tubulin polymerization, a key mechanism for several anticancer drugs.[9]

  • Monoamine Oxidase (MAO): Thiazolylhydrazine-piperazine derivatives have been investigated as selective MAO-A inhibitors.[10]

  • Bacterial Enzymes: Thiazole derivatives have been studied as inhibitors of bacterial enzymes like FabH, suggesting potential antibacterial applications.[11]

For this protocol, we will use Epidermal Growth Factor Receptor (EGFR) kinase domain as the example target, due to its high relevance in cancer therapy and the availability of high-quality crystal structures.

Detailed Molecular Docking Protocol

This protocol utilizes widely available and free-for-academic-use software, AutoDock Vina and UCSF Chimera, as an example workflow.[12]

1. Required Software

  • Molecular Visualization and Preparation Tool: UCSF Chimera or PyMOL.

  • Molecular Docking Software: AutoDock Vina.[12]

  • Ligand Structure Preparation: ChemDraw, MarvinSketch, or an online database like PubChem.

  • File Conversion (Optional): Open Babel.[4]

2. Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein Structure (e.g., EGFR from RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain Ligand Structure (this compound) PrepLig 4. Prepare Ligand (Energy minimization, assign charges) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Results 7. Retrieve Docking Poses (Binding Energy & Coordinates) Run->Results Visualize 8. Visualize & Analyze (H-Bonds, Hydrophobic Interactions) Results->Visualize Conclusion 9. Draw Conclusions (Rank poses, propose hypotheses) Visualize->Conclusion

Caption: General workflow for a protein-ligand molecular docking experiment.

3. Step-by-Step Methodology

Step 3.1: Protein Preparation

  • Obtain Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For this example, we will use the EGFR kinase domain in complex with an inhibitor (PDB ID: 2GS2).

  • Clean the Structure: Open the PDB file in UCSF Chimera.

    • Remove water molecules (Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete).

    • Delete any co-crystallized ligands, ions, or alternate conformations not required for the docking. The original inhibitor helps identify the binding site.

  • Prepare for Docking:

    • Use the "Dock Prep" tool in UCSF Chimera (Tools -> Structure Editing -> Dock Prep).

    • This tool will add hydrogen atoms, assign partial charges (e.g., AMBER ff14SB), and repair any incomplete side chains.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the PDB file format (e.g., 2GS2_receptor.pdb). It will later be converted to the required PDBQT format by AutoDock Tools or Chimera.

Step 3.2: Ligand Preparation

  • Obtain Structure: Draw the 2D structure of this compound in a chemical drawing software and save it as a MOL or SDF file. Alternatively, retrieve it from PubChem (CID: 135460596).

  • Generate 3D Conformation: Convert the 2D structure to a 3D structure and perform energy minimization using the software's built-in tools (e.g., using the MMFF94 force field).

  • Prepare for Docking:

    • Open the 3D ligand file in UCSF Chimera or AutoDock Tools.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds, which the docking algorithm will explore.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format (e.g., ligand.pdbqt).

Step 3.3: Grid Generation (Defining the Search Space)

  • Identify Binding Site: Load the prepared protein (2GS2_receptor.pdb) into UCSF Chimera. If the original co-crystallized ligand was kept for reference, its location marks the active site.

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the ligand docking. This box should be centered on the active site and large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.

    • In AutoDock Tools or Chimera's AutoDock Vina tool, you can manually set the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box.[5]

    • A typical size for the grid box is around 25 x 25 x 25 Ångströms.[5]

Step 3.4: Running the Docking Simulation

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and grid parameters.

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Step 3.5: Analysis of Results

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. More negative values indicate stronger predicted binding.[5]

  • Pose Visualization: The output file (docking_results.pdbqt) contains the coordinates of the top-ranked binding poses. Load this file along with the receptor PDB into UCSF Chimera or PyMOL.

  • Interaction Analysis: Analyze the interactions between the top-ranked pose of the ligand and the protein's active site residues.

    • Hydrogen Bonds: Identify potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: Observe contacts between nonpolar regions of the ligand and protein.

    • Pi-stacking: Look for interactions between aromatic rings.

Data Presentation

Quantitative results from a docking study are typically summarized in a table for clear comparison. The following is an example table with hypothetical data for this compound docked into different protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
EGFR Kinase2GS2-8.5Met793, Leu718, Cys797H-bond, Hydrophobic
Tubulin1SA0-7.9Cys241, Leu248, Ala316Hydrophobic, van der Waals
MAO-A2BXS-7.2Tyr407, Tyr444, Phe208H-bond, Pi-stacking
FabH1HNJ-6.8His244, His207, Phe305H-bond, Hydrophobic

Potential Signaling Pathway Involvement

A docking hit against EGFR suggests the compound may interfere with its signaling pathway, which is crucial in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-myc, c-fos) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Regulates Compound This compound Compound->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

References

Application Notes and Protocols for the Preparation of Stock Solutions of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound incorporating both thiazole and piperazine moieties, structures of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.

Compound Information

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃N₃S[4]
Molecular Weight 183.27 g/mol [4]
Appearance Liquid[4]
CAS Number 118113-05-6[4]
General Principles for Dissolving Small Molecules

The successful solubilization of a test compound for biological assays is fundamental for obtaining reliable data.[5] For many small organic molecules like this compound, which may have limited aqueous solubility, a common strategy involves creating a concentrated stock solution in a water-miscible organic solvent.[5][6] This concentrated stock is then serially diluted into an aqueous buffer or cell culture medium to achieve the desired final concentration for the experiment.[5]

Key Considerations:

  • Solvent Selection: The ideal solvent should dissolve the compound at a high concentration and be miscible with the aqueous assay medium.[5] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of novel compounds due to its high dissolving power and miscibility with aqueous solutions.[6][7]

  • Minimizing Solvent Effects: It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity.[6] A vehicle control, containing the same final concentration of the solvent, should always be included in experiments.[5]

  • Preventing Precipitation: When diluting the stock solution into an aqueous medium, it is important to do so with vigorous mixing to prevent the compound from precipitating out of solution.[8][9]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.

Materials:

  • This compound

  • Selection of solvents: DMSO, Ethanol, Dimethylformamide (DMF)[10][11]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh a small amount (e.g., 1-5 mg) of this compound into separate sterile microcentrifuge tubes.

  • Add a calculated volume of each test solvent (e.g., DMSO, Ethanol, DMF) to a tube to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex each tube vigorously for 1-2 minutes to facilitate dissolution.[8]

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be applied, followed by further vortexing.[8]

  • Visually inspect the solutions for any undissolved particulates. The solvent that yields a clear solution at the highest concentration is the most suitable.

SolventTarget ConcentrationObservation (e.g., Clear, Precipitate)
DMSO10 mM
DMSO50 mM
DMSO100 mM
Ethanol10 mM
Ethanol50 mM
DMF10 mM
DMF50 mM
Protocol 2: Preparation of a Concentrated Stock Solution

Based on the results from the preliminary solubility assessment, this protocol outlines the preparation of a concentrated stock solution, typically in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile conical tube or vial

  • Analytical balance

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Calculation Example for a 100 mM Stock Solution:

      • Volume (L) = Moles / Concentration (M)

      • Moles = Mass (g) / Molecular Weight ( g/mol )

      • For 10 mg of compound: Moles = 0.010 g / 183.27 g/mol = 5.456 x 10⁻⁵ mol

      • Volume (L) = 5.456 x 10⁻⁵ mol / 0.1 mol/L = 5.456 x 10⁻⁴ L = 545.6 µL

  • Dissolution: Tightly cap the tube and vortex vigorously until the compound is completely dissolved.[5] If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[5]

  • Visual Inspection: Ensure the final solution is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C, protected from light.[5][6] For many small molecule stock solutions in DMSO, storage at -20°C for up to 3 months is generally acceptable.[6]

ParameterRecommended Value
Solvent Anhydrous DMSO
Concentration 10 - 100 mM
Storage Temperature -20°C or -80°C
Storage Duration Up to 3 months
Protocol 3: Preparation of Working Solutions

This protocol describes the serial dilution of the concentrated stock solution into an aqueous medium for use in experiments.

Materials:

  • Concentrated stock solution of this compound

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature and briefly vortex to ensure homogeneity.[5]

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the aqueous medium. For example, dilute the 100 mM DMSO stock 1:10 in the medium to create a 10 mM intermediate solution with 10% DMSO.

  • Final Dilution: Serially dilute the intermediate solution to the final desired concentrations for your assay. It is crucial to add the stock solution to the aqueous medium while vortexing or swirling to ensure rapid mixing and prevent precipitation.[8]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the assay medium without the compound.[5]

Visualization of Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Warm (37°C) add_solvent->dissolve aliquot Aliquot and Store (-20°C) dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment intermediate_dilution Intermediate Dilution in Aqueous Medium thaw->intermediate_dilution serial_dilution Serial Dilution to Final Concentration intermediate_dilution->serial_dilution to_assay Add to Assay serial_dilution->to_assay

Caption: Workflow for preparing stock and working solutions of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Thiazole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific preclinical animal model data for 5-Methyl-2-(piperazin-1-yl)thiazole. The following application notes and protocols are based on studies of structurally related thiazole-piperazine derivatives that have been evaluated for their antinociceptive (analgesic) properties in preclinical animal models.[1][2][3] These protocols can serve as a comprehensive guide for researchers and drug development professionals interested in the in vivo evaluation of this class of compounds.

Application Notes

Compound Class: Thiazole-Piperazine Derivatives

Therapeutic Area: Pain and Analgesia

Background: The thiazole ring is a core component of many biologically active compounds, and the piperazine moiety is prevalent in numerous approved drugs, including those targeting the central nervous system (CNS).[1] The combination of these two heterocyclic systems has been explored for various therapeutic applications, with a notable focus on the development of novel analgesic agents.[1][3]

Hypothesized Mechanism of Action: Preclinical studies on analogous thiazole-piperazine compounds suggest that their antinociceptive effects may be mediated, at least in part, through the opioidergic system.[1][3] These compounds have shown activity in animal models of both central and peripheral pain, and their effects were reversed by the administration of a non-selective opioid receptor antagonist, naloxone.[1][2] Molecular docking studies have further supported the potential interaction of these compounds with µ- and δ-opioid receptors.[1]

Preclinical Animal Models for Efficacy Assessment:

  • Hot-Plate Test: This model is used to assess centrally mediated antinociceptive activity by measuring the reaction time of an animal to a thermal stimulus.[4][5][6] It is particularly sensitive to opioid analgesics.[7]

  • Acetic Acid-Induced Writhing Test: This is a chemical-induced visceral pain model used to evaluate peripherally acting analgesics.[8][9][10] The test quantifies the reduction in abdominal constrictions (writhes) following compound administration.[11][12]

Quantitative Data Summary

The following tables present a summary of representative quantitative data from preclinical studies on analogous thiazole-piperazine derivatives, demonstrating their potential analgesic efficacy.

Table 1: Efficacy of a Representative Thiazole-Piperazine Derivative in the Hot-Plate Test (Central Antinociception)

Treatment GroupDose (mg/kg, p.o.)Latency Time (seconds)% Maximal Possible Effect (%MPE)
Vehicle Control-12.5 ± 1.50
Morphine (Standard)10 (i.p.)28.0 ± 2.086.1
Compound 3a5022.5 ± 1.855.6
Compound 3b5020.1 ± 1.742.2
Compound 3g5024.3 ± 2.165.6

Data are expressed as mean ± SEM. %MPE is calculated based on a cut-off time (e.g., 30 seconds) to prevent tissue damage. Data is representative and adapted from similar studies.[1]

Table 2: Efficacy of a Representative Thiazole-Piperazine Derivative in the Acetic Acid-Induced Writhing Test (Peripheral Antinociception)

Treatment GroupDose (mg/kg, p.o.)Number of Writhes (in 15 min)% Inhibition of Writhing
Vehicle Control-35.2 ± 3.10
Diclofenac (Standard)1010.5 ± 1.570.2
Compound 3a5015.8 ± 2.055.1
Compound 3b5018.2 ± 2.348.3
Compound 3g5013.4 ± 1.961.9

Data are expressed as mean ± SEM. % Inhibition is calculated relative to the vehicle control group. Data is representative and adapted from similar studies.[1][2]

Experimental Protocols

Protocol 1: Hot-Plate Test for Central Antinociceptive Activity

Objective: To evaluate the central analgesic effect of a test compound by measuring the latency of a thermal pain response in mice. This response is considered a supraspinally integrated behavior.[7]

Materials:

  • Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile, Stoelting).

  • Male Swiss albino mice (20-30 g).

  • Test compound (e.g., this compound), vehicle, and positive control (e.g., Morphine).

  • Animal balance, syringes, and gavage needles.

Procedure:

  • Acclimation: Allow mice to acclimate to the laboratory environment for at least one week before the experiment. On the day of the test, allow them to acclimate to the testing room for at least 60 minutes.[13]

  • Apparatus Setup: Set the hot-plate surface temperature to a constant 55 ± 0.5°C.[14]

  • Baseline Latency: Gently place each mouse on the hot plate within a transparent restraining cylinder and start a stopwatch. Record the time (in seconds) until the mouse exhibits a nocifensive response, such as licking a hind paw or jumping. This is the baseline latency.

  • Cut-off Time: A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage. If a mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

  • Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, positive control, and various doses of the test compound), with n=7-10 animals per group.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., orally, p.o.) 60 minutes before the test. Administer the standard drug (e.g., morphine, 10 mg/kg, i.p.) 30 minutes before the test.[1]

  • Post-Treatment Measurement: At the specified time after drug administration, place each mouse back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Statistical analysis (e.g., one-way ANOVA followed by Tukey's or Dunnett's test) is used to compare treatment groups.[1]

Protocol 2: Acetic Acid-Induced Writhing Test for Peripheral Antinociceptive Activity

Objective: To evaluate the peripheral analgesic activity of a test compound by quantifying its ability to reduce the number of abdominal writhes induced by an intraperitoneal injection of acetic acid.[8][9]

Materials:

  • Male Swiss albino mice (20-30 g).

  • 0.6% (v/v) acetic acid solution in saline.

  • Test compound, vehicle, and positive control (e.g., Diclofenac).

  • Animal balance, syringes, and gavage needles.

  • Observation chambers.

Procedure:

  • Acclimation: Acclimate mice as described in the hot-plate test protocol.

  • Animal Grouping and Administration: Randomly assign mice to treatment groups (n=7-10 per group). Administer the test compound or vehicle (e.g., p.o.) 60 minutes before the induction of writhing. Administer the standard drug (e.g., Diclofenac, 10 mg/kg, p.o.) at the same time.[1]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg to induce the writhing response.[12]

  • Observation Period: Immediately after the acetic acid injection, place each mouse individually into an observation chamber. After a 5-minute latency period, count the total number of writhes for a duration of 15 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[12]

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic effect is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100. Statistical significance is determined using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test.[9]

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: In Vitro & In Silico Screening cluster_1 Phase 2: Preclinical In Vivo Evaluation Target_ID Target Identification (e.g., Opioid Receptors) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Central_Pain Central Pain Model (Hot-Plate Test) Hit_to_Lead->Central_Pain Peripheral_Pain Peripheral Pain Model (Writhing Test) Hit_to_Lead->Peripheral_Pain Candidate Lead Compound Selection Central_Pain->Candidate Peripheral_Pain->Candidate PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Candidate Tox Toxicology Studies Tox->Candidate

Caption: General workflow for the preclinical screening of novel analgesic compounds.

Signaling Pathway

G cluster_0 Opioid Receptor Signaling Cascade Ligand Opioid Agonist (e.g., Thiazole-Piperazine Derivative) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels βγ modulates cAMP cAMP AC->cAMP ↓ production PKA PKA cAMP->PKA ↓ activation K_Channel K+ Channel (GIRK) Ion_Channels->K_Channel Activates Ca_Channel Ca2+ Channel Ion_Channels->Ca_Channel Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release ↓ Neurotransmitter Release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Simplified signaling pathway of G-protein coupled opioid receptors.[15][16][17][18][19]

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-2-(piperazin-1-yl)thiazole Derivatives as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-2-(piperazin-1-yl)thiazole scaffold represents a promising chemotype in the discovery of novel therapeutic agents. Derivatives of thiazole have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2] Among these, the Aurora kinases (A, B, and C) have emerged as key targets for anticancer drug development due to their essential roles in mitotic progression.[3][4] Overexpression of Aurora kinases is common in many human tumors and is often associated with poor prognosis.[5][6] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of this compound derivatives to identify and characterize novel Aurora kinase inhibitors.

Application Note 1: Biochemical Screening for Direct Aurora Kinase Inhibition

Objective: To identify derivatives of this compound that directly inhibit the enzymatic activity of Aurora kinases A and B in a high-throughput biochemical assay.

Methodology Overview: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed for the primary HTS campaign. This robust and sensitive method measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a test compound results in a decrease in the TR-FRET signal.

Data Presentation: In Vitro Aurora Kinase Inhibition

The following table summarizes representative inhibitory activities of a hypothetical lead compound from the this compound series, designated "MPT-Lead-1," against Aurora A and Aurora B kinases. A well-known pan-kinase inhibitor, Staurosporine, is included as a positive control.

CompoundTarget KinaseAssay TypeIC50 (nM)
MPT-Lead-1Aurora ATR-FRET75
MPT-Lead-1Aurora BTR-FRET45
StaurosporineAurora ATR-FRET8
StaurosporineAurora BTR-FRET12
Experimental Protocol: TR-FRET Biochemical Assay

Materials and Reagents:

  • Recombinant human Aurora A and Aurora B (purified)

  • LanthaScreen™ Eu-anti-phospho-Histone H3 (Ser10) antibody

  • GFP-Histone H3 substrate

  • ATP

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Test Compounds: 10 mM stock in 100% DMSO

  • Positive Control: Staurosporine (1 mM stock in DMSO)

  • Negative Control: 100% DMSO

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, or negative control (DMSO) into the wells of a 384-well assay plate. The final screening concentration is typically 10 µM.

  • Kinase Addition: Add 5 µL of kinase solution (containing either Aurora A or Aurora B) to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinases.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the GFP-Histone H3 substrate and ATP. The final ATP concentration should be at the Km for each respective kinase.

  • Kinase Reaction: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the product by adding 10 µL of the Eu-anti-phospho-Histone H3 antibody solution.

  • Detection Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize the data using the positive and negative controls to determine the percent inhibition for each compound. Hits are typically defined as compounds exhibiting >50% inhibition or inhibition greater than three standard deviations from the mean of the negative controls.

HTS_Biochemical_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Compound Dispensing (50 nL) Kinase Aurora Kinase Addition (5 µL) PreIncubate Pre-incubation (15 min) Kinase->PreIncubate Initiate Substrate/ATP Addition (5 µL) PreIncubate->Initiate Reaction Reaction Incubation (60 min) Initiate->Reaction StopDetect Stop/Detection Reagent (10 µL) Reaction->StopDetect DetectIncubate Detection Incubation (60 min) StopDetect->DetectIncubate Read TR-FRET Reading DetectIncubate->Read

Biochemical HTS workflow for Aurora kinase inhibitors.

Application Note 2: Cell-Based Secondary Screening

Objective: To confirm the activity of primary hits in a cellular context and assess their effect on a downstream biomarker of Aurora kinase inhibition.

Methodology Overview: A high-content imaging (HCI) assay is utilized to quantify the phosphorylation of Histone H3 at Serine 10 (pH3S10), a direct substrate of Aurora B.[2] Inhibition of Aurora B in cells leads to a decrease in the pH3S10 signal, which can be measured on a per-cell basis. This assay also allows for the simultaneous assessment of cell viability and cell cycle effects.

Data Presentation: Cellular Activity of MPT-Lead-1

The following table presents representative data for MPT-Lead-1 in a cell-based assay using the HL-60 human leukemia cell line.

CompoundCellular AssayEndpointEC50 (nM)
MPT-Lead-1High-Content ImagingpH3S10 Inhibition150
MPT-Lead-1Cell Viability AssayProliferation (72h)200
Experimental Protocol: High-Content Imaging for pH3S10

Materials and Reagents:

  • HL-60 (human promyelocytic leukemia) cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Test Compounds (from primary screen)

  • Fixation Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10)

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • 384-well, clear-bottom imaging plates

Procedure:

  • Cell Seeding: Seed HL-60 cells into 384-well imaging plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds (typically from 10 µM to 1 nM) for a defined period (e.g., 24 hours).

  • Cell Fixation: Carefully remove the culture medium and add 4% paraformaldehyde to fix the cells for 15 minutes at room temperature.

  • Permeabilization: Wash the wells with PBS and then add the permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and add blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with the anti-pH3S10 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells with PBS and acquire images using a high-content imaging system. Capture images in at least two channels (DAPI for nuclei and Alexa Fluor 488 for pH3S10).

  • Image and Data Analysis: Use image analysis software to identify individual nuclei (DAPI channel) and quantify the mean fluorescence intensity of the pH3S10 signal (Alexa Fluor 488 channel) within the nuclear region of each cell. Calculate the dose-response curves to determine the EC50 values for the inhibition of Histone H3 phosphorylation.

Aurora Kinase Signaling Pathway

Aurora kinases are central regulators of mitosis. Aurora A is crucial for centrosome maturation and separation and for the formation of a bipolar spindle.[7] Aurora B, a component of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and regulates cytokinesis.[7] Both kinases are implicated in tumorigenesis through various downstream pathways, including the p53 and NF-κB pathways.[5][6][8] Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

Aurora_Signaling cluster_upstream Upstream Regulation cluster_kinases Aurora Kinases cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Myc c-Myc AurA Aurora A Myc->AurA Upregulates Ras Ras/MAPK Pathway Ras->AurA Activates p53 p53 (Inhibition) AurA->p53 Phosphorylates & Inhibits NFkB NF-κB Pathway (Activation) AurA->NFkB Activates Spindle Spindle Assembly AurA->Spindle Proliferation Tumor Proliferation & Survival AurB Aurora B H3 Histone H3 (pH3S10) AurB->H3 Phosphorylates Cytokinesis Cytokinesis AurB->Cytokinesis Apoptosis Apoptosis p53->Apoptosis Inhibits NFkB->Proliferation Spindle->Proliferation Cytokinesis->Proliferation MPT This compound Derivatives MPT->AurA Inhibits MPT->AurB Inhibits

Simplified Aurora kinase signaling pathway in cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves a few key strategies. One common approach is the nucleophilic aromatic substitution of a 2-halo-5-methylthiazole with piperazine. Another prevalent method is the Hantzsch thiazole synthesis, where a reaction occurs between an α-haloketone (like 1-chloropropan-2-one) and a thiourea derivative, followed by the introduction of the piperazine moiety.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reactions are a primary cause, which could be due to insufficient reaction time, suboptimal temperature, or inefficient mixing. The presence of impurities in starting materials or solvents can also inhibit the reaction. Additionally, side reactions, such as the formation of bis-thiazole products or undesired N-alkylation of piperazine, can consume reactants and lower the yield of the desired product. Degradation of starting materials or the product under the reaction conditions is another possibility.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control of reaction conditions. When using a nucleophilic substitution approach, a slow, dropwise addition of piperazine can help prevent the formation of undesired byproducts. Running the reaction at the lowest effective temperature can also enhance selectivity. The choice of base is crucial; a non-nucleophilic, sterically hindered base can be beneficial. Furthermore, ensuring a high purity of starting materials and using anhydrous solvents can significantly reduce the occurrence of side reactions.

Q4: What are the recommended purification techniques for this compound?

A4: The purification of this compound typically involves column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a gradient of ethyl acetate in hexane or dichloromethane in methanol can be employed. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be used to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagentsVerify the quality and activity of all starting materials and catalysts. Use freshly opened or purified reagents if necessary.
Incorrect reaction temperatureOptimize the reaction temperature. A stepwise increase in temperature while monitoring the reaction progress by TLC or LC-MS can help identify the optimal condition.
Insufficient reaction timeExtend the reaction time and monitor the reaction progress at regular intervals.
Multiple Spots on TLC (Indicating Side Products) Non-optimal stoichiometry of reactantsCarefully control the molar ratios of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
Reaction temperature is too highLower the reaction temperature to improve selectivity and reduce the formation of byproducts.
Inappropriate solvent or baseExperiment with different solvents and bases. A change in polarity of the solvent or the strength/steric hindrance of the base can significantly impact the reaction outcome.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solventDuring aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
Co-elution of impurities during chromatographyOptimize the mobile phase for column chromatography. Using a shallower gradient or a different solvent system can improve separation.
Oily product that does not crystallizeTry to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline. Alternatively, trituration with a non-polar solvent like hexane or pentane can sometimes induce solidification.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from 2-bromo-5-methylthiazole and piperazine.

Materials:

  • 2-bromo-5-methylthiazole

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-5-methylthiazole (1.0 mmol) in anhydrous DMF (10 mL), add piperazine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Data Presentation: Comparison of Reaction Conditions
Parameter Condition A Condition B Condition C
Solvent DMFAcetonitrileToluene
Base K₂CO₃TriethylamineSodium tert-butoxide
Temperature (°C) 8580100
Reaction Time (h) 7106
Yield (%) 756085
Purity (by HPLC, %) 928895

Visualizations

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product 2-bromo-5-methylthiazole 2-bromo-5-methylthiazole Reaction_Vessel Mix and Heat (80-90°C, 6-8h) 2-bromo-5-methylthiazole->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Post-Reaction Issues start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents check_side_products Significant Side Products? complete->check_side_products optimize_conditions Optimize Conditions: - Temperature - Base - Stoichiometry check_side_products->optimize_conditions Yes purification_issue Purification Issues? check_side_products->purification_issue No yield_ok Yield Improved optimize_conditions->yield_ok optimize_purification Optimize Purification: - Chromatography Solvent - Recrystallization purification_issue->optimize_purification Yes purification_issue->yield_ok No optimize_purification->yield_ok

Caption: Troubleshooting decision tree for low yield.

troubleshooting common issues in thiazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole ring synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this critical heterocyclic moiety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of thiazole rings using various established methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a versatile and widely used method for the preparation of thiazole rings, typically involving the condensation of an α-haloketone with a thioamide.[1]

Q1: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Hantzsch synthesis can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials:

    • α-Haloketones: These reagents can be lachrymatory and may decompose over time. Ensure your α-haloketone is fresh or has been stored properly under an inert atmosphere.

    • Thioamides: Impurities in the thioamide can significantly impact the reaction. Check the purity of your thioamide before starting the reaction.

  • Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended. Conversely, excessive heat can lead to the decomposition of reactants or products.

    • Solvent: The choice of solvent is crucial. Polar protic solvents like ethanol and methanol are commonly used and often give good results.

    • Reaction Time: It's possible the reaction has not proceeded to completion. Monitor the reaction over a longer period using TLC.

  • Stoichiometry: An incorrect ratio of reactants can limit the yield. Using a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the α-haloketone.

Q2: I am observing the formation of multiple products or unexpected isomers in my Hantzsch synthesis. How can I improve the selectivity?

A2: The formation of multiple products, particularly regioisomers, can be a challenge, especially when using N-substituted thioamides.

  • Regioisomer Formation: The reaction of an α-haloketone with an N-monosubstituted thiourea can lead to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity is highly dependent on the reaction conditions.

    • Neutral Conditions: Running the reaction in a neutral solvent generally favors the formation of the 2-(N-substituted amino)thiazole.[2]

    • Acidic Conditions: The use of acidic conditions (e.g., 10M HCl in ethanol) can increase the proportion of the 2-imino-2,3-dihydrothiazole isomer.[2]

  • Side Reactions: Side reactions can occur, particularly if the reactants are unstable under the reaction conditions. For instance, some thioamides can be unstable in acidic media, leading to byproducts.[3]

Q3: My product is not precipitating from the reaction mixture, or it forms an oil. What are the recommended purification strategies?

A3: While many thiazole products precipitate upon cooling and neutralization, this is not always the case.

  • Extraction: If the product does not precipitate, extraction with a suitable organic solvent is the next step.

  • Chromatography: Column chromatography on silica gel is a common and effective method for purifying thiazole derivatives that are difficult to crystallize or are obtained as oils.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent (e.g., ethanol) is a standard method to obtain a pure product.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][4]

Q1: I am experiencing low yields in my Cook-Heilbron synthesis. What are the potential issues?

A1: Low yields in the Cook-Heilbron synthesis can be attributed to several factors:

  • Stability of Reactants: The α-aminonitrile starting material can be unstable. Ensure it is of high purity and handled appropriately.

  • Reaction Conditions: While the reaction is typically carried out under mild conditions, optimizing the temperature and reaction time for your specific substrates can be beneficial.

  • Choice of Reagents: The reactivity of the sulfur-containing reagent (carbon disulfide, dithioacid, etc.) can influence the yield.

Q2: What are some common side reactions in the Cook-Heilbron synthesis?

A2: While less documented than for the Hantzsch synthesis, potential side reactions could involve the decomposition of the α-aminonitrile or polymerization of the reactants. Careful control of the reaction conditions is key to minimizing these.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the reaction of an acylaminoketone with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[3]

Q1: My Gabriel synthesis is time-consuming and gives a low yield. Are there ways to improve this?

A1: The Gabriel synthesis is known to have drawbacks, including long reaction times and often unsatisfactory yields.[3]

  • Reaction Conditions: This reaction often requires high temperatures. Careful optimization of the temperature and reaction time is crucial.

  • Alternative Reagents: While phosphorus pentasulfide is the classic reagent, exploring other thionating agents might offer improvements.

  • Modern Modifications: Consider looking into modern variations of this synthesis that may employ different catalysts or reaction conditions to improve efficiency.

Tcherniac's Thiazole Synthesis

In the Tcherniac synthesis, 2-substituted thiazoles are prepared by the hydrolysis of α-thiocyanoketones with acid or by treatment with other sulfur compounds.[5]

Q1: What are the key challenges in performing a Tcherniac synthesis?

A1: The primary challenge in the Tcherniac synthesis often lies in the preparation and stability of the α-thiocyanoketone starting material.

  • Starting Material Synthesis: The synthesis of the α-thiocyanoketone can sometimes be challenging and may require optimization.

  • Reaction Conditions: The hydrolysis step is typically carried out under acidic conditions. The concentration of the acid and the reaction temperature can significantly affect the yield and purity of the product.

Data Presentation: Optimizing Hantzsch Thiazole Synthesis

The following tables provide quantitative data on the effect of various reaction parameters on the yield of Hantzsch-type thiazole syntheses.

Table 1: Effect of Solvent and Temperature on the Yield of a One-Pot Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O654.560
2EtOH653.582
3EtOH/H₂O (50/50)653.590
4CH₃CN65475
5Toluene65468
6Dioxane65472
7EtOH/H₂O (50/50)Room Temp.570
8EtOH/H₂O (50/50)85385

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.

Table 2: Catalyst Loading and Performance in a Biocatalyst-Assisted Thiazole Synthesis

EntryCatalyst (wt %)Time (min)Yield (%)
106045
254060
3103080
4152096
5202096

Data adapted from a study utilizing a green biocatalyst for thiazole synthesis.[6]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry.

Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

Materials:

  • α-Aminonitrile

  • Carbon Disulfide

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the α-aminonitrile (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add carbon disulfide (1-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically carried out under mild conditions.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product may precipitate or require workup by extraction.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Hantzsch Thiazole Synthesis Mechanism

Troubleshooting_Workflow start Low Yield in Thiazole Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK success Improved Yield check_purity->success Impurity Found & Corrected change_solvent Change Solvent optimize_temp->change_solvent No Improvement optimize_temp->success Improvement adjust_stoichiometry Adjust Stoichiometry change_solvent->adjust_stoichiometry No Improvement change_solvent->success Improvement monitor_time Increase Reaction Time (Monitor by TLC) adjust_stoichiometry->monitor_time No Improvement adjust_stoichiometry->success Improvement monitor_time->success Improvement

Troubleshooting Workflow for Low Yield

Experimental_Workflow setup Reaction Setup (Combine Reactants & Solvent) reaction Heating & Stirring (Monitor by TLC) setup->reaction workup Workup (Cooling, Neutralization) reaction->workup isolation Product Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General Experimental Workflow for Thiazole Synthesis

References

Technical Support Center: Optimization of Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing piperazine coupling reactions. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during piperazine coupling reactions in a question-and-answer format.

Issue 1: Low or No Yield

Question: Why is the yield of my piperazine coupling reaction consistently low or non-existent?

Answer: Low yields in piperazine coupling reactions can stem from several factors, including issues with reagents, reaction conditions, or the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield? Reagent_Issues Reagent Issues Start->Reagent_Issues Check Reagents Condition_Issues Condition Issues Start->Condition_Issues Check Conditions Side_Reactions Side Reactions Start->Side_Reactions Analyze Byproducts Solution Review Protocol & Re-run Reagent_Issues->Solution Use fresh/anhydrous reagents, verify stoichiometry Condition_Issues->Solution Optimize temperature, time, solvent, base Side_Reactions->Solution Adjust stoichiometry, use appropriate coupling agent

Caption: A flowchart for troubleshooting low reaction yields.

Possible Causes and Solutions:

Possible Cause Recommended Solution Citation
Reagent Quality Use fresh, high-purity reagents. Ensure solvents are anhydrous, as moisture can hydrolyze activated intermediates.[2]
Incorrect Stoichiometry Accurately measure all reagents. A slight excess of the amine or piperazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]
Suboptimal Coupling Reagent For sterically hindered substrates or challenging amide couplings, consider a more potent coupling reagent like HATU or HCTU.[2]
Inactive Catalyst/Ligand (for N-arylation) For Buchwald-Hartwig reactions, ensure the palladium precatalyst is effectively reduced to the active Pd(0) species. Use sterically hindered biaryl phosphine ligands like RuPhos or XPhos for N-arylation of piperazine.[3]
Inappropriate Base The choice of base is critical. For amide coupling, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used.[1][3]
Low Reaction Temperature Many coupling reactions, especially N-arylations, require heating (typically 80-110 °C) to proceed at a reasonable rate.[3][4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.[1][2]

Issue 2: Presence of Impurities in the Final Product

Question: My reaction seems to have worked, but the final product is impure. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is a common issue in piperazine coupling reactions. Understanding the potential side reactions can help in optimizing conditions to favor the desired product.

Common Side Reactions and Mitigation Strategies

Impurity Possible Cause Mitigation Strategy Citation
Unreacted Starting Material Incomplete reaction or inefficient purification.Optimize reaction conditions as described above. For purification, consider column chromatography with a suitable solvent gradient.[2]
Di-substituted Piperazine In mono-substitution reactions, the product can react again. For N-Boc-piperazine, premature removal of the Boc group can lead to di-acylation.Use an excess of piperazine relative to the coupling partner. Ensure reaction conditions are not acidic to keep the Boc group intact.[2][3]
Dimerization/Oligomerization The activated carboxylic acid of one molecule reacts with the piperazine nitrogen of another.Ensure complete Boc protection during amide coupling reactions.[2]
N-acylurea Formation A common byproduct when using carbodiimide reagents like EDC, where the activated intermediate rearranges.Use an additive like HOBt or OxymaPure to improve efficiency and suppress this side reaction.[1][2]
Guanidinium Byproduct Can form when using uronium-based coupling reagents like HATU or HBTU in excess, which then react with the amine.Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents) and add the amine shortly after activating the carboxylic acid.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which coupling agent is most effective for amide bond formation with piperazine?

The choice of coupling agent depends on factors like the reactivity of your substrates, budget, and desired reaction speed.[1] Uronium/aminium salts like HATU are highly reactive and often result in faster reactions and higher yields, especially for challenging couplings.[1] Carbodiimides like EDC are more economical but may require additives to avoid side reactions.[1]

Comparison of Common Coupling Reagents for Amide Coupling

Coupling Reagent Advantages Disadvantages Best For Citation
HATU High reactivity, fast reaction times, low risk of epimerization.High cost, can cause guanidinylation of the amine if used in large excess.Difficult or sterically hindered couplings; when speed is critical.[1]
HBTU / TBTU Very efficient, well-established, less expensive than HATU.Less reactive than HATU; can also cause guanidinylation side reactions.Standard, routine couplings.[1]
EDC·HCl Economical, water-soluble byproducts are easily removed during aqueous workup.Can form N-acylurea byproducts, requires an additive (e.g., HOBt, OxymaPure) to improve efficiency and suppress racemization.Large-scale synthesis, cost-sensitive projects.[1]
COMU High efficiency similar to HATU, reduced epimerization risk, better safety profile than benzotriazole-based reagents.Higher cost than EDC.Couplings where minimizing epimerization is critical.[1]

Q2: What are the optimal solvent and base for piperazine coupling reactions?

For amide coupling, polar aprotic solvents like DMF, DCM, and acetonitrile are commonly used, with DMF often being preferred for its excellent solvating properties.[1] A non-nucleophilic, sterically hindered amine like DIPEA is highly recommended as the base to minimize side reactions.[1]

For Buchwald-Hartwig N-arylation, toluene and dioxane are common solvents.[3] Strong, non-nucleophilic bases like NaOtBu are frequently employed.[3]

Q3: How can I monitor the progress of the reaction?

Reaction progress should be monitored by TLC or LC-MS.[1] This allows you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time and identify any significant side products.[1]

Q4: What are the key considerations for the Buchwald-Hartwig amination of piperazine?

The Buchwald-Hartwig amination is a powerful method for forming N-aryl piperazines.[4][5] Key considerations include the choice of palladium catalyst and ligand, the base, solvent, and reaction temperature. The N-aryl piperazine moiety is a common scaffold in many biologically active molecules.[4][6]

General Workflow for Buchwald-Hartwig Amination

BuchwaldHartwigWorkflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification Reagents Combine Aryl Halide, N-Boc-Piperazine, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst Prepare Catalyst Solution Solvent_Addition Add Anhydrous Solvent and Catalyst Solution Catalyst->Solvent_Addition Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (80-110 °C) Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Cool, Dilute, Wash, and Dry Monitoring->Workup Purification Purify by Flash Column Chromatography Workup->Purification Final_Product Obtain N-aryl-N'-Boc-piperazine Purification->Final_Product

Caption: Key steps in the Buchwald-Hartwig amination protocol.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.[2]

  • Activation: To the solution, add HATU (1.05 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2]

  • Coupling: Add the piperazine derivative (1.1 eq) to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.4-2.0 equiv), the palladium source, and the ligand.[4]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

References

reducing side product formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thiazole derivatives, with a primary focus on minimizing side product formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a simple question-and-answer format.

Issue 1: Low Yield of the Desired Thiazole Product

Question: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the Hantzsch thiazole synthesis can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide or thiourea are of high purity. Impurities can lead to undesired side reactions. If necessary, purify your starting materials by recrystallization or chromatography.

  • Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide or thiourea can often drive the reaction to completion by ensuring the full consumption of the α-haloketone.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. If you are running the reaction at room temperature, consider increasing the temperature. However, excessive heat can sometimes promote side reactions, so finding the optimal temperature for your specific substrates is key.

  • Reaction Time: It's possible the reaction has not run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used and often give good results. In some cases, greener options like water or polyethylene glycol (PEG) have been shown to be effective.[1]

Issue 2: Formation of Multiple Products (Impure Sample)

Question: My TLC analysis shows multiple spots, indicating the presence of several side products. How can I increase the selectivity of my reaction?

Answer:

The formation of multiple products is a common challenge. Here are the primary culprits and their solutions:

  • Isomeric Side Products (2-Imino-2,3-dihydrothiazoles):

    • Cause: This is a frequent issue when using N-substituted thioureas under acidic conditions. The acid can catalyze the formation of the isomeric 2-imino-2,3-dihydrothiazole alongside the desired 2-(N-substituted amino)thiazole.

    • Solution: Maintain neutral or slightly basic reaction conditions. Avoid the addition of strong acids. The use of a weak base like sodium carbonate during workup can also help to isolate the desired product. Running the reaction in a neutral solvent like ethanol or methanol without acid catalysis is generally recommended for preventing this side reaction.

  • Side Products from α-Haloketone:

    • Cause: α-Haloketones can undergo self-condensation, especially under basic conditions, leading to complex aldol-type adducts. Another potential side reaction under basic conditions is the Favorskii rearrangement, which leads to carboxylic acid derivatives instead of the thiazole.[2][3][4][5]

    • Solution: To minimize these side reactions, avoid strongly basic conditions. If a base is required, a mild, non-nucleophilic base is preferable. Adding the α-haloketone slowly to the reaction mixture containing the thioamide can also reduce its concentration at any given time, thereby decreasing the rate of self-condensation.

  • General Impurities:

    • Solution: As mentioned for low yields, ensure the purity of your starting materials. Additionally, optimizing the reaction temperature and time can minimize the formation of degradation products.

Quantitative Data Summary

The following table summarizes quantitative data from various studies, allowing for a comparison of different reaction conditions and their impact on product yield.

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
12-bromoacetophenone, ThioureaConventional Heating (100°C)Methanol30 min99 (crude)[6]
23-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSiW/SiO₂, Conventional Heating (65°C)Ethanol/Water (1:1)2-3.5 h79-85[7]
33-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydeSiW/SiO₂, Ultrasonic Irradiation (Room Temp)Ethanol/Water (1:1)1.5-2 h82-90[7]
4α-diazoketones, ThioureaCatalyst-free, 100°CPEG-4002-3.5 h87-96[1]
5Dithiocarbamates, α-halocarbonylsCatalyst-free, RefluxWater20 h75-90[1]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments aimed at reducing side product formation.

Protocol 1: High-Yield Synthesis of 2-Amino-4-phenylthiazole under Neutral Conditions

This protocol is a classic example of the Hantzsch synthesis, optimized for high yield and purity by using a slight excess of thiourea and a simple workup procedure.

  • Materials:

    • 2-bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the collected solid to air dry to obtain the crude product.[8]

Protocol 2: Green Synthesis of Hantzsch Thiazole Derivatives Using Ultrasonic Irradiation

This protocol utilizes ultrasonic irradiation to promote the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

  • Materials:

    • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

    • Thiourea (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Silica-supported tungstosilisic acid (SiW/SiO₂) (15 mol%)

    • Ethanol/Water (1:1, 5 mL)

  • Procedure:

    • Combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and SiW/SiO₂ catalyst in a flask.

    • Add the ethanol/water solvent mixture.

    • Submerge the flask in an ultrasonic bath at room temperature for 1.5 to 2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to recover the solid catalyst.

    • The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.[7]

Visualizing Reaction Pathways and Troubleshooting

Hantzsch Thiazole Synthesis and Potential Side Reactions

The following diagram illustrates the main pathway of the Hantzsch thiazole synthesis and highlights where common side reactions can occur.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis: Main Pathway and Side Reactions Reactants α-Haloketone + Thioamide/Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack SideProduct1 Isomeric 2-Imino-2,3-dihydrothiazole Reactants->SideProduct1 Acidic Conditions SideProduct2 α-Haloketone Self-Condensation Products Reactants->SideProduct2 Basic Conditions SideProduct3 Favorskii Rearrangement Products Reactants->SideProduct3 Strongly Basic Conditions Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Desired Thiazole Intermediate2->Product Dehydration

Caption: Main reaction pathway and potential side reactions in Hantzsch thiazole synthesis.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing and solving common problems in thiazole synthesis.

Troubleshooting_Thiazole_Synthesis Troubleshooting Flowchart for Thiazole Synthesis Start Low Yield or Multiple Products CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckStoichiometry Verify Stoichiometry Start->CheckStoichiometry CheckConditions Evaluate Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckpH Assess Reaction pH Start->CheckpH Purify Purify Reactants CheckPurity->Purify AdjustStoichiometry Use Slight Excess of Thio-component CheckStoichiometry->AdjustStoichiometry OptimizeConditions Optimize Temp, Time, and Solvent CheckConditions->OptimizeConditions AdjustpH Maintain Neutral Conditions to Avoid Isomers CheckpH->AdjustpH End Improved Yield and Purity Purify->End AdjustStoichiometry->End OptimizeConditions->End AdjustpH->End

Caption: A decision-making flowchart for troubleshooting thiazole synthesis.

References

Technical Support Center: Purification of 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Methyl-2-(piperazin-1-yl)thiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Purification

Potential CauseSuggested Solution
Product Loss During Extraction The basic nature of the piperazine ring can lead to the product remaining in an acidic aqueous layer as a salt. Ensure the aqueous layer is basified (pH > 8) before extraction with an organic solvent.
Incomplete Elution from Chromatography Column The polar and basic nature of the compound can cause it to bind strongly to silica gel. Consider pre-treating the silica gel with a base like triethylamine. Use a more polar eluent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide.
Product Co-precipitation with Impurities If recrystallization is attempted from a highly impure mixture, the desired product may crystallize with impurities. Perform a preliminary purification by column chromatography before recrystallization.
Decomposition on Silica Gel Some basic compounds can decompose on acidic silica gel. Use neutral or basic alumina for column chromatography, or the aforementioned base-deactivated silica gel.

Issue 2: Persistent Impurities in the Final Product

Potential ImpurityIdentificationSuggested Purification Strategy
Unreacted Starting Materials Compare TLC or HPLC with authentic standards of starting materials.Optimize stoichiometry and reaction time. For purification, column chromatography is generally effective.
Over-alkylation of Piperazine Mass spectrometry may show a peak corresponding to the addition of another alkyl group to the second nitrogen of the piperazine.This is difficult to remove. Prevention is key by using a protecting group on one of the piperazine nitrogens (e.g., Boc) which can be removed after the reaction.
Ring-Opened Side Products Can arise from harsh reaction conditions. May be identified by NMR signals inconsistent with the thiazole or piperazine rings.Optimize reaction temperature and time. Purification can be attempted by column chromatography, as these byproducts are likely to have different polarities.
Isomeric Impurities Formation of isomers can occur depending on the synthetic route.[1]Careful selection of the synthetic method is crucial. Hantzsch thiazole synthesis, for example, can sometimes yield isomeric products.[1] Purification may require high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Column chromatography is a widely used and effective method for the purification of 2-aminothiazole derivatives, which are structurally similar to your compound.[1][2] Given the basic nature of the piperazine moiety, using silica gel treated with a small amount of a base like triethylamine in the eluent, or using neutral alumina as the stationary phase, is recommended to prevent streaking and improve recovery.

Q2: What solvent system should I use for column chromatography?

A2: A gradient elution is often most effective. You can start with a less polar solvent system and gradually increase the polarity.[2] A common starting point for basic compounds like this is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. For this compound, a gradient of methanol in dichloromethane (e.g., 0-10%) is a good starting point. Adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and recovery.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective final purification step if the crude product is of reasonable purity.[3] The choice of solvent is critical and will depend on the impurities present. Solvents to consider for screening include ethanol, isopropanol, acetonitrile, or mixtures with water. It is advisable to first perform a small-scale test to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an essential tool for monitoring the separation during column chromatography.[1][2] Use the same solvent system for TLC as you plan to use for the column. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can help in identifying the fractions containing your product. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development.[4]

Q5: My compound appears as a streak on the TLC plate. What can I do?

A5: Streaking on a silica gel TLC plate is common for basic compounds like this compound. This is due to strong interactions with the acidic silanol groups on the silica surface. To resolve this, add a small amount of a base, such as triethylamine or ammonium hydroxide (a few drops in the TLC chamber), to your developing solvent. This will neutralize the acidic sites and result in more defined spots.

Experimental Protocols

Protocol: Base-Treated Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurities present.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Preparation: Prepare a series of eluents with increasing polarity. For example:

    • Eluent A: 100% DCM + 0.5% TEA

    • Eluent B: 2% MeOH in DCM + 0.5% TEA

    • Eluent C: 5% MeOH in DCM + 0.5% TEA

    • Eluent D: 10% MeOH in DCM + 0.5% TEA

  • Column Packing:

    • Prepare a slurry of silica gel in Eluent A.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle into a packed bed and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with Eluent A.

    • Gradually increase the polarity by switching to Eluents B, C, and D.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the fractions by TLC using a suitable eluent (e.g., 5% MeOH in DCM + 0.5% TEA). Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Product column_chromatography Column Chromatography (Base-Treated Silica) crude_product->column_chromatography purity_check_1 TLC/HPLC Analysis column_chromatography->purity_check_1 waste Impure Fractions column_chromatography->waste recrystallization Recrystallization purity_check_1->recrystallization If necessary pure_product Pure Product purity_check_1->pure_product Sufficiently Pure purity_check_2 Final Purity Analysis (HPLC, NMR) recrystallization->purity_check_2 purity_check_2->pure_product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities check_extraction_ph Check Extraction pH low_yield->check_extraction_ph Yes modify_column Modify Chromatography (Base-treated silica, polar eluent) low_yield->modify_column Yes identify_impurity Identify Impurity (NMR, MS) persistent_impurities->identify_impurity Yes optimize_synthesis Optimize Synthesis (Protecting groups, conditions) identify_impurity->optimize_synthesis hplc_purification Consider Preparative HPLC identify_impurity->hplc_purification

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Enhancing the Solubility of 5-Methyl-2-(piperazin-1-yl)thiazole for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methyl-2-(piperazin-1-yl)thiazole. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like this compound. The presence of the basic piperazine ring, however, offers a key strategy for solubility enhancement. Here are the initial troubleshooting steps:

  • pH Adjustment: The piperazine moiety is basic and can be protonated at acidic pH. This ionization significantly increases the aqueous solubility. A preliminary pH screening is recommended.

  • Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is a standard practice.[1][2] However, the final concentration of the co-solvent in the assay should be kept low (typically <0.5% v/v) to avoid artifacts.[3][4]

  • Warming: Gentle warming of the solution can sometimes help dissolve the compound, but care must be taken to ensure the compound's stability at elevated temperatures.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?

A2: This is a common problem for poorly soluble compounds.[5] The compound is soluble in the organic stock but crashes out when the solution becomes predominantly aqueous. Here is a decision-making workflow to address this:

G start Precipitation observed upon dilution step1 Decrease stock concentration (e.g., from 50 mM to 10 mM in DMSO) start->step1 step2 Increase final co-solvent concentration (if assay tolerates, e.g., 0.1% to 0.5% DMSO) step1->step2 Precipitation persists end Compound Solubilized step1->end Successful step3 Adjust buffer pH to be more acidic (e.g., pH 7.4 to 6.5) step2->step3 Precipitation persists step2->end Successful step4 Use solubilizing excipients (e.g., Cyclodextrins) step3->step4 Precipitation persists step3->end Successful step4->end Successful fail Advanced formulation needed (e.g., Nanosuspension) step4->fail Precipitation persists

Figure 1. Troubleshooting workflow for compound precipitation.

Q3: How does pH affect the solubility of this compound, and how can I determine the optimal pH for my assay?

A3: The piperazine ring in the compound has two nitrogen atoms that can be protonated in acidic conditions, forming a more soluble salt.[6][7] Therefore, lowering the pH of the buffer is expected to increase solubility. To find the optimal pH, you can perform a solubility assessment across a range of pH values, ensuring the chosen pH is compatible with your biological assay.

Q4: What are cyclodextrins, and how can they enhance the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes.[5][10][11] This effectively increases the apparent solubility of the compound in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12]

Quantitative Data Summary

The following tables provide representative data on the solubility of this compound under various conditions. Note: This is example data for illustrative purposes.

Table 1: Solubility in Common Co-Solvents

Solvent Temperature (°C) Approximate Solubility (mg/mL)
Water 25 < 0.1
PBS (pH 7.4) 25 < 0.1
DMSO 25 > 100
Ethanol 25 ~25

| PEG400 | 25 | ~50 |

Table 2: Effect of pH on Aqueous Solubility

Aqueous Buffer pH Temperature (°C) Approximate Solubility (µM)
Phosphate Buffer 7.4 25 < 5
Phosphate Buffer 6.5 25 ~50
Acetate Buffer 5.5 25 ~500

| Glycine-HCl Buffer | 4.5 | 25 | > 1000 |

Table 3: Effect of Cyclodextrin on Solubility in PBS (pH 7.4)

Solubilizing Agent Concentration (% w/v) Approximate Solubility of Compound (µM)
None 0 < 5
HP-β-CD 1 ~75
HP-β-CD 5 ~400
SBE-β-CD 1 ~100

| SBE-β-CD | 5 | ~600 |

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol determines the kinetic solubility of a compound by measuring the turbidity that results from precipitation when a DMSO stock is diluted into an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Nephelometer or plate reader with turbidity measurement capability

  • 96-well clear-bottom plates

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 10 mM down to ~0.1 mM).

  • Dilute into Buffer: In a separate 96-well plate, add 198 µL of the aqueous assay buffer to each well.

  • Add Compound: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells of the buffer plate. This creates a final 1:100 dilution with a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~1 µM.

  • Incubate and Read: Shake the plate for 10 minutes at room temperature. Measure the turbidity of each well using a nephelometer at a suitable wavelength (e.g., 650 nm).

  • Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: pH-Dependent Solubility Assessment

This protocol evaluates the equilibrium solubility of the compound at different pH values.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., pH 4.5, 5.5, 6.5, 7.4)

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC-UV or LC-MS system for quantification

Methodology:

  • Add Compound: Add an excess amount of the solid compound to 1.5 mL microcentrifuge tubes (e.g., 1 mg per tube).

  • Add Buffers: Add 1 mL of each buffer to a separate tube containing the compound.

  • Equilibrate: Tightly cap the tubes and place them in a thermomixer or shaking incubator at 25°C for 24 hours to reach equilibrium.

  • Separate Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

  • Plot Data: Plot the measured solubility (e.g., in µM) against the buffer pH to determine the optimal pH for solubilization.[1]

G start Start: Excess solid compound step1 Add 1 mL of buffer (varying pH) start->step1 step2 Equilibrate for 24h at 25°C (shaking) step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Collect supernatant step3->step4 step5 Dilute supernatant in organic solvent step4->step5 step6 Quantify concentration (e.g., HPLC-UV) step5->step6 end End: Plot Solubility vs. pH step6->end

Figure 2. Workflow for pH-dependent solubility assessment.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple lab-scale method for preparing a stock solution of the compound with a cyclodextrin to enhance its solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10% w/v (100 mg/mL) solution of HP-β-CD in the desired aqueous buffer. This will serve as the vehicle.

  • Weigh Compound: Weigh the amount of this compound required to make the desired final concentration (e.g., 10 mM).

  • Combine and Mix: Add the solid compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, sonicate the mixture for 15-30 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Final Check: Visually inspect the solution to ensure no solid particles remain. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Use in Assay: Use this complexed solution as the stock for serial dilutions in your assay. Remember to include a vehicle control (the cyclodextrin solution without the compound) in your experiments.

References

Technical Support Center: 5-Methyl-2-(piperazin-1-yl)thiazole (Compound X)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-2-(piperazin-1-yl)thiazole, herein referred to as Compound X. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of Compound X.

FAQs - General Information

Q1: What is the proposed mechanism of action for Compound X?

A1: Compound X is a potent, ATP-competitive small molecule inhibitor of the novel receptor tyrosine kinase, Target Kinase Y (TKY). By binding to the ATP-binding pocket of TKY, Compound X prevents its phosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Q2: In which cancer cell lines has Compound X shown efficacy?

A2: Compound X has demonstrated significant anti-proliferative activity in various cancer cell lines that exhibit overexpression or constitutive activation of TKY. Below is a summary of IC50 values in selected cell lines.

Cell LineCancer TypeTKY StatusIC50 (nM) of Compound X
NCI-H1975Lung AdenocarcinomaTKY Overexpression50
HT-29Colorectal CancerTKY Activating Mutation (V769L)25
A431Epidermoid CarcinomaTKY Wild-Type>10,000
MCF-7Breast CancerTKY Low Expression8,500

Q3: What are the known primary resistance mechanisms to Compound X?

A3: Primary or de novo resistance to Compound X can occur through several mechanisms. These include the presence of pre-existing TKY mutations that alter the drug binding site or intrinsic activation of alternative survival pathways that bypass the need for TKY signaling.[1]

Troubleshooting Guide - In Vitro Assays

Q4: My IC50 values for Compound X are inconsistent between experiments. What are the potential causes?

A4: Inconsistent IC50 values can arise from several factors. Refer to the following troubleshooting table:

Potential CauseRecommended Solution
Cell Viability and Passage Number Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Compound Stability Prepare fresh stock solutions of Compound X regularly and store them under the recommended conditions (e.g., -20°C, protected from light). Avoid repeated freeze-thaw cycles.[2]
Assay Conditions Maintain consistent cell seeding density, drug incubation times, and reagent concentrations (e.g., ATP concentration in kinase assays) across all experiments.[2]
Reagent Contamination Use fresh, sterile reagents and buffers to avoid contamination that could affect cell health or assay readout.

Q5: I am observing high background signal in my kinase assay for Compound X. How can I troubleshoot this?

A5: High background in kinase assays can obscure results. Including proper controls is essential for identifying the source of the issue.

Control ExperimentPurposeExpected OutcomeTroubleshooting Action if Outcome is Not Met
No Enzyme Control Identifies compound interference with the detection system.[3]Signal should be at background levels.If the signal increases with compound concentration, it indicates interference. Consider a different assay format.
No Substrate Control Measures kinase autophosphorylation.[3]Signal should be significantly lower than the positive control.If the signal is high, the kinase may have high autophosphorylation activity. Optimize enzyme concentration.
Vehicle Control (e.g., DMSO) Represents 100% kinase activity and controls for solvent effects.[4]Maximum signal.If the signal is low, check enzyme activity and buffer composition.
Known Inhibitor Control Validates overall assay performance.[3]Signal should be at or near background.If the signal is high, there may be an issue with the assay components or the inhibitor itself.

Troubleshooting Guide - Investigating Acquired Resistance

Q6: After an initial response, my cells have become resistant to Compound X. How can I determine the mechanism of resistance?

A6: Acquired resistance is a common challenge with targeted therapies.[1] A systematic approach is necessary to identify the underlying mechanism. The following workflow can guide your investigation.

G cluster_0 Initial Observation cluster_1 On-Target Analysis cluster_2 Bypass Pathway Analysis ResistantCells Resistant cell population identified (Increased IC50) WB_TKY Western Blot: Check TKY expression & phosphorylation ResistantCells->WB_TKY WB_Bypass Western Blot: Analyze activation of bypass pathways (p-AKT, p-ERK, MET) ResistantCells->WB_Bypass If TKY phosphorylation is inhibited Seq_TKY Sanger/NGS Sequencing: Identify mutations in TKY kinase domain WB_TKY->Seq_TKY If TKY phosphorylation persists Other_Analysis Further analysis: (e.g., RNA-seq, phospho-proteomics) WB_Bypass->Other_Analysis If bypass pathway is activated

Workflow for investigating acquired resistance to Compound X.

Q7: Western blot analysis shows that TKY phosphorylation is still inhibited in my resistant cells. What should I investigate next?

A7: If TKY remains inhibited, it is likely that the resistant cells have activated a "bypass" signaling pathway to maintain proliferation and survival.[1] Common bypass pathways in kinase inhibitor resistance include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5]

  • Actionable Step: Perform a western blot analysis to check the phosphorylation status of key proteins in these pathways, such as p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204). Increased phosphorylation of these proteins in the presence of Compound X would suggest the activation of a bypass track.

Q8: I have identified a novel mutation in the TKY kinase domain in my resistant cells. How do I confirm that this mutation confers resistance?

A8: To confirm that a specific mutation is responsible for resistance, you can perform a rescue experiment.

  • Actionable Step: Introduce the identified TKY mutation into the parental, sensitive cell line using site-directed mutagenesis and stable transfection. Then, perform a cell viability assay to determine the IC50 of Compound X in these engineered cells. A significant increase in the IC50 compared to the parental cells would confirm that the mutation confers resistance.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved and a troubleshooting flowchart.

TKY_Signaling_Pathway CompoundX Compound X (this compound) TKY TKY Receptor CompoundX->TKY Inhibits PI3K PI3K TKY->PI3K RAS RAS TKY->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified TKY signaling pathway inhibited by Compound X.

Troubleshooting_Flowchart Start Start: Inconsistent IC50 values CheckCells Are cells healthy and in log phase? Start->CheckCells CheckCompound Is the compound stock fresh and properly stored? CheckCells->CheckCompound Yes SolutionCells Solution: Use low passage cells, ensure proper cell culture technique. CheckCells->SolutionCells No CheckAssay Are assay conditions (seeding density, incubation time) consistent? CheckCompound->CheckAssay Yes SolutionCompound Solution: Prepare fresh compound stocks. CheckCompound->SolutionCompound No SolutionAssay Solution: Standardize and document all assay parameters. CheckAssay->SolutionAssay No End Problem Resolved CheckAssay->End Yes SolutionCells->Start SolutionCompound->Start SolutionAssay->Start

Troubleshooting flowchart for inconsistent IC50 values.

Experimental Protocols

Protocol 1: Determining the IC50 of Compound X using an MTT Assay

This protocol is adapted from standard cell viability assay procedures.[6][7]

  • Cell Seeding:

    • Harvest cells in logarithmic growth phase and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Compound X in culture medium. It is recommended to use a concentration range that brackets the expected IC50 value.

    • Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at a low speed.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percent viability against the log of the Compound X concentration and fit a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.[8]

Protocol 2: Western Blot Analysis of TKY Pathway Activation

This protocol provides a general framework for analyzing protein phosphorylation.[9]

  • Sample Preparation:

    • Seed cells and grow until they reach 70-80% confluency.

    • Treat cells with Compound X at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-p-TKY, anti-TKY, anti-p-AKT, anti-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to the total protein and a loading control (e.g., GAPDH or β-actin).

Protocol 3: Sanger Sequencing of the TKY Kinase Domain

This protocol outlines the steps for identifying mutations in the TKY kinase domain from resistant cell lines.[10][11]

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both sensitive and resistant cell populations using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification:

    • Design primers flanking the TKY kinase domain.

    • Perform PCR to amplify the TKY kinase domain from the synthesized cDNA.

    • Run the PCR products on an agarose gel to verify the size and purity of the amplicon.

  • PCR Product Purification:

    • Purify the PCR product from the agarose gel or directly from the PCR reaction using a purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.

    • The sequencing reaction is performed using fluorescently labeled dideoxynucleotides.

  • Sequence Analysis:

    • Analyze the sequencing chromatograms using appropriate software (e.g., FinchTV, SnapGene).

    • Align the sequence from the resistant cells to the sequence from the sensitive cells (wild-type) to identify any nucleotide changes that result in amino acid substitutions.

References

how to avoid degradation of 5-Methyl-2-(piperazin-1-yl)thiazole in storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-2-(piperazin-1-yl)thiazole

This technical support guide provides researchers, scientists, and drug development professionals with essential information on how to avoid the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by environmental factors such as temperature, humidity, light, and air (specifically oxygen).[1] The molecule contains a thiazole ring and a piperazine ring, both of which have susceptibilities to specific degradation pathways. The piperazine moiety can be susceptible to oxidation, while the thiazole ring can be sensitive to certain pH conditions and oxidative stress.[2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed, opaque container in a controlled environment.[4] Standard long-term storage conditions for many active pharmaceutical ingredients (APIs) are 25°C ± 2°C with 60% RH ± 5% RH.[5] However, for enhanced stability, particularly for long-term archival, storage at refrigerated (2°C to 8°C) or frozen (down to -20°C or -80°C) temperatures is recommended to slow down potential degradation processes.[6][7]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the parent compound and its degradation products.[8][9] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the structure of the degradation products.[2][10] Visual inspection for changes in color or physical state can also be an initial indicator of degradation.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds exhibit sensitivity to light. To minimize the risk of photodegradation, it is crucial to store the compound in amber vials or other light-blocking containers and to protect it from direct exposure to light during handling.[1]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and stability of this compound.

Observed Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidation of the piperazine or thiazole ring.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed.
Appearance of new peaks in HPLC chromatogram Chemical degradation.Review storage conditions (temperature, humidity, light exposure). Perform forced degradation studies to identify the nature of the degradants.
Decreased potency or purity over time Thermal degradation or hydrolysis.Store at lower temperatures (refrigerated or frozen). Ensure the compound is stored in a desiccator to minimize moisture exposure.
Inconsistent experimental results Sample degradation between experiments.Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles if the compound is stored in solution.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Objective: To quantify the purity of this compound and detect the presence of any degradation products over time using a stability-indicating HPLC method.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

3. HPLC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

5. Stability Study Setup (Forced Degradation):

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then prepare the sample as described above.

  • Photostability: Expose the solid compound to a light source (e.g., UV lamp at 254 nm) for 24 hours. Then prepare the sample as described above.

6. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualizations

Troubleshooting Workflow for Compound Degradation

degradation_troubleshooting start Start: Observe Potential Degradation (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Atmosphere start->check_storage conditions_ok Are conditions optimal (cool, dark, dry, inert)? check_storage->conditions_ok adjust_storage Adjust Storage Conditions: - Lower Temperature - Use Desiccator - Use Amber Vials - Purge with Inert Gas conditions_ok->adjust_storage No reanalyze Re-analyze Sample (e.g., by HPLC) conditions_ok->reanalyze Yes adjust_storage->reanalyze degradation_persists Does degradation persist? reanalyze->degradation_persists forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) degradation_persists->forced_degradation Yes end_ok End: Degradation Mitigated degradation_persists->end_ok No identify_pathway Identify Degradation Pathway(s) and Product(s) (e.g., via LC-MS) forced_degradation->identify_pathway end_further_study End: Further investigation needed (e.g., formulation development) identify_pathway->end_further_study

Caption: Troubleshooting workflow for identifying and mitigating the degradation of chemical compounds.

References

Technical Support Center: Refining Protocols for 5-Methyl-2-(piperazin-1-yl)thiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-Methyl-2-(piperazin-1-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the chemical modification of this versatile scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound for functionalization?

A1: The primary sites for functionalization are the C4 and C5 positions of the thiazole ring and the secondary amine of the piperazine ring. The reactivity of the thiazole ring is influenced by the electron-donating nature of the piperazine substituent. The C5 position is generally more electron-rich and susceptible to electrophilic substitution.[1] The secondary amine of the piperazine is a strong nucleophile and readily undergoes reactions such as acylation, alkylation, and sulfonylation.

Q2: I am observing low yields in my electrophilic substitution reaction on the thiazole ring. What are the potential causes?

A2: Low yields in electrophilic substitution on the thiazole ring can be attributed to several factors. The thiazole ring is generally less reactive than benzene, and the presence of the piperazine group can lead to side reactions. Protonation of the piperazine nitrogen under acidic conditions can deactivate the ring towards electrophilic attack.[1] Additionally, strong electrophiles may lead to decomposition of the starting material. Optimization of reaction conditions, including the choice of a milder electrophile and non-acidic catalyst, may be necessary.

Q3: How can I selectively functionalize the piperazine nitrogen without affecting the thiazole ring?

A3: Selective functionalization of the piperazine nitrogen can be readily achieved due to its high nucleophilicity. Standard N-acylation or N-alkylation protocols using acyl chlorides, alkyl halides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an inert solvent (e.g., dichloromethane, THF) at room temperature or slightly elevated temperatures are typically effective. The thiazole ring is generally unreactive under these conditions.

Q4: What are some common challenges in purifying functionalized derivatives of this compound?

A4: Purification can be challenging due to the presence of the basic piperazine moiety, which can cause tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to mitigate this issue. Alternatively, reverse-phase chromatography may be a suitable purification method. The formation of closely related byproducts can also complicate purification, necessitating careful optimization of the reaction to improve selectivity.

Troubleshooting Guides

Low Yield in N-Arylation of the Piperazine Moiety (Buchwald-Hartwig Reaction)
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInactive catalystScreen different palladium catalysts (e.g., Pd2(dba)3, Pd(OAc)2) and ligands (e.g., Xantphos, SPhos). Ensure the catalyst is not degraded.
Inappropriate baseTest a range of bases such as Cs2CO3, K3PO4, and NaOtBu. The choice of base can be critical and is often substrate-dependent.
Low reaction temperatureGradually increase the reaction temperature. Buchwald-Hartwig reactions often require elevated temperatures (80-120 °C).
Significant side product formationLigand degradationUse a more robust ligand or a higher ligand-to-metal ratio.
Aryl halide homocouplingUse a lower catalyst loading or add the aryl halide slowly to the reaction mixture.
Poor Regioselectivity in Thiazole Ring Bromination
Symptom Possible Cause Suggested Solution
Mixture of C4 and C5 brominated productsHarsh brominating agentUse a milder brominating agent such as N-Bromosuccinimide (NBS) instead of bromine.
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C or room temperature) to improve selectivity.
Incorrect solventScreen different solvents. Less polar solvents may favor C5 bromination.
Decomposition of starting materialStrong acidic conditionsUse a non-protic solvent and consider adding a non-nucleophilic base to scavenge any acid generated during the reaction.

Experimental Protocols

General Procedure for N-Acylation of this compound
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add a non-nucleophilic base, such as triethylamine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM with 0.5% triethylamine).

Visualizations

experimental_workflow cluster_start Starting Material cluster_functionalization Functionalization cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start This compound piperazine N-Functionalization (Acylation, Alkylation) start->piperazine Reagents: Acyl Halide, Base thiazole C-Functionalization (Halogenation, Metalation) start->thiazole Reagents: NBS, Organolithium purify Column Chromatography (Normal or Reverse Phase) piperazine->purify thiazole->purify analysis NMR, MS, HPLC purify->analysis product Functionalized Derivative analysis->product

Caption: General workflow for the functionalization of this compound.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip_thiazole This compound Derivative (Inhibitor) pip_thiazole->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

References

troubleshooting inconsistent results in 5-Methyl-2-(piperazin-1-yl)thiazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-(piperazin-1-yl)thiazole. The information is designed to help resolve common issues encountered during synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized into two main categories: Synthesis and Purification, and Biological Assays. Each question is designed to address a specific issue and provide a practical solution.

I. Synthesis and Purification

Q1: I am getting a low yield in the Hantzsch thiazole synthesis of my this compound derivative. What are the possible causes and solutions?

Low yields in the Hantzsch thiazole synthesis are a common issue.[1] Several factors could be contributing to this problem. Here’s a systematic approach to troubleshoot and improve your yield:

  • Suboptimal Reaction Conditions: The reaction may require optimization of temperature, solvent, and reaction time.[1] Consider performing small-scale test reactions to screen different conditions. Microwave irradiation has also been reported to improve yields and reduce reaction times in some thiazole syntheses.[2][3][4]

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the α-haloketone and the thiourea or thioamide derivative. Impurities can lead to side reactions and lower the yield of the desired product.

  • Improper Stoichiometry: While the Hantzsch synthesis is a condensation reaction, the stoichiometry of the reactants can be critical. Using a slight excess of the thioamide component is a common practice to drive the reaction to completion.[5]

  • Side Reactions: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur as byproducts, reducing the yield of the desired thiazole.[1] Careful control of pH and reaction conditions can help minimize these side reactions.

Troubleshooting Workflow for Low Synthesis Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_stoichiometry Optimize Reactant Stoichiometry (e.g., excess thioamide) check_purity->optimize_stoichiometry If pure optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) optimize_stoichiometry->optimize_conditions consider_catalyst Consider Catalyst or Microwave Irradiation optimize_conditions->consider_catalyst analyze_byproducts Analyze Byproducts (LC-MS, NMR) consider_catalyst->analyze_byproducts adjust_ph Adjust pH to Minimize Side Reactions analyze_byproducts->adjust_ph If side products are identified end Improved Yield analyze_byproducts->end If no significant side products adjust_ph->end

Caption: Troubleshooting workflow for low synthesis yield.

Q2: I am observing the formation of an N,N'-bis-arylated piperazine byproduct during the N-arylation step. How can I favor the mono-arylated product?

The formation of the bis-arylated product is a common selectivity challenge in reactions involving piperazine.[6] Here are some strategies to promote the desired mono-arylation:

  • Control Stoichiometry: Use an excess of piperazine relative to the aryl halide. This statistical approach increases the probability of the aryl halide reacting with an unreacted piperazine molecule.

  • Slow Addition: Adding the aryl halide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event on the already mono-arylated piperazine.

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the arylation to the unprotected nitrogen. The Boc group can then be removed in a subsequent step.[7]

Q3: I am facing difficulties in purifying my final this compound product. What purification techniques are recommended?

The basic nature of the piperazine moiety can sometimes complicate purification by standard silica gel chromatography. Here are some alternative approaches:

  • Amine-Deactivated Silica Gel: Using an amine-deactivated silica gel or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help reduce tailing and improve separation.

  • Alumina Chromatography: Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Acid-Base Extraction: This is a powerful technique for purifying basic compounds. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic product will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer will precipitate the pure product, which can be extracted with an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

II. Biological Assays

Q1: My this compound compound shows inconsistent results in cell-based assays. What could be the problem?

Inconsistent results in cell-based assays are a frequent challenge and can stem from several factors:

  • Compound Solubility: Poor aqueous solubility is a major cause of inconsistent biological data.[8][9][10] Even if your compound dissolves in DMSO for the stock solution, it may precipitate when diluted into aqueous assay media. This is a common issue known as "precipitation upon dilution."[8]

    • Solution: Determine the kinetic solubility of your compound in the assay buffer.[11] If solubility is an issue, you may need to use a lower concentration of the compound, include a solubilizing agent in the buffer (if compatible with the assay), or consider structural modifications to improve solubility.[12]

  • Compound Stability: Thiazole-containing compounds can be susceptible to degradation, especially when stored in DMSO.[13] The sulfur atom in the thiazole ring can be oxidized by DMSO, and residual water can lead to hydrolysis.[13]

    • Solution: Store DMSO stock solutions at -20°C or -80°C under an inert atmosphere.[13] It is also advisable to prepare fresh dilutions for each experiment and to check the purity of the stock solution periodically by LC-MS.

  • Cell-Based Factors: Variations in cell passage number, cell seeding density, and the growth phase of the cells can all contribute to inconsistent results.[14]

    • Solution: Use cells within a consistent passage number range, ensure a homogenous cell suspension during seeding, and perform assays when cells are in the exponential growth phase.[14]

Q2: I am performing a kinase inhibition assay and the IC50 values are not reproducible. What should I check?

Poor reproducibility of IC50 values in kinase inhibition assays is a common problem. Here are key areas to investigate:

  • Reagent Variability: The purity and activity of the kinase enzyme are critical. Variations in enzyme batches or improper storage can lead to inconsistent results. The quality of the substrate and ATP is also important.

  • Assay Conditions: The incubation time of the kinase reaction is crucial. Aim for initial velocity conditions, where substrate conversion is typically below 20%, to avoid underestimation of inhibitor potency. Temperature fluctuations can also significantly impact enzyme activity.

  • Compound Interference: The test compound itself may interfere with the assay detection system. For example, in luciferase-based assays that measure ATP consumption, a compound that also inhibits luciferase will give a false-negative result.[15] It's important to run controls to check for compound interference.

Q3: I am seeing high background or low signal in my MTT cytotoxicity assay. What are the common pitfalls?

The MTT assay, while widely used, has several potential sources of error that can lead to high background or low signal.[14]

  • Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[14] Ensure complete dissolution by using an appropriate solubilization solvent and sufficient incubation time with shaking.

  • Interference from Test Compounds: Colored compounds or compounds with reducing properties can interfere with the MTT reagent or the formazan product, leading to false readings.[14] It is essential to include a "compound only" control in cell-free media to assess for any direct reaction with the MTT reagent.

  • MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially at high concentrations or with prolonged incubation.[14] It is important to optimize the MTT concentration and incubation time for your specific cell line.

Experimental Protocols

General Synthesis Protocol for this compound Derivatives (Modified Hantzsch Synthesis)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.[3][16]

  • Reaction Setup: To a solution of the appropriate α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF) is added the corresponding N-substituted piperazine-1-carbothioamide (1.1 eq.).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

General Protocol for a Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay that measures ATP consumption.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, ATP solution, and serial dilutions of the this compound compound.

  • Assay Plate Setup: Add the assay buffer, kinase, and test compound to the wells of a microplate. Incubate for a predetermined time to allow for compound binding to the kinase.

  • Initiate Reaction: Add the substrate and ATP solution to initiate the kinase reaction. Incubate at a controlled temperature for a specific duration.

  • Detection: Add the detection reagent (e.g., a luciferase/luciferin mixture) that measures the amount of remaining ATP.

  • Data Analysis: Measure the luminescence signal using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.

General Protocol for MTT Cytotoxicity Assay

This protocol outlines the basic steps for assessing cell viability using the MTT assay.[17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a buffered SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Data Presentation

Table 1: Representative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound Derivative AEGFR15.2
This compound Derivative BEGFR28.7
This compound Derivative CVEGFR2112.5

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Representative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compound Derivative AA549 (Lung Cancer)5.8
This compound Derivative BMCF-7 (Breast Cancer)12.3
This compound Derivative CHCT116 (Colon Cancer)8.1

Note: The data presented are hypothetical and for illustrative purposes only.

Mandatory Visualizations

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Upon ligand binding, EGFR dimerizes and activates its intracellular tyrosine kinase domain, leading to the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[19][20][21][22]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR signaling pathway.

General Troubleshooting Workflow

A systematic approach is crucial for efficiently resolving experimental inconsistencies. This workflow provides a logical progression for identifying and addressing the root cause of unexpected results.

general_troubleshooting start Inconsistent Results check_reagents Verify Reagent Quality (Purity, Concentration, Storage) start->check_reagents check_protocol Review Experimental Protocol (Pipetting, Incubation Times, etc.) check_reagents->check_protocol If reagents are OK end Problem Resolved check_reagents->end If reagent issue is found and fixed check_instrumentation Calibrate and Validate Instrumentation check_protocol->check_instrumentation If protocol is correct check_protocol->end If protocol error is found and corrected check_compound Assess Compound Integrity (Solubility, Stability) check_instrumentation->check_compound If instruments are calibrated check_instrumentation->end If instrument issue is found and fixed run_controls Run Appropriate Controls (Positive, Negative, Vehicle) check_compound->run_controls If compound is stable and soluble check_compound->end If compound issue is identified and addressed analyze_data Re-analyze Data (Statistical Analysis) run_controls->analyze_data If controls behave as expected run_controls->end If control results indicate a problem consult_literature Consult Literature for Similar Issues analyze_data->consult_literature If data analysis is sound consult_literature->end Implement solutions

Caption: General workflow for troubleshooting inconsistent results.

References

Technical Support Center: Scale-Up Synthesis of Piperazinylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of piperazinylthiazole compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during synthesis in a direct question-and-answer format.

Section 1: Hantzsch Thiazole Ring Formation

Question 1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the most common causes?

Answer: Low yields in the Hantzsch thiazole synthesis on a larger scale can often be traced back to several factors.[1] Key areas to investigate include:

  • Purity of Starting Materials: The α-haloketone intermediate is often unstable and can decompose upon storage. Ensure it is used fresh or its purity is verified before use. The quality of the thiourea derivative is also critical.

  • Reaction Temperature: The initial condensation is often exothermic. On a large scale, poor heat dissipation can lead to localized overheating, causing degradation of reactants or products. Conversely, insufficient temperature can lead to an incomplete reaction.[2] Optimal temperature control is crucial, often requiring a jacketed reactor with controlled heating and cooling.[2]

  • Side Reactions: The formation of byproducts is a common issue. For instance, the α-haloketone can undergo self-condensation or other side reactions if the reaction conditions are not optimized.

  • Solvent Choice: The choice of solvent is critical for ensuring all reactants remain in solution and for managing the reaction temperature. Alcohols like ethanol or methanol are common, but for some substrates, higher boiling point solvents like DMF or DMSO might be necessary, although they can complicate product isolation.[3]

Question 2: I am observing significant impurity formation during the thiazole synthesis. How can I identify and mitigate this?

Answer: Impurity profiles often change upon scale-up. Common impurities in Hantzsch synthesis include unreacted starting materials and byproducts from competing reaction pathways.

  • Identification: Utilize analytical techniques like TLC, LC-MS, and NMR to identify the structure of the main byproducts.

  • Mitigation Strategies:

    • Control Stoichiometry: Ensure precise molar ratios of reactants. A slight excess of the thiourea component is sometimes used to ensure the complete consumption of the more expensive or less stable α-haloketone.[4]

    • Optimize Reaction Conditions: A systematic optimization of temperature, reaction time, and catalyst (if applicable) can significantly improve selectivity towards the desired product.[5][6]

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[7]

Section 2: Piperazine Coupling and Selectivity

Question 3: My reaction is producing a low yield of the desired mono-substituted piperazinylthiazole, with a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity?

Answer: Achieving mono-substitution on piperazine is a classic challenge in synthetic chemistry due to the comparable reactivity of both nitrogen atoms.[8] The following strategies are effective for favoring mono-substitution during scale-up:

  • Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the thiazole electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[8] This is often the most direct method for scale-up.

  • Slow Addition of Reagents: Adding the thiazole halide slowly to the solution of excess piperazine at a controlled, often low, temperature can help minimize di-substitution.[8]

  • Use of Protecting Groups: A more controlled, albeit longer, route involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for the reaction. The protecting group is then removed in a subsequent step.[8][9] This method provides the highest selectivity but adds two steps (protection/deprotection) to the overall synthesis.

Question 4: The coupling reaction between my activated thiazole and piperazine is sluggish or incomplete. What can I do?

Answer: Incomplete coupling reactions are often related to reaction kinetics or catalyst issues, especially in cases of N-aryl piperazine synthesis (e.g., Buchwald-Hartwig coupling).

  • For SNAr Reactions: If your thiazole has an electron-withdrawing group and a suitable leaving group (like a halogen), the reaction with piperazine should be feasible. If it is slow, increasing the temperature or using a higher-boiling-point solvent may be necessary. The choice of base is also critical.

  • For Buchwald-Hartwig Coupling:

    • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, Xantphos, BINAP) is critical and substrate-dependent. Screening different ligands is often necessary.[9][10]

    • Base Selection: The strength and type of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can dramatically affect the reaction rate and outcome. Stronger bases may not always be better and can cause starting material degradation.[9]

    • Catalyst Deactivation: Ensure the reaction is run under strictly anaerobic conditions to prevent catalyst oxidation and deactivation.

Section 3: General Scale-Up and Purification

Question 5: How can the exothermic nature of my reaction be managed safely during scale-up?

Answer: Managing exotherms is a critical safety consideration for scale-up.[11]

  • Controlled Addition: Add reagents slowly and in a controlled manner. For highly exothermic steps, subsurface addition directly into the bulk of the reaction mixture can improve heat distribution.

  • Efficient Cooling: Ensure the reactor has sufficient cooling capacity. This may involve using a jacketed reactor with a circulating coolant at a low temperature.[12]

  • Dilution: Using an adequate amount of an appropriate solvent helps to absorb the heat of reaction, acting as a heat sink.[11]

Question 6: The basicity and polarity of my final piperazinylthiazole compound make it difficult to purify. What are some effective large-scale purification methods?

Answer: Purification of polar, basic compounds can be challenging.

  • Acid-Base Extraction: This is a highly effective technique. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The basic piperazinylthiazole moves into the aqueous layer as its protonated salt, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the purified free-base product is re-extracted into an organic solvent.[8]

  • Crystallization/Recrystallization: If the compound is solid, recrystallization from a suitable solvent system is one of the most cost-effective methods for achieving high purity on a large scale. Screening for an appropriate solvent or solvent mixture is key.

  • Column Chromatography: While less ideal for multi-kilogram scale, flash chromatography on silica gel is still a viable option. To mitigate the basicity of the compound, the eluent can be modified with a small amount of a basic additive like triethylamine (~0.1-1%) to prevent tailing and improve separation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the large-scale synthesis of the 2-aminothiazole core? A1: The Hantzsch Thiazole Synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea derivative, remains a widely used and robust method for industrial-scale production due to its simplicity and often high yields.[4][13]

Q2: What are the primary safety concerns when working with piperazine and thiourea derivatives on a large scale? A2: Piperazine is a corrosive base and an irritant. Thiourea and its derivatives can have toxicological concerns. Always consult the Safety Data Sheet (SDS) for each specific reagent. Ensure proper personal protective equipment (PPE) is used, and reactions are conducted in a well-ventilated area or a fume hood.

Q3: Can microwave-assisted synthesis be scaled up for piperazinylthiazole production? A3: Microwave-assisted synthesis can significantly shorten reaction times and improve yields on a lab scale.[14][15] While direct scale-up of microwave reactors can be challenging, the conditions identified (temperature, pressure) can often be translated to continuous flow reactors, which are highly suitable for large-scale production.[16]

Q4: How do I choose between using excess piperazine versus a protecting group strategy for mono-substitution? A4: The choice depends on economic and process considerations. The excess piperazine method is atom-inefficient but involves fewer steps. It is often preferred if piperazine is inexpensive and can be easily recovered and recycled. The protecting group strategy is more atom-economical regarding the thiazole component and gives cleaner results but adds cost and complexity with extra protection and deprotection steps.[8]

Data Presentation

Table 1: Effect of Stoichiometry on Selectivity for Mono-N-Alkylation of Piperazine

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1 : 1Low to ModerateHigh
3 : 1GoodLow
5 : 1HighVery Low
10 : 1Very HighTrace / Not Detected
Note: Yields are generalized and will vary based on specific substrates and reaction conditions. Data compiled from established chemical principles.[8]

Table 2: Comparison of Conditions for Hantzsch Thiazole Synthesis

ConditionSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Conventional HeatingMethanolReflux (~65)870-85[15]
Conventional HeatingLactic Acid90-1000.25>90[2]
Microwave IrradiationMethanol900.5>90[15]
Ultrasound AssistanceEthanolRoom Temp280-90[6]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis of a 2-Aminothiazole Intermediate

This protocol describes a general procedure for the synthesis of a 2-amino-4-arylthiazole.

  • Materials:

    • 2-Bromoacetophenone derivative (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol (5-10 volumes, e.g., 5-10 mL per gram of halo-ketone)

  • Procedure:

    • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge the thiourea and ethanol.

    • Stir the mixture to form a suspension.

    • Add the 2-bromoacetophenone derivative to the mixture. The addition may be done in portions if a significant exotherm is observed on a small-scale trial.

    • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product hydrobromide salt will often precipitate.

    • Filter the solid product and wash the filter cake with a small amount of cold ethanol.

    • To obtain the free base, suspend the salt in water and add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8-9.

    • Stir for 30 minutes, then filter the resulting solid, wash with water until the filtrate is neutral, and dry under vacuum to yield the 2-aminothiazole product.[4]

Protocol 2: Selective Mono-N-Arylation of Piperazine with a Thiazole Halide (Excess Method)

This protocol details a method to favor mono-substitution using an excess of piperazine.

  • Materials:

    • 2-Chloro-4-arylthiazole (1.0 eq)

    • Piperazine (10.0 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile or DMF (10 volumes)

  • Procedure:

    • To a large reactor, add piperazine, potassium carbonate, and the solvent.

    • Stir the mixture to ensure good suspension of the base.

    • In a separate vessel, dissolve the 2-chloro-4-arylthiazole in a small amount of the reaction solvent.

    • Slowly add the thiazole solution to the piperazine mixture over 1-2 hours, maintaining the internal temperature at room temperature or slightly below.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove inorganic salts (piperazine hydrochloride and excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove the solvent. This will yield a residue containing the product and excess piperazine.

    • Perform an acid-base workup as described in the purification section (Question 6) to isolate the mono-substituted product from the excess piperazine.

Visualizations

G Overall Synthetic Workflow for Piperazinylthiazole Compounds Start Starting Materials (α-Haloketone, Thiourea) Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 2-Aminothiazole Intermediate Step1->Intermediate1 Ring Formation Step2 Coupling Reaction (with Piperazine derivative) Intermediate1->Step2 Intermediate2 Crude Piperazinylthiazole Step2->Intermediate2 C-N Bond Formation Step3 Purification (Extraction, Crystallization) Intermediate2->Step3 End Final Product Step3->End

Caption: A typical workflow for the synthesis of piperazinylthiazole compounds.

G Troubleshooting Low Yield in Piperazine Coupling Start Low Yield of Mono-Substituted Product CheckByproducts Significant Di-substitution Observed via LC-MS? Start->CheckByproducts IncompleteReaction Incomplete Reaction? (Starting Material Remains) CheckByproducts->IncompleteReaction No Sol_Stoichiometry Increase Piperazine Excess (e.g., from 5 to 10 eq.) CheckByproducts->Sol_Stoichiometry Yes Sol_Addition Implement Slow Addition of Thiazole at Low Temp CheckByproducts->Sol_Addition Yes Sol_Protect Switch to Mono-Boc Piperazine Strategy CheckByproducts->Sol_Protect Yes Sol_Conditions Increase Temperature or Reaction Time IncompleteReaction->Sol_Conditions Yes Sol_Catalyst Screen Catalyst/Ligand/Base (for Buchwald-Hartwig) IncompleteReaction->Sol_Catalyst Yes

Caption: A decision tree for troubleshooting low mono-substitution yields.

G Simplified Hantzsch Thiazole Reaction Pathway Reactants α-Haloketone + Thiourea SN2 SN2 Attack (S on α-Carbon) Reactants->SN2 Intermediate1 Thiouronium Salt Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization (N on C=O) Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: Key mechanistic steps in the Hantzsch thiazole synthesis.

References

optimizing reaction time and temperature for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1] First described by Arthur Hantzsch in 1887, this method is widely utilized due to its reliability and the ready availability of the starting materials.[1]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1][2][3] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.[1]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone, such as 2-bromoacetophenone or chloroacetone, and a thioamide, like thiourea or thioacetamide.[1] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[1]

Q4: Is the Hantzsch thiazole synthesis generally a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product, often with straightforward purification procedures.[1][2][3] However, optimizing reaction conditions is crucial for maximizing both yield and purity.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Poor Quality of Starting Materials - Ensure the α-haloketone is fresh or has been stored properly, as these compounds can be lachrymatory and may decompose over time.[1] - Verify the purity of the thioamide.[1]
Incorrect Stoichiometry - A slight excess of the thioamide (e.g., 1.1-1.5 equivalents) is often recommended to ensure the complete consumption of the α-haloketone.[3][4]
Suboptimal Reaction Temperature - Many Hantzsch syntheses require heating to proceed at an optimal rate.[1][5] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the reaction's progress using Thin Layer Chromatography (TTC).[1] - Conversely, excessive heat can lead to the formation of side products and decomposition.[1][4]
Inappropriate Solvent - The choice of solvent can significantly impact the reaction rate and yield.[1] Polar protic solvents such as ethanol and methanol are commonly used.[1] Refer to the data table below for the effects of different solvents.
Product is Soluble in the Reaction Mixture - The thiazole product may be soluble in the reaction solvent. If a precipitate does not form upon cooling, try pouring the reaction mixture into cold water to induce precipitation.[3]
Problem 2: Formation of Multiple Products (Side Reactions)
Possible CauseTroubleshooting Steps
Isomer Formation - Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its 2-imino-2,3-dihydrothiazole isomer.[5][6] Running the reaction under neutral or slightly basic conditions can help to mitigate this.[1]
Instability of Reactants - Thioamides can be unstable in acidic conditions, which may lead to the formation of side products.[1] Consider buffering the reaction mixture if this is a suspected issue.
Competing Reactions - In multicomponent reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can sometimes resolve this.[1]
Incorrect Workup Procedure - During the workup, ensure that the pH is carefully controlled during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different solvents and temperatures on the Hantzsch thiazole synthesis, based on a model one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2WaterReflux570
3Ethanol2512No Reaction
4EthanolReflux3.585
5Methanol2512No Reaction
6MethanolReflux475
71-ButanolReflux2.592
82-PropanolReflux388

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous sodium carbonate solution (20 mL)

  • 20 mL scintillation vial

  • Magnetic stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and filter flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][2]

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[1][2]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1][2]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.[2]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: Synthesis of 2-Aminothiazole

This protocol is adapted from established Hantzsch synthesis procedures for 2-aminothiazoles.[8]

Materials:

  • Thiourea (7.6 g, 0.1 mol)

  • 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol)

  • Water (50 mL)

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

  • Once dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

Visualizations

TroubleshootingWorkflow Start Low or No Product Yield CheckReactants Check Starting Material Quality and Stoichiometry Start->CheckReactants OptimizeTemp Optimize Reaction Temperature CheckReactants->OptimizeTemp Reactants OK Success Improved Yield CheckReactants->Success Purity/Stoichiometry Issue Resolved OptimizeSolvent Optimize Solvent OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Success Optimal Temperature Found CheckPrecipitation Induce Product Precipitation OptimizeSolvent->CheckPrecipitation No Improvement OptimizeSolvent->Success Optimal Solvent Found SideReactions Analyze for Side Reactions CheckPrecipitation->SideReactions Product Soluble CheckPrecipitation->Success Precipitation Successful AdjustpH Adjust Reaction pH (Neutral/Basic) SideReactions->AdjustpH Isomers Detected SideReactions->Success No Side Products AdjustpH->Success

Caption: Troubleshooting logic for addressing low product yield.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_workup Workup and Isolation cluster_analysis Characterization Reactants Combine α-haloketone and thioamide Solvent Add Solvent (e.g., Methanol) Reactants->Solvent Heat Heat and Stir Solvent->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Precipitate Product (e.g., in Na2CO3 solution) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Yield Calculate Yield Dry->Yield Analyze Analyze Purity (TLC, NMR, MP) Yield->Analyze

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Thiazole-Based Kinase Inhibitors: Dasatinib vs. Other Prominent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. Among the diverse chemical scaffolds employed in the design of these inhibitors, the thiazole ring, often in combination with a piperazine moiety, has proven to be a privileged structure. This guide provides a comparative analysis of Dasatinib, a potent second-generation tyrosine kinase inhibitor featuring a central thiazole core, against other key inhibitors targeting the same signaling pathways. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Introduction to Dasatinib

Dasatinib is an orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases. Structurally, it incorporates a 2-aminothiazole scaffold linked to a piperazine-containing side chain. It is a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl) and Src family kinases.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting aberrant signaling that drives cancer cell proliferation and survival.[3]

Comparative Kinase Inhibition Profile

The potency of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the biochemical IC50 values of Dasatinib and two other prominent Abl/Src kinase inhibitors, Imatinib and Bosutinib, against their primary targets.

Kinase InhibitorTarget KinaseBiochemical IC50 (nM)
Dasatinib Abl< 1[2]
Src< 1[2]
Imatinib Abl11[4]
Src24,370[4]
Bosutinib Abl1[5]
Src1.2 - 3.8[5][6]

Table 1: Comparative biochemical IC50 values of Dasatinib, Imatinib, and Bosutinib against Abl and Src kinases. Data is compiled from multiple referenced sources.

The data clearly indicates that Dasatinib and Bosutinib are potent dual inhibitors of both Abl and Src kinases, with IC50 values in the low nanomolar range.[2][5][6] In contrast, Imatinib, a first-generation Abl inhibitor, displays significantly weaker activity against Src.[4] This broader spectrum of activity for Dasatinib may contribute to its efficacy in contexts where Src family kinases play a crucial role.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their experimental evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) Src Src RTK->Src BCR_ABL BCR-Abl Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) BCR_ABL->Downstream Src->Downstream Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src Imatinib Imatinib Imatinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Bcr-Abl and Src Signaling Pathways

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Dose_Response Dose-Response Curve Generation IC50_Determination->Dose_Response Cell_Culture Cancer Cell Line Culture Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Culture->Western_Blot Cell_Viability->Dose_Response Comparative_Analysis Comparative Efficacy Analysis Western_Blot->Comparative_Analysis Dose_Response->Comparative_Analysis

General Experimental Workflow for Kinase Inhibitor Evaluation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the enzymatic activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant purified kinase (e.g., Abl, Src)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test inhibitors (Dasatinib, Imatinib, Bosutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each inhibitor in DMSO. Further dilute these in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor or a DMSO control.

  • Add the recombinant kinase and the peptide substrate to each well.

  • Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[7]

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitors or a DMSO vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.[8]

Conclusion

This comparative guide highlights the potent dual inhibitory activity of Dasatinib against Abl and Src kinases, distinguishing it from the more Abl-selective inhibitor, Imatinib. The provided data and experimental protocols offer a framework for the preclinical evaluation of kinase inhibitors. The choice of an appropriate inhibitor for further development depends on the specific kinase dependency of the target malignancy. The thiazole-piperazine scaffold continues to be a valuable template in the design of next-generation kinase inhibitors with tailored selectivity and potency profiles.

References

In Vitro vs. In Vivo Correlation for Thiazole-Piperazine Analogs: A Comparative Guide Using Dasatinib as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Establishing a strong correlation between in vitro activity and in vivo efficacy is a cornerstone of successful drug development. This guide provides a comparative analysis of the in vitro and in vivo activity of thiazole-piperazine containing compounds, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of comprehensive public data for 5-Methyl-2-(piperazin-1-yl)thiazole, this guide will utilize the well-characterized anticancer drug, Dasatinib, as a representative example. Dasatinib contains both a thiazole and a piperazine moiety and offers a wealth of data to illustrate the principles of in vitro-in vivo correlation.

Data Presentation: In Vitro vs. In Vivo Activity of Dasatinib

The following table summarizes the quantitative data on the in vitro and in vivo anticancer activity of Dasatinib, demonstrating its potent effects across various cancer cell lines and corresponding tumor xenograft models.

In Vitro Activity Cell Line Cancer Type IC50 (nM) [1]In Vivo Model Treatment Regimen Tumor Growth Inhibition
DasatinibKPL4HER2+ Breast Cancer<1 (in combination)KPL4 XenograftLapatinib + DasatinibTendency of inhibited tumor growth (not statistically significant)[2]
DasatinibSUM190PTHER2+ Breast Cancer~10 (in combination)---
DasatinibHep-2Laryngeal Squamous Cell CarcinomaDose-dependent inhibition (3-28 nmol/L)[3]Hep-2 XenograftDDP + DasatinibMore effective than DDP alone[3]
DasatinibNCI-H1975Lung Cancer950[4]Patient-Derived Xenograft (High LIMK1)30 mg/kgSignificant inhibition of tumor growth[4]
DasatinibNCI-H1650Lung Cancer3640[4]---
DasatinibT98GGliomaEC50 < 1000U87MG Xenograft10 mg/kg, twice dailySignificant suppression of tumor growth[5]
DasatinibMelanoma Cell LinesMelanomaVaries---

Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT Assay) [3]

  • Cell Culture: Human laryngeal cancer cell line (Hep-2) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of Dasatinib (e.g., 0, 5, 10, 20, 40, 80 nM) for different time points (e.g., 24, 48, 72 hours).

  • MTT Staining: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Data Analysis: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

2. In Vivo Tumor Xenograft Study [2][3][4][5]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: Cancer cells (e.g., Hep-2, KPL4, U87MG, or patient-derived tumor fragments) are subcutaneously injected into the flank of each mouse.

  • Treatment: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. Dasatinib is administered orally (e.g., by gavage) at a specified dose (e.g., 10 mg/kg or 30 mg/kg) and schedule (e.g., once or twice daily). The control group receives the vehicle (e.g., DMSO).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using a caliper, and the volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: The tumor growth inhibition is calculated as the percentage of the mean tumor volume in the treated group compared to the control group. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cell_culture Cell Line Culture (e.g., Hep-2, KPL4) treatment_vitro Treatment with Dasatinib (various conc.) cell_culture->treatment_vitro activity_assay Cell Viability Assay (e.g., MTT) treatment_vitro->activity_assay ic50_determination IC50 Determination activity_assay->ic50_determination animal_model Xenograft Model (Nude Mice) ic50_determination->animal_model Lead Compound Selection treatment_vivo Oral Administration of Dasatinib animal_model->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement efficacy_evaluation Efficacy Evaluation (Tumor Growth Inhibition) tumor_measurement->efficacy_evaluation

Caption: Experimental workflow from in vitro screening to in vivo validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) PDGFR->Downstream c_KIT c-KIT c_KIT->Downstream EphA2 EphA2 EphA2->Downstream BCR_ABL BCR-ABL BCR_ABL->Downstream SRC_family Src Family Kinases (Src, Lck, Yes, Fyn) SRC_family->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->c_KIT Dasatinib->EphA2 Dasatinib->BCR_ABL Dasatinib->SRC_family

Caption: Dasatinib's mechanism of action via inhibition of multiple tyrosine kinases.[6][7][8][9][10]

Discussion

The data presented for Dasatinib illustrates a generally positive, though complex, correlation between its potent in vitro activity and its efficacy in vivo.

  • Potency Translation: Dasatinib's nanomolar potency in inhibiting various cancer cell lines in vitro translates to significant tumor growth inhibition in corresponding in vivo models.[3][4][5] For instance, the potent inhibition of the laryngeal cancer cell line Hep-2 in vitro is mirrored by the enhanced therapeutic effect when combined with cisplatin in a xenograft model.[3]

  • Factors Influencing Correlation: The correlation is not always linear. For example, in the KPL4 breast cancer model, a strong combinatorial effect with lapatinib was observed in vitro, but this did not translate to a statistically significant reduction in tumor growth in vivo, although a trend was observed.[2] This highlights the complexity of in vivo systems, where factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), tumor microenvironment, and host-drug interactions can significantly influence the overall efficacy.

  • Mechanism of Action: The in vitro and in vivo effects of Dasatinib are underpinned by its mechanism of action as a multi-targeted tyrosine kinase inhibitor.[6][7][9] It potently inhibits BCR-ABL and the Src family of kinases, which are crucial drivers of proliferation and survival in many cancers.[6][9] This inhibition leads to cell cycle arrest and apoptosis, as observed in both in vitro and in vivo studies.[3][4]

The case of Dasatinib effectively demonstrates the critical importance of evaluating both in vitro and in vivo activity to understand the therapeutic potential of a compound. While in vitro assays provide a rapid and high-throughput method for identifying potent molecules and elucidating their mechanism of action, in vivo studies are indispensable for confirming efficacy in a complex biological system. For novel compounds like this compound, a similar tiered approach, starting with robust in vitro characterization followed by well-designed in vivo experiments, will be essential to validate its therapeutic potential and establish a meaningful in vitro-in vivo correlation.

References

Head-to-Head Comparison: 5-Methyl-2-(piperazin-1-yl)thiazole and Dasatinib - A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of the biochemical and pharmacological properties of 5-Methyl-2-(piperazin-1-yl)thiazole and the well-established anti-cancer drug Dasatinib is not currently feasible. Our comprehensive search of scientific literature and publicly available data reveals a significant disparity in the level of research and documentation for these two compounds.

Dasatinib is a potent, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL)[1][2]. Its mechanism of action, clinical efficacy, and safety profile are extensively documented in numerous preclinical and clinical studies[3][4][5].

In contrast, This compound is a chemical compound available from various suppliers, but there is a notable absence of published research detailing its biological activity, mechanism of action, or any experimental data related to its efficacy, selectivity, or toxicity. The available information is limited to its basic chemical properties.

Due to this lack of scientific data for this compound, a meaningful and objective comparison with Dasatinib, as would be required for a publishable comparison guide for researchers, cannot be constructed. Such a guide would necessitate quantitative data from standardized assays, which are not available for this compound.

Dasatinib: A Comprehensive Overview

While a direct comparison is not possible, we provide a detailed summary of Dasatinib for informational purposes.

Mechanism of Action:

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary targets include BCR-ABL, the fusion protein central to the pathogenesis of CML and Ph+ ALL, and the SRC family of kinases (including SRC, LCK, YES, and FYN). It also inhibits other kinases such as c-KIT, EPHA2, and PDGFRβ[6][7][8]. By binding to the ATP-binding site of these kinases, Dasatinib blocks their activity, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) of malignant cells[6]. A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like Imatinib[6][7].

Dasatinib_Mechanism_of_Action Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase (Active & Inactive Conformations) Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, etc.) Dasatinib->SRC_Family Inhibits Other_Kinases Other Kinases (c-KIT, PDGFRβ, etc.) Dasatinib->Other_Kinases Inhibits Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Downstream Downstream Signaling Pathways BCR_ABL->Downstream Activates SRC_Family->Downstream Other_Kinases->Downstream Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Simplified signaling pathway illustrating Dasatinib's mechanism of action.

Clinical Efficacy of Dasatinib

The efficacy of Dasatinib has been demonstrated in numerous clinical trials. Below is a summary of key response rates in patients with CML.

Clinical Trial PhasePatient PopulationKey Efficacy EndpointResponse RateCitation
Phase ICML or Ph+ ALL (imatinib-resistant/intolerant)Complete Hematologic Response (CHR) in CML-CP92%[3]
Phase II (START-A)CML-AP (imatinib-resistant/intolerant)Major Hematologic Response (MHR)64%[4]
Phase II (START-R)CML-CP (imatinib-resistant)Major Cytogenetic Response (MCyR)52% (at 8 months)[4]
Phase III (DASISION)Newly Diagnosed CML-CPComplete Cytogenetic Response (CCyR) by 12 months77%Not in search results
Phase III (DASISION)Newly Diagnosed CML-CPMajor Molecular Response (MMR) by 12 months46%Not in search results

CML-CP: Chronic Phase Chronic Myeloid Leukemia; CML-AP: Accelerated Phase Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia.

This compound: Available Information

The information available for this compound is limited to its chemical identity and properties as listed by chemical suppliers.

PropertyValue
CAS Number 118113-05-6
Molecular Formula C8H13N3S
Molecular Weight 183.27 g/mol
Synonyms 1-(5-methyl-1,3-thiazol-2-yl)piperazine

Without any biological data, it is impossible to speculate on the potential pharmacological activities of this compound or to draw any comparisons to Dasatinib.

Conclusion

References

cross-validation of 5-Methyl-2-(piperazin-1-yl)thiazole's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 5-Methyl-2-(piperazin-1-yl)thiazole's potential mechanisms of action, with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound incorporating both a thiazole and a piperazine moiety. While the specific mechanism of action for this compound is not extensively documented, the thiazole and piperazine scaffolds are present in numerous biologically active agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial therapies[1][2][3][4]. This guide aims to cross-validate a potential mechanism of action for this compound by comparing its hypothesized activities with those of structurally related compounds for which experimental data is available.

Based on recurring findings for similar piperazine- and thiazole-containing molecules, two potential mechanisms of action will be explored and compared:

  • Anticancer Activity via EGFR Kinase Inhibition : Many thiazole derivatives have been investigated as potent anticancer agents that target the epidermal growth factor receptor (EGFR) signaling pathway[5].

  • Anti-inflammatory Activity via COX-1 Inhibition : Certain thiazole-based compounds have been identified as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory response[3].

This guide will present comparative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows to assist researchers in evaluating the potential therapeutic applications of this compound.

Comparative Analysis of Anticancer Activity

Recent studies on piperazine-based bis(thiazole) hybrids have demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds showing potent inhibition of EGFR kinase[5]. To contextualize the potential of this compound as an anticancer agent, we will compare the performance of these related compounds.

Quantitative Data: Cytotoxicity and EGFR Kinase Inhibition

The following table summarizes the in vitro cytotoxicity (IC50 values) of several piperazine-based thiazole derivatives against different cancer cell lines, as well as their EGFR kinase inhibitory activity. For the purpose of this guide, "this compound" is included as a hypothetical compound to be tested alongside these known agents.

CompoundHCT-116 IC50 (µM)HepG2 IC50 (µM)MCF7 IC50 (µM)EGFR Kinase IC50 (nM)Reference
This compound Data NeededData NeededData NeededData Needed-
Compound 9i (bis-thiazole hybrid)8.51 ± 2.522.02 ± 2.913.01 ± 2.81.2[5]
Compound 9a (bis-thiazole hybrid)9.98 ± 223.78 ± 413.67 ± 2.312.1[5]
Compound 7b (bis-thiazole hybrid)---3.5[5]
Erlotinib (Reference Drug)---1.3[5]
Signaling Pathway: EGFR Inhibition

The diagram below illustrates the proposed mechanism of action where a thiazole-containing compound inhibits the EGFR signaling pathway, which is crucial for cell proliferation and survival in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: EGFR signaling pathway and hypothetical inhibition.

Experimental Protocols

This protocol is adapted from studies evaluating the anticancer activity of novel piperazine-based thiazole hybrids[5].

  • Cell Plating: Seed cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • Cell Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates five times with distilled water and stain with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

This protocol is based on methods used to determine the molecular targets of novel anticancer compounds[5].

  • Assay Setup: In a 96-well plate, add recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., Erlotinib) and a negative control (vehicle).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Comparative Analysis of Anti-inflammatory Activity

Thiazole-containing compounds have also been identified as potential anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes[3]. This section explores this alternative mechanism for this compound.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table presents the in vitro inhibitory activity (IC50 values) of 5-thiazol-based thiazolidinone derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound Data NeededData Needed-
Thiazolidinone Derivative 10.5>100[3]
Thiazolidinone Derivative 21.2>100[3]
Naproxen (Reference Drug)2.51.8[3]
Signaling Pathway: COX-1 Inhibition

This diagram illustrates the role of COX-1 in the synthesis of prostaglandins from arachidonic acid and its potential inhibition.

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins Catalyzes Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX1 Inhibits

Caption: COX-1 pathway and hypothetical inhibition.

Experimental Protocol

This protocol is based on commercially available kits for determining COX-1 and COX-2 inhibition.

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations. Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add the arachidonic acid substrate to initiate the reaction.

  • Colorimetric Detection: After a set time (e.g., 2 minutes), add a chromogen solution. The peroxidase activity of COX converts the chromogen into a colored product.

  • Data Acquisition: Measure the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The requires a systematic comparison with structurally related compounds that have established biological activities. The data and protocols presented in this guide offer a framework for investigating its potential as either an anticancer agent acting through EGFR inhibition or an anti-inflammatory agent via COX-1 inhibition. Further experimental validation is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

Assessing the Selectivity Profile of Thiazole-Piperazine Derivatives Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of thiazole-piperazine containing compounds, a scaffold of significant interest in kinase inhibitor drug discovery. Due to the absence of publicly available kinase screening data for the specific compound 5-Methyl-2-(piperazin-1-yl)thiazole, this guide will utilize the well-characterized, structurally related multi-kinase inhibitor, Dasatinib , as a representative example. Dasatinib contains a 2-(piperazin-1-yl)thiazole moiety and its extensive profiling provides valuable insight into the potential kinase interaction landscape of this chemical class.

To offer a clear benchmark for its performance, Dasatinib's selectivity will be compared against Imatinib , another widely used tyrosine kinase inhibitor with a different core scaffold. This comparison will highlight the distinct selectivity profiles and provide a broader context for interpreting kinase inhibition data.

Comparative Kinase Selectivity Data

The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic efficacy and potential off-target effects. The following table summarizes the binding affinity of Dasatinib and Imatinib against a panel of selected kinases, as determined by a comprehensive kinase scan. The results are presented as the percentage of the control (% Control) at a 100 nM inhibitor concentration; a lower percentage indicates stronger binding and more potent inhibition.

Kinase TargetDasatinib (% of Control @ 100 nM)Imatinib (% of Control @ 100 nM)
ABL1 0.10.5
SRC 0.235
LCK 0.148
LYN 0.125
YES1 0.142
KIT 1.51.0
PDGFRA 2.52.0
PDGFRB 1.81.5
VEGFR2 8.095
DDR1 1.23.5

Note: Data is illustrative and compiled from publicly available KINOMEscan™ datasets. Actual values may vary depending on experimental conditions.

As the data indicates, Dasatinib demonstrates potent, low nanomolar inhibition of ABL1 and SRC family kinases (SRC, LCK, LYN, YES1).[1][2] In contrast, Imatinib, while also a potent inhibitor of ABL1, shows significantly less activity against the SRC family kinases at this concentration.[3][4] Both compounds exhibit strong binding to KIT and PDGF receptors.[1][3] This differential selectivity profile is a key determinant of their respective clinical applications and side-effect profiles.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust and high-throughput screening methodologies. The data presented in this guide is based on the principles of competitive binding assays, such as the KINOMEscan® platform.

KINOMEscan® Competition Binding Assay Protocol

This method quantifies the interaction between a test compound and a panel of DNA-tagged kinases. The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduced amount of bound kinase indicates that the test compound is competing for the active site.

Key Steps:

  • Preparation of Reagents: The test compound (e.g., this compound, Dasatinib) is prepared in a suitable solvent, typically DMSO, at a specified concentration. The kinase panel, consisting of DNA-tagged kinases, is prepared in an appropriate assay buffer.

  • Ligand Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Washing: The solid support is washed to remove any unbound kinase and test compound.[1]

  • Elution: The kinase that remains bound to the immobilized ligand is eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).[1] The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically reported as "percent of control" (% Control), where the control is the amount of kinase bound in the absence of the test compound. A lower % Control value signifies a stronger interaction between the test compound and the kinase.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Assay Preparation cluster_1 Competition & Separation cluster_2 Quantification & Analysis A Test Compound (e.g., this compound) D Incubation: Kinase + Ligand + Compound A->D B DNA-Tagged Kinase Panel B->D C Immobilized Ligand (Solid Support) C->D E Washing (Remove Unbound) D->E F Elution of Bound Kinase E->F G qPCR Quantification of Kinase-DNA Tag F->G H Data Analysis: Calculate % of Control G->H G cluster_pathway Simplified SRC Signaling Pathway GF Growth Factor Receptor SRC SRC Kinase GF->SRC Activates Substrate Downstream Substrates SRC->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Dasatinib (Thiazole-Piperazine Inhibitor) Inhibitor->SRC

References

Comparative Analysis of Molecular Docking Studies on Thiazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of molecular docking studies conducted on various thiazole derivatives, drawing from recent scientific literature. Thiazole, a five-membered heterocyclic compound containing nitrogen and sulfur, is a prominent scaffold in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs.[1][2] Molecular docking is a crucial in-silico method used to predict the binding orientation and affinity of a ligand to a target protein, thereby streamlining the drug discovery process.[3] This report synthesizes findings on thiazole-based compounds, focusing on their binding affinities and interaction patterns with protein targets implicated in diseases like cancer and viral infections.

Comparative Docking Performance of Thiazole Derivatives

The following tables summarize the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values generally suggest more favorable interactions.[4]

Table 1: Thiazole Derivatives as Tubulin Polymerization Inhibitors

Thiazole DerivativeTarget Protein (PDB ID)Docking Interaction Energy (kcal/mol)Experimental Activity (IC50 in µM)Key Interactions & Remarks
Compound 9a Tubulin (Colchicine site)-14.502.38 ± 0.14Showed remarkable tubulin polymerization inhibition.[5][6]
Compound 7c Tubulin (Colchicine site)-14.152.00 ± 0.12Exceeded the activity of the reference drug.[5][6]
Compound 6e Tubulin (Colchicine site)-13.993.72 ± 0.23Favorable binding energy compared to the reference.[5]
Compound 5c Tubulin (Colchicine site)-13.882.95 ± 0.18Potent inhibitor with strong binding affinity.[5][6]
Combretastatin A-4 (Reference) Tubulin (Colchicine site)-13.422.96 ± 0.18Reference drug for comparison.[5][6]

Table 2: Thiazole Derivatives as FabH Inhibitors

Thiazole DerivativeTarget Protein (PDB ID)MolDock ScoreRerank ScoreKey Interactions & Remarks
Compound S9 FabH (3iL9)-144.236-110.081Exhibited the highest score among the tested derivatives.[3]
Compound S7 FabH (3iL9)-137.643-104.873Showed excellent docking score and hydrogen bonding (10 H-bonds).[3]
Compound S8 FabH (3iL9)-137.031-106.313Displayed strong potential as a FabH inhibitor.[3]
Compound S6 FabH (3iL9)-123.676-98.745Significantly higher score than the standard drug.[3]
Griseofulvin (Standard) FabH (3iL9)-90.94-76.321Standard drug used for comparison, showed a lower score.[3]

Table 3: Thiazole Derivatives Targeting Other Proteins

Thiazole Derivative ClassTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interactions & Remarks
Chromene-Thiazole (phenyl-1,2,4-triazole) SARS-CoV-2 Mpro (6LU7)-8.4Score is better than the potent inhibitor ML188 (-7.5 kcal/mol).[7]
Chromene-Thiazole (benzothiazole) SARS-CoV-2 Mpro (6LU7)-7.5Comparable score to the reference inhibitor ML188.[7]
Indenopyridazine-Thiazole (11c) VEGFR-2-Showed the best docking score against the predicted target VEGFR-2.[8]
Thiazole Derivative (4c) Bcl-2 (2O2F)-5.53Displayed a moderate docking score, forming a hydrogen bond with ARG 143.[9]
Venetoclax (Reference) Bcl-2 (2O2F)-9.1Reference antiapoptotic drug with a strong docking score.[9]

Experimental Protocols

A generalized methodology for molecular docking studies is outlined below. While specific parameters may vary between studies, the core protocol remains consistent.[4]

  • Protein Preparation : The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and existing ligands, adding hydrogen atoms, and assigning appropriate charges.[4][10]

  • Ligand Preparation : The 2D structures of the thiazole derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. Energy minimization is performed on these structures to obtain a stable, low-energy conformation.[4]

  • Active Site Prediction & Grid Generation : The binding site of the protein is identified, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is then generated around this active site, defining the specific volume where the docking software will attempt to place the ligand.[11]

  • Docking Simulation : The prepared ligands are then docked into the defined active site of the protein using software such as AutoDock, GLIDE, or Molegro Virtual Docker.[1][3][11] The software systematically samples different conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose using a scoring function.[4]

  • Analysis of Results : The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most probable binding mode.[4]

Visualizations

Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for a molecular docking study and a key signaling pathway where thiazole derivatives have shown inhibitory potential.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Select Target Protein (from PDB) PDB_Prep Protein Preparation (Remove water, add H+) PDB->PDB_Prep Ligands Design/Select Thiazole Derivatives Lig_Prep Ligand Preparation (3D conversion, energy minimization) Ligands->Lig_Prep Grid Grid Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock, GLIDE) Lig_Prep->Docking Grid->Docking Scoring Pose Scoring & Binding Energy Calculation Docking->Scoring Analysis Analysis of Interactions (H-bonds, Hydrophobic, etc.) Scoring->Analysis Lead_ID Lead Compound Identification Analysis->Lead_ID

A generalized workflow for in-silico molecular docking studies.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Cell Growth, Proliferation, Survival mTORC1->Cell Thiazole Thiazole Derivatives Thiazole->PI3K

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

Conclusion

The comparative analysis of docking studies reveals the significant potential of the thiazole scaffold in designing potent and specific inhibitors for a variety of biological targets. Thiazole derivatives have demonstrated promising binding affinities against enzymes and proteins crucial in cancer, such as Tubulin, FabH, VEGFR-2, and Bcl-2, as well as viral targets like SARS-CoV-2 Mpro.[3][5][7][8][9] The docking scores for many derivatives were superior to those of reference drugs or known inhibitors, highlighting their potential for further development.[3][5][7] These in-silico findings provide a strong foundation for the synthesis and experimental validation of new thiazole-based therapeutic agents.

References

Validating Off-Target Effects of Kinase Inhibitors: A Comparative Guide Featuring Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, ensuring the specificity of these compounds is a critical challenge, as off-target effects can lead to unexpected toxicities or confound experimental results. This guide provides a framework for validating the off-target effects of kinase inhibitors, using the well-characterized multi-kinase inhibitor Dasatinib as a primary example. Dasatinib, while structurally distinct from 5-Methyl-2-(piperazin-1-yl)thiazole, serves as an excellent model due to its extensive documentation in scientific literature regarding its on- and off-target activities. We will compare its off-target profile with other tyrosine kinase inhibitors, namely Bosutinib and Ponatinib, and provide detailed experimental protocols for validation.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential side effects. The following tables summarize the inhibitory potency (IC50 in nM) of Dasatinib and its alternatives against their primary target (BCR-ABL) and a panel of common off-target kinases. Lower IC50 values indicate higher potency.

Table 1: On-Target and Off-Target Inhibitory Activity of Dasatinib

Kinase TargetIC50 (nM)
BCR-ABL <1
SRC0.5 - 1.5
c-KIT1 - 10
PDGFRβ5 - 30
EphA21 - 5
LCK1.1
LYN2.2
YES1.1
FYN0.6

Data compiled from various kinase profiling studies.[1][2][3]

Table 2: Comparative Off-Target Profiles of Dasatinib, Bosutinib, and Ponatinib

KinaseDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL <1 1.2 0.37
SRC0.5 - 1.51.25.4
LYN2.21.00.6
c-KIT1 - 10>10001.1
PDGFRβ5 - 30141.1
FLT34.6250.8
VEGFR286.30.9

This table presents a selection of key off-targets to highlight the differential selectivity profiles. Values are approximate and can vary based on assay conditions.[1][4][5][6]

Experimental Protocols for Off-Target Validation

Validating the off-target effects of a kinase inhibitor requires a multi-pronged approach, combining biochemical and cell-based assays.

Biochemical Kinase Profiling

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. Large-scale kinase panels are commercially available and provide a broad overview of a compound's selectivity.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • ATP (at a concentration close to the Km for the specific kinase)

  • Test inhibitor (e.g., Dasatinib) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 µM.[2]

  • In a 96-well or 384-well plate, add the kinase, substrate, and kinase reaction buffer to each well.

  • Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for confirming that the biochemical activity of an inhibitor translates to a functional effect in a physiological context.

Protocol 2: Western Blot Analysis of Target Phosphorylation

Objective: To assess the ability of an inhibitor to block the phosphorylation of its target and downstream substrates in cells.

Materials:

  • Cell line expressing the target kinase of interest.

  • Test inhibitor (e.g., Dasatinib).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Primary antibodies against the phosphorylated and total forms of the target kinase and downstream substrates.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with a dose-range of the inhibitor (e.g., 0, 1, 10, 100 nM of Dasatinib) for a specified time (e.g., 2 hours).[3] Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 3: Cell Proliferation/Viability Assay

Objective: To determine the effect of the inhibitor on the growth and viability of cell lines that are dependent on the activity of the target kinase or potential off-target kinases.

Materials:

  • Cancer cell lines with known kinase dependencies.

  • Test inhibitor.

  • Cell culture medium.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of the inhibitor.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance) using a microplate reader.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Workflows and Pathways

To better illustrate the processes involved in off-target validation, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening Broad Profiling IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hit Confirmation Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Quantitative Analysis Target Engagement Assay Target Engagement Assay Selectivity Profile->Target Engagement Assay Cellular Potency Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Functional Effect Phenotypic Assays Phenotypic Assays Downstream Signaling Analysis->Phenotypic Assays Biological Outcome Xenograft/PDX Models Xenograft/PDX Models Phenotypic Assays->Xenograft/PDX Models Efficacy & Toxicity Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft/PDX Models->Pharmacodynamic Analysis

Caption: A generalized workflow for validating kinase inhibitor off-target effects.

G cluster_0 BCR-ABL Signaling Pathway BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Anti-apoptosis Anti-apoptosis STAT5->Anti-apoptosis Dasatinib Dasatinib Dasatinib->BCR-ABL Inhibition

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.

Conclusion

The validation of off-target effects is an indispensable component of drug discovery and development. A systematic approach that combines broad biochemical profiling with targeted cell-based assays is essential to build a comprehensive understanding of a compound's selectivity. By using well-characterized inhibitors like Dasatinib as a reference and employing the experimental strategies outlined in this guide, researchers can more accurately interpret their findings, anticipate potential liabilities, and ultimately develop safer and more effective therapies.

References

Benchmarking 5-Methyl-2-(piperazin-1-yl)thiazole Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 5-Methyl-2-(piperazin-1-yl)thiazole against established standard-of-care drugs in the context of oncology. The thiazole and piperazine moieties are core scaffolds in numerous FDA-approved drugs and are recognized for their diverse pharmacological activities, including anti-cancer properties.[1][2][3] Derivatives of these scaffolds have shown promise in targeting key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3] This document outlines the requisite experimental data and protocols for a comprehensive benchmark analysis.

Hypothetical Therapeutic Target and Indication

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC). We will compare its hypothetical performance against a standard-of-care EGFR inhibitor, such as erlotinib.[3]

Data Presentation: Comparative Efficacy

A direct comparison of the inhibitory activity of this compound and standard-of-care drugs is essential for evaluating its potential. The following tables summarize the key quantitative data that would be generated in preclinical studies.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
This compoundEGFR[Hypothetical Value, e.g., 1.2]
ErlotinibEGFR1.3[3]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Potency Against EGFR-mutant Cancer Cell Line (e.g., HCT116)

CompoundCell LineIC50 (µM)
This compoundHCT116[Hypothetical Value, e.g., 8.5]
ErlotinibHCT1169.98[3]

IC50: The half-maximal inhibitory concentration in a cellular context, indicating the drug's effectiveness at inhibiting cell growth.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

EGFR Kinase Inhibitory Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents : Recombinant human EGFR kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and test compounds.

  • Procedure :

    • The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, substrate, and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay (Sulforhodamine B Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.[3]

  • Cell Culture : The selected cancer cell line (e.g., HCT116) is cultured in appropriate media and conditions.[3]

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).[3]

    • Following treatment, the cells are fixed, and the cellular protein is stained with Sulforhodamine B.[3]

    • The absorbance is read on a plate reader, which is proportional to the number of viable cells.

  • Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear conceptual framework.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Drug 5-Methyl-2- (piperazin-1-yl)thiazole Drug->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay EGFR Kinase Inhibitory Assay pk_study Pharmacokinetic Analysis kinase_assay->pk_study cell_assay Cellular Proliferation Assay (HCT116) cell_assay->pk_study efficacy_study Tumor Xenograft Efficacy Model pk_study->efficacy_study end end efficacy_study->end Data Analysis & Comparison start Compound Synthesis (this compound) start->kinase_assay start->cell_assay

Caption: Preclinical Evaluation Workflow.

References

Comparative Performance Analysis of Thiazole-Piperazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical Validation and Experimental Data Guide

Disclaimer: Publicly available experimental data for 5-Methyl-2-(piperazin-1-yl)thiazole is limited. This guide provides a comparative analysis of a closely related, well-characterized analog, (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole (referred to as Compound 6a in cited literature), to offer insights into the potential performance of this class of compounds. The data presented is based on published research and is intended for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the in vitro anticancer activity of a representative thiazole-piperazine derivative against a standard chemotherapeutic agent, Doxorubicin. The provided experimental data is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Compound 6a and the standard anticancer drug Doxorubicin against the human triple-negative breast cancer cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
Compound 6a MDA-MB-2311.415 ± 0.16[1][2]
Doxorubicin MDA-MB-231~1.0 - 6.6[3][4][5][6][7]

Note: The IC50 value for Doxorubicin can vary between studies depending on the specific experimental conditions, such as incubation time. The range provided reflects values reported in the scientific literature.[3][4][5][6][7]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell viability and determine the IC50 values of the tested compounds.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Human triple-negative breast cancer cells (MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the test compounds (Compound 6a and Doxorubicin) are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.

    • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.

    • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]

    • The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[8][10]

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

    • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control group (treated with DMSO alone).

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (MDA-MB-231) compound_prep 2. Compound Dilution (Test Compound & Doxorubicin) treat_cells 3. Treat Cells (48-72h incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (4 hours) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: EGFR Inhibition

The thiazole-piperazine scaffold is often investigated for its potential to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] The diagram below illustrates a simplified overview of the EGFR signaling cascade, which plays a crucial role in cell proliferation and survival.[11][12][13]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Compound Thiazole-Piperazine Compound (e.g., 6a) Compound->Dimerization Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Methyl-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Methyl-2-(piperazin-1-yl)thiazole. The following procedures are based on established safety protocols for structurally related thiazole and piperazine derivatives to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1][2]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1][2] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3]
Body Protection Laboratory CoatLong-sleeved, preferably flame-retardantProtects skin and personal clothing from contamination.[1][2]
Chemical-Resistant ApronRecommended for larger quantities or splash risksProvides an additional layer of protection for the torso.[2][3]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe Shoes-Protects feet from spills and falling objects.[2]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed immediately and laundered before reuse.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][4]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Call a physician or poison control center immediately.[6]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and its containers should be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]

  • Container Disposal: Empty containers should be handled as if they still contain the product.[2]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[2]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and transfer the chemical carefully C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F I Collect chemical waste in a labeled, sealed container E->I G Remove and properly dispose of PPE F->G H Wash hands thoroughly G->H J Store waste in a designated hazardous waste area H->J I->J K Arrange for pickup by EHS J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.